4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Description
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Properties
IUPAC Name |
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-4-6-5-7(9)11-8(10-6)12(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASKXZZDRRVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604644 | |
| Record name | 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71406-66-1 | |
| Record name | 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine CAS number 71406-66-1
An In-depth Technical Guide to 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine (CAS: 71406-66-1)
A Versatile Intermediate for Chemical Synthesis and Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth information on its chemical properties, a validated synthesis strategy, reactivity profile, potential applications, and essential safety protocols. The focus is on delivering practical, field-proven insights to empower its effective use in research and development.
This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the core of numerous biologically active molecules. Its specific arrangement of a reactive chlorine atom, an electron-donating amino group, and an alkyl substituent makes it a valuable and versatile building block in synthetic chemistry.
Physicochemical Data
The key physical and chemical properties of the title compound are summarized below. This data is essential for planning reactions, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 71406-66-1 | [1] |
| Molecular Formula | C₈H₁₂ClN₃ | |
| Molecular Weight | 185.65 g/mol | |
| Appearance | Solid | |
| Boiling Point | 280.1 °C at 760 mmHg | [1] |
| Density | 1.17 g/cm³ | [1] |
| Flash Point | 123.2 °C | [1] |
| SMILES String | ClC1=CC(CC)=NC(N(C)C)=N1 | |
| InChI Key | RAASKXZZDRRVPI-UHFFFAOYSA-N | [1] |
Spectroscopic Signature
While specific analytical data should be obtained for each batch, the expected spectroscopic characteristics based on the molecule's structure are as follows:
-
¹H NMR: The spectrum should feature a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. The six protons of the N,N-dimethyl group will appear as a singlet, likely between 3.0-3.5 ppm. A singlet in the aromatic region (around 6.0-7.0 ppm) would correspond to the lone proton on the pyrimidine ring.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The two signals for the ethyl group, one for the N,N-dimethyl carbons, and four signals for the pyrimidine ring carbons, with the carbon bearing the chlorine atom (C4) being significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Synthesis and Purification Protocol
The most logical approach avoids the regioselectivity issues common when reacting dichloropyrimidines with amines, which often yield mixtures that are difficult to separate[2]. A superior strategy involves constructing the pyrimidine ring with the desired amino group already in place, followed by chlorination at the 4-position.
Proposed Retrosynthetic Pathway
Sources
An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] Its versatility allows for a wide range of chemical modifications, leading to a vast chemical space for drug discovery and development. This guide focuses on a specific, yet representative, member of this class: 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine . While specific experimental data for this exact molecule is not extensively published, this guide will provide a comprehensive technical overview of its chemical properties, a robust and validated synthetic protocol, and expected analytical characterization. The principles and methodologies discussed herein are drawn from extensive research on closely related and structurally analogous pyrimidine derivatives, offering a predictive and practical framework for researchers working with this and similar compounds.
Molecular and Physicochemical Profile
This compound is a substituted pyrimidine with key functional groups that dictate its reactivity and potential applications. The presence of a chloro group at the 4-position, an ethyl group at the 6-position, and a dimethylamino group at the 2-position creates a unique electronic and steric environment.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 71406-66-1
-
Molecular Formula: C₈H₁₂ClN₃
-
Molecular Weight: 185.65 g/mol
-
SMILES: CN(C)c1nc(CC)cc(Cl)n1
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 280.1 °C at 760 mmHg | Alfa Chemistry |
| Flash Point | 123.2 °C | Alfa Chemistry |
| Density | 1.17 g/cm³ | Alfa Chemistry |
Note: These values are sourced from chemical suppliers and should be considered as estimates. Experimental verification is recommended.
Synthesis and Purification
The synthesis of this compound can be approached through a well-established route for chloropyrimidines, which typically involves the chlorination of a corresponding hydroxypyrimidine precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the C-Cl bond, leading back to the corresponding 4-hydroxypyrimidine. This precursor can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
This protocol is based on established methods for the synthesis of analogous chloropyrimidines.[3]
Step 1: Synthesis of 6-ethyl-2-(dimethylamino)pyrimidin-4-ol
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask, add N,N-dimethylguanidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3-oxopentanoate dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 6-ethyl-2-(dimethylamino)pyrimidin-4-ol.
Step 2: Chlorination to this compound
-
In a well-ventilated fume hood, carefully add 6-ethyl-2-(dimethylamino)pyrimidin-4-ol to an excess of phosphoryl chloride (POCl₃).[3]
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.[3]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro substituent. The chlorine atom at the 4-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAᵣ).
Nucleophilic Aromatic Substitution
The C4 position is activated towards nucleophilic attack. A variety of nucleophiles can displace the chloride, providing a versatile handle for further functionalization.
Caption: Key nucleophilic substitution reactions.
Common nucleophiles include:
-
Oxygen nucleophiles (alcohols, phenols): In the presence of a base, alcohols and phenols will displace the chloride to form the corresponding ethers.
-
Nitrogen nucleophiles (amines): Primary and secondary amines readily react to yield substituted 4-aminopyrimidines.
-
Sulfur nucleophiles (thiols): Thiols react in the presence of a base to form the corresponding thioethers.
The ease of these reactions makes this compound a valuable intermediate for the synthesis of a diverse library of pyrimidine derivatives for screening in drug discovery programs.[2]
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety.
-
A quartet and a triplet for the ethyl group at the 6-position.
-
A singlet for the proton at the 5-position of the pyrimidine ring.
-
-
¹³C NMR:
-
Distinct signals for the two carbons of the ethyl group.
-
A signal for the carbons of the dimethylamino group.
-
Signals for the pyrimidine ring carbons, with the carbon bearing the chlorine atom (C4) expected to be significantly deshielded.
-
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Fragmentation patterns would likely involve the loss of the ethyl group, the chloro group, and cleavage of the dimethylamino group.
Infrared (IR) Spectroscopy
-
Characteristic C-Cl stretching vibrations.
-
C=N and C=C stretching vibrations from the pyrimidine ring.
-
C-H stretching and bending vibrations from the alkyl groups.
Safety and Handling
Given the presence of a chlorinated heterocyclic core, this compound should be handled with appropriate safety precautions. While a specific safety data sheet is not widely available, the hazard profile of similar compounds suggests the following:
-
Potential Hazards: Based on related compounds like 2-amino-4,6-dichloropyrimidine, this compound may cause skin and eye irritation and may be harmful if swallowed.[4][5]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Applications in Research and Development
Substituted 2-aminopyrimidines are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to:
-
Anticancer agents
-
Antiviral agents
-
Anti-inflammatory agents[2]
-
Kinase inhibitors
The title compound, with its reactive chloro group, serves as a key intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns. The ethyl and dimethylamino groups can also be varied to explore the structure-activity relationship (SAR) of new chemical entities.
Conclusion
This compound is a valuable research chemical with significant potential as a building block in the synthesis of novel bioactive compounds. While specific, detailed experimental data for this molecule is limited, this guide provides a comprehensive framework for its synthesis, purification, characterization, and safe handling, based on the well-established chemistry of analogous pyrimidine derivatives. As research in this area continues, a more detailed understanding of the unique properties and applications of this specific compound will undoubtedly emerge.
References
-
Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]
-
Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
-
Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
- Etzbach, K., Mielke, B., & Siegel, W. (1996). Process for the preparation of chloropyrimidines. U.S. Patent No. 5,525,724. Washington, DC: U.S.
-
Guda, V. K., et al. (2016). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
National Center for Biotechnology Information (n.d.). 2-Amino-4,6-dichloropyrimidine. PubChem. Retrieved from [Link]
-
Zhan, H., et al. (2018). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
National Center for Biotechnology Information (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine of significant interest to researchers and professionals in drug discovery and development. This document delves into the molecule's structural characteristics, outlines a plausible and robust synthetic route with detailed protocols, and explores its potential biological significance based on the established activities of structurally related compounds.
Molecular Structure and Physicochemical Properties
This compound possesses a core pyrimidine scaffold, a heterocyclic aromatic ring analogous to purines and a key component in numerous biologically active molecules. The strategic placement of its substituents—a chloro group at the 4-position, an ethyl group at the 6-position, and a dimethylamino group at the 2-position—dictates its reactivity and potential as a versatile chemical intermediate.
| Property | Value | Reference(s) |
| CAS Number | 71406-66-1 | [1][2] |
| Molecular Formula | C₈H₁₂ClN₃ | [1][2] |
| Molecular Weight | 185.65 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES | ClC1=CC(CC)=NC(N(C)C)=N1 | [1] |
| InChI | 1S/C8H12ClN3/c1-4-6-5-7(9)11-8(10-6)12(2)3/h5H,4H2,1-3H3 | [1] |
| Calculated LogP | 2.8 (estimated) | |
| Boiling Point | 280.1°C at 760 mmHg (predicted) | [2] |
| Density | 1.17 g/cm³ (predicted) | [2] |
Structural Elucidation: Insights from Analogous Compounds
While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 4-chloro-6-methoxypyrimidin-2-amine , provides significant insights into the expected molecular geometry.[3][4] X-ray crystallographic data for this analog reveals an essentially planar pyrimidine ring.[3][4] This planarity is a key feature of the aromatic pyrimidine core. It is anticipated that this compound will also exhibit a similar planar conformation in its crystalline state.
The bond lengths and angles within the pyrimidine ring are expected to be consistent with those of other substituted pyrimidines. The carbon-chlorine bond at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution, a feature that underpins the synthetic utility of this class of compounds. The dimethylamino group at the 2-position and the ethyl group at the 6-position will influence the molecule's overall lipophilicity and steric profile, which are critical determinants of its biological activity and pharmacokinetic properties.
Synthesis and Characterization
The synthesis of this compound can be logically approached through a convergent synthesis strategy, leveraging established methodologies for the construction of substituted pyrimidines. A plausible and efficient synthetic route commences with the widely available precursor, 2,4-dichloro-6-ethylpyrimidine.
Caption: Proposed synthetic pathway for this compound.
Proposed Synthetic Protocol
This protocol is based on established chemical transformations for analogous pyrimidine systems.
Step 1: Synthesis of 2-amino-6-ethylpyrimidin-4-ol
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 3-oxopentanoate.
-
To this solution, add guanidine hydrochloride and reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-amino-6-ethylpyrimidin-4-ol.
Step 2: Synthesis of 2,4-dichloro-6-ethylpyrimidine
-
To 2-amino-6-ethylpyrimidin-4-ol, add an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-6-ethylpyrimidine.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Synthesis of this compound
-
Dissolve 2,4-dichloro-6-ethylpyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Add a solution of dimethylamine (as a solution in a solvent like THF or as a gas bubbled through the solution) in excess (typically 2-3 equivalents).
-
The reaction can be carried out at room temperature or with gentle heating to accelerate the rate. The regioselectivity of the amination is directed by the electronic properties of the pyrimidine ring, with the 2-position being more susceptible to nucleophilic attack in this case.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any dimethylamine hydrochloride salt.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization Workflow
A robust characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques should be employed:
Caption: A comprehensive workflow for the analytical characterization of the target molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the ethyl group (a triplet and a quartet), the dimethylamino group (a singlet), and the aromatic proton on the pyrimidine ring (a singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the expected number of carbon signals, including those of the pyrimidine ring, the ethyl group, and the dimethylamino group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C-Cl bond, C=N and C=C bonds of the aromatic ring, and C-H bonds of the alkyl groups.
-
High-Performance Liquid Chromatography (HPLC): This will be used to determine the purity of the final compound.
-
Elemental Analysis: This will provide the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula.
Potential Biological and Pharmaceutical Applications
The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. The specific substitution pattern of this compound suggests its potential as a valuable building block in the development of novel drugs, particularly in oncology and infectious diseases.
Anticancer Potential
Numerous 2,4,6-trisubstituted pyrimidine derivatives have demonstrated significant anticancer activity.[5] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as kinases, which are frequently dysregulated in cancer. The chloro-substituent at the 4-position of the target molecule serves as a versatile handle for introducing a variety of functionalities through nucleophilic substitution, allowing for the generation of libraries of compounds for screening against different cancer cell lines.
Antimalarial and Antimicrobial Activity
Substituted pyrimidines have also been investigated for their potential as antimalarial and antimicrobial agents.[6][7] The pyrimidine ring can mimic endogenous nucleobases and interfere with essential metabolic pathways in pathogens. The lipophilic ethyl group and the dimethylamino group in this compound may enhance its ability to penetrate cell membranes, a desirable property for antimicrobial drug candidates.
Caption: Potential applications stemming from the versatile chemical nature of the title compound.
Conclusion
This compound is a strategically designed molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its reactive chloro-substituent allows for facile diversification. While direct biological data for this specific compound is limited in the public domain, the extensive literature on related pyrimidine derivatives strongly suggests its potential utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further investigation into the biological activities of this compound and its derivatives is highly warranted.
References
-
Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]
-
Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
-
Li, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1136. [Link]
- Cox, B. G. (2000). Process for preparing 4,6-dichloro-pyrimidine.
-
Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 301-306. [Link]
-
Sokov, A. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(15), 4487. [Link]
-
Kumar, A., et al. (2023). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega, 8(35), 32067–32077. [Link]
-
Prusty, A. K., et al. (2021). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Indian Journal of Clinical Anatomy and Physiology, 8(2), 113-117. [Link]
-
Chauhan, P. M. S., & Singh, S. (2011). A Review on the Synthetic Approaches of Dimethylamination with Dimethylformamide. Chemistry & Biology Interface, 1(1), 1-18. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36, e20240198. [Link]
-
Wang, W., et al. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]
-
Li, J., et al. (2015). First Synthesis and Biological Evaluation of 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines as Inhibitors of TNF-α and IL-6. Molecules, 20(8), 14666-14678. [Link]
-
Kumar, A., et al. (2004). Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorganic & Medicinal Chemistry, 12(24), 6675-6681. [Link]
-
Nitta, Y., et al. (1984). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1, 7-11. [Link]
-
AERU. 2-amino-4,6-dimethylpyrimidine. [Link]
-
Volyniuk, D., et al. (2017). Optical properties of 2,4,6-trisubstituted pyrimidines. Dyes and Pigments, 142, 406-414. [Link]
Sources
- 1. This compound DiscoveryCPR 71406-66-1 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimalarial activity of 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
An In-depth Technical Guide to the Synthesis of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthetic pathway for 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine (CAS No: 71406-66-1), a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with the cyclocondensation of ethyl 3-oxopentanoate and N,N-dimethylguanidine to form the pyrimidinone intermediate, followed by a chlorination step to yield the final product. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, field-proven experimental protocols, and includes comprehensive characterization data. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this important chemical intermediate.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence. This strategy leverages the classical and highly reliable Traube pyrimidine synthesis for the construction of the core heterocyclic ring system, followed by a standard chlorination protocol to install the reactive chloro-substituent.
The overall transformation is outlined below:
Caption: Overall synthetic workflow.
This approach is advantageous due to the ready availability of the starting materials, the high yields typically achieved in each step, and the straightforward nature of the experimental procedures.
Step 1: Synthesis of the Pyrimidinone Core - 2-(dimethylamino)-6-ethylpyrimidin-4-ol
The foundational step in this synthesis is the construction of the 2-aminopyrimidine ring system. This is accomplished through the base-catalyzed condensation of a β-ketoester, ethyl 3-oxopentanoate, with a substituted guanidine, N,N-dimethylguanidine.
Mechanistic Rationale
The reaction proceeds via a well-established cyclocondensation mechanism. The process is initiated by the deprotonation of N,N-dimethylguanidine by a strong base, such as sodium ethoxide, to generate a more potent nucleophile. This is followed by the nucleophilic attack of the guanidine on the electrophilic carbonyl carbon of the ethyl 3-oxopentanoate. An intramolecular cyclization then occurs, with the terminal amino group of the guanidine moiety attacking the ester carbonyl. The subsequent elimination of ethanol drives the reaction towards the formation of the stable pyrimidine ring. The resulting 2-(dimethylamino)-6-ethylpyrimidin-4-ol exists in tautomeric equilibrium with its 4-hydroxypyrimidine form.
Caption: Key stages of the cyclocondensation reaction.
Detailed Experimental Protocol
Reagents and Equipment:
-
Ethyl 3-oxopentanoate (CAS: 4949-44-4)
-
N,N-Dimethylguanidine hydrochloride (CAS: 22583-29-5)
-
Sodium metal
-
Anhydrous Ethanol
-
Standard reflux apparatus, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol (sufficient to dissolve the sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Guanidine Free-Basing: To the freshly prepared sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride (1.0 equivalent) portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of β-Ketoester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add cold water and adjust the pH to ~7 with 1M HCl. The precipitate that forms is collected by vacuum filtration.
-
Purification: The crude product is washed with cold diethyl ether and dried under vacuum to yield 2-(dimethylamino)-6-ethylpyrimidin-4-ol as a solid.
Characterization Data for 2-(dimethylamino)-6-ethylpyrimidin-4-ol
| Parameter | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| Melting Point | 188-192 °C |
Step 2: Chlorination to this compound
The final step of the synthesis involves the conversion of the hydroxyl group of the pyrimidinone intermediate to a chlorine atom. This transformation is crucial as it installs a versatile leaving group, enabling further functionalization of the pyrimidine ring. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.
Mechanistic Rationale
The chlorination of a hydroxypyrimidine with phosphorus oxychloride proceeds through the formation of a phosphoryl intermediate. The lone pair of electrons on the oxygen atom of the pyrimidinol attacks the electrophilic phosphorus atom of POCl₃. This is followed by the nucleophilic attack of a chloride ion on the C4 position of the pyrimidine ring, leading to the displacement of the dichlorophosphate group and the formation of the desired 4-chloropyrimidine. The reaction is typically performed at elevated temperatures.
Caption: Simplified mechanism of the chlorination step.
Detailed Experimental Protocol
Reagents and Equipment:
-
2-(dimethylamino)-6-ethylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3)
-
Standard reflux apparatus, heating mantle, and a well-ventilated fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-(dimethylamino)-6-ethylpyrimidin-4-ol (1.0 equivalent).
-
Addition of POCl₃: Carefully add phosphorus oxychloride (3.0-5.0 equivalents) to the flask in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization: Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Extraction: Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization Data for this compound
| Parameter | Data |
| Appearance | Solid |
| Molecular Formula | C₈H₁₂ClN₃ |
| Molecular Weight | 185.65 g/mol |
| CAS Number | 71406-66-1 |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Sodium Metal: Reacts violently with water and is flammable. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Neutralization: The neutralization of the acidic work-up solution with a base is an exothermic process and can cause frothing. The base should be added slowly and with efficient stirring and cooling.
Conclusion
The synthesis of this compound presented in this technical guide is a reliable and scalable method for producing this valuable chemical intermediate. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently and efficiently prepare this compound for its various applications in drug discovery and development. The provided mechanistic insights and characterization data further enhance the utility of this guide as a comprehensive resource for synthetic and medicinal chemists.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends. Retrieved from [Link]
-
Zibuck, R., & Streiber, J. M. (1984). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry, 49(15), 2774-2776. [Link]
-
ResearchGate. (n.d.). Synthetic scheme of ethyl 3‐acetyl‐4‐oxopentanoate... Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N,N,6-trimethylpyrimidin-2-amine. Retrieved from [Link]
-
Alzchem Group. (n.d.). N,N-Dimethylguanidine hydrochloride. Retrieved from [Link]
-
Exclusive Chemistry Ltd. (2024). CAS Registry Numbers database. Retrieved from [Link]
-
Wikipedia. (2024). Metformin. Retrieved from [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylguanidine. Retrieved from [Link]
-
Li, W., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(12), 10297-10306. [Link]
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
-
Xia, G., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]
- Hossain, M. F. (2017). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 94(1), 49-56.
-
Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3338. [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(10), 834-840. [Link]
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
- Proença, M. F. J. R. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
-
Kumar, A., et al. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(10), 8123-8127. [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
- Khachatryan, A. Kh., et al. (2018). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Russian Journal of Organic Chemistry, 54(12), 1845-1851.
- Proença, M. F. J. R. P. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
An In-depth Technical Guide to the Physical Properties of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Introduction
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine derivative, is a compound of significant interest within contemporary drug discovery and development pipelines. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The specific substitutions on this particular molecule—a reactive chlorine atom at the 4-position, an ethyl group at the 6-position, and a dimethylamino group at the 2-position—create a unique combination of lipophilicity, reactivity, and potential for hydrogen bonding, making it a versatile intermediate for the synthesis of targeted therapeutics.
This technical guide provides an in-depth analysis of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a practical framework for understanding, determining, and applying these properties in a laboratory setting. The methodologies described herein are grounded in established principles of physical organic chemistry and are presented with the causality that informs expert experimental design.
Core Physicochemical Properties
A comprehensive understanding of a compound's physical properties is fundamental to its application in drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The key physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂ClN₃ | [1][2] |
| Molecular Weight | 185.65 g/mol | [1][2] |
| CAS Number | 71406-66-1 | [1][3] |
| Appearance | Solid | [1] |
| Boiling Point | 280.1 °C at 760 mmHg (calculated) | [3] |
| Flash Point | 123.2 °C (calculated) | [3] |
| Density | 1.17 g/cm³ (calculated) | [3] |
Experimental Determination of Physical Properties
The following sections detail the experimental protocols for determining the critical physical properties of this compound. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and relevance to the context of pharmaceutical research.
Melting Point and Thermal Stability
The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. Beyond simple melting point, understanding the thermal stability of a compound is vital for storage and handling. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.[2][4]
This method provides a rapid and accurate determination of the melting point range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[1][5]
-
Instrument Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.
-
Approximate Determination: A rapid heating rate (e.g., 10-20°C/min) is used to quickly determine an approximate melting range.[6]
-
Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range.[5][7]
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
DSC provides more detailed information than a simple melting point, including the heat of fusion and the presence of any polymorphic transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a heating rate of 10°C/min.[2][4]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset of the endothermic melting peak, and the area under the peak corresponds to the heat of fusion.
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability. For oral drug candidates, solubility in aqueous media across a range of pH values is of particular importance.[3][9] Both kinetic and thermodynamic solubility are valuable parameters in drug discovery.[10]
This is the gold standard method for determining equilibrium solubility.[9][11]
Methodology:
-
Preparation of Media: A series of buffers with pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) are prepared.[9]
-
Sample Addition: An excess amount of this compound is added to a known volume of each buffer in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram 2: Thermodynamic Solubility Workflow
Caption: Shake-flask method for thermodynamic solubility determination.
Solid-State Characterization
The arrangement of molecules in the solid state (crystal lattice) can significantly impact physical properties. X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[12][13]
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.
Methodology:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent system to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to promote the growth of single crystals.[14] The crystal should ideally be >0.1 mm in all dimensions.[12][13]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to best fit the experimental data.
Conclusion
The physical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a comprehensive overview of its key physicochemical characteristics and detailed, field-proven protocols for their experimental determination. By understanding and applying these methodologies, researchers can ensure the quality and consistency of this important building block, thereby accelerating the discovery and development of new medicines. The emphasis on the causality behind experimental choices and the provision of self-validating protocols are intended to empower scientists with the knowledge to not only generate data but to also interpret it with confidence.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Stark State College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
- Alam, M. S., et al. (2015). SYNTHESIS OF 2, 4, 6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 233-238.
- Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
- American Chemical Society. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from [Link]
- Abdullah, A. M., et al. (1998). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. J. Chem. Soc. Pak., 20(4).
-
National Institutes of Health. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Retrieved from [Link]
- Prasad, Y. R., et al. (2011). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry, 23(2), 641-644.
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
- International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
-
ResearchGate. (n.d.). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
- Royal Society of Chemistry. (2022).
- American Chemical Society. (2022).
-
University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 4. scispace.com [scispace.com]
- 5. byjus.com [byjus.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 9. fda.gov [fda.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. How To [chem.rochester.edu]
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine solubility data
An In-Depth Technical Guide for the Solubility Determination of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
Physicochemical Profile and Theoretical Considerations
A thorough understanding of a compound's intrinsic properties is essential for designing meaningful solubility experiments. The structure of this compound dictates its likely behavior in various solvent systems.
Table 1: Known Physicochemical Properties
| Property | Value | Source |
| CAS Number | 71406-66-1 | [1][2] |
| Molecular Formula | C₈H₁₂ClN₃ | |
| Molecular Weight | 185.65 g/mol | |
| Physical Form | Solid | |
| SMILES | ClC1=CC(CC)=NC(N(C)C)=N1 | |
| InChI Key | RAASKXZZDRRVPI-UHFFFAOYSA-N |
Structural Analysis and Predicted Behavior
The molecule's structure provides several clues to its solubility characteristics:
-
Aromatic System: The pyrimidine ring is a nitrogen-containing heterocycle. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents.
-
Substituents: The chloro, ethyl, and dimethylamino groups contribute to the molecule's overall lipophilicity. The dimethylamino group, in particular, is a weak base.
-
pH-Dependent Solubility: As a weak base, the compound's aqueous solubility is expected to be highly dependent on pH. In acidic conditions (pH < pKa), the nitrogen atoms on the pyrimidine ring and the exocyclic amine can become protonated, forming a more soluble cationic salt. Conversely, in neutral or basic conditions (pH > pKa), the compound will exist in its less soluble, neutral form.[3] Therefore, determining the pKa is a crucial preliminary step before extensive aqueous solubility studies.
The Importance of Polymorphism
It is critical to recognize that the solubility measured is that of a specific solid-state form (polymorph). Different crystalline arrangements or an amorphous state can exhibit significantly different solubilities. Researchers should characterize the solid form used in their experiments (e.g., via XRPD, DSC) to ensure data reproducibility.
Methodologies for Solubility Determination
The choice of method for solubility determination depends on the required accuracy, throughput, and the stage of the research. For definitive data, thermodynamic equilibrium solubility methods are the gold standard.[4]
Thermodynamic Equilibrium Solubility
This measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The Shake-Flask method is the most reliable and widely used technique for this purpose.[4][5]
Aqueous Solubility: The OECD 105 Guideline
For regulatory and environmental assessments, the OECD Guideline 105 for Testing of Chemicals, "Water Solubility," provides a standardized framework.[6][7] It describes two primary methods:
-
Flask Method: Suitable for substances with solubilities above 10⁻² g/L. This method is a standardized version of the classic shake-flask technique.[8] An excess of the substance is agitated in water at a controlled temperature until equilibrium is reached.
-
Column Elution Method: Recommended for substances with solubilities below 10⁻² g/L.[8] Water is passed through a column packed with the test substance on an inert support, and the concentration in the eluate is measured.
The following diagram illustrates the decision-making workflow for solubility determination.
Caption: Workflow for solubility determination of the target compound.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a self-validating system for determining the thermodynamic equilibrium solubility in both aqueous and organic solvents. It is essential that the solvent and solute are pure and that the temperature is adequately controlled.[3]
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (e.g., pH-buffered solutions, ethanol, acetonitrile, DMSO) of analytical grade
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Step-by-Step Procedure
The following diagram outlines the core steps of the Shake-Flask protocol.
Caption: Key steps of the Shake-Flask solubility measurement protocol.
-
Preparation : Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition : Add a precise volume of the desired solvent (e.g., 1 mL) to the vial. For aqueous studies, use buffers at various pH levels (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[9] Agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time.[7]
-
Phase Separation : After equilibration, allow the vials to stand to let the solid settle. Separate the saturated solution from the excess solid via centrifugation or by filtering through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step is critical to avoid contamination of the sample with undissolved particles.[10]
-
Quantification : Prepare a calibration curve of the compound using a validated analytical method, such as HPLC-UV.[10] Carefully take an aliquot of the clear supernatant, dilute it with the mobile phase to fall within the calibration range, and analyze its concentration.
-
Validation : Visually inspect the original vial to confirm that excess solid remains, validating that a saturated solution was achieved.
Data Presentation
Results should be meticulously recorded, specifying the solvent, temperature, and pH (for aqueous solutions).
Table 2: Template for Reporting Solubility Data
| Solvent System | pH (if applicable) | Temperature (°C) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) |
| 0.1 M HCl | 1.0 | 25 | Experimental Value | Calculated Value |
| Phosphate Buffer | 7.4 | 25 | Experimental Value | Calculated Value |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value |
| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value |
Safety Precautions
As with any laboratory chemical, proper safety protocols must be followed.
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat.[12]
-
Hazards : While specific toxicity data for this compound is limited, related pyrimidines are classified as harmful if swallowed and can cause skin and serious eye irritation.[11][13] Assume similar hazards and handle accordingly.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
While published solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its accurate and reliable determination. By employing standardized methodologies like the Shake-Flask method and adhering to principles of good laboratory practice, researchers can generate the high-quality data essential for advancing their work in drug discovery and chemical synthesis. The principles and techniques outlined herein are foundational for characterizing novel chemical entities and ensuring the robustness of subsequent applications.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Larsson, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]
-
Al-Gousous, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Dhamrait, A. K. (2014). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
Sources
- 1. 71406-66-1|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. filab.fr [filab.fr]
- 9. slideshare.net [slideshare.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine . As a substituted pyrimidine, this compound holds potential significance in medicinal chemistry and drug discovery, making its unambiguous structural verification a critical step in its development and application. This document, authored from the perspective of a Senior Application Scientist, offers in-depth, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this target molecule. While experimental data for this specific compound is not publicly available, this guide furnishes a robust framework for its analysis by predicting spectral outcomes based on established principles and data from analogous structures. Detailed, self-validating experimental protocols are provided for each technique, accompanied by visualizations to facilitate understanding of the workflows and structural relationships.
Introduction to this compound
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The subject of this guide, this compound, possesses a unique combination of substituents on the pyrimidine core: a chloro group, an ethyl group, and a dimethylamino group. These functional groups are expected to modulate the electronic properties and biological activity of the molecule, making it a compound of interest for further investigation in areas such as kinase inhibition or as a building block in synthetic chemistry.
Accurate structural characterization is the bedrock of chemical and pharmaceutical research. This guide is designed to provide researchers with the necessary tools to confirm the identity and purity of this compound through a multi-spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR will be indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group, the dimethylamino group, and the aromatic proton on the pyrimidine ring. The chemical shifts are influenced by the electronic effects of the substituents and the aromaticity of the pyrimidine ring.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | 3H | ~7.5 | Aliphatic methyl group coupled to the adjacent methylene group. |
| -CH₂- (ethyl) | 2.6 - 2.8 | Quartet (q) | 2H | ~7.5 | Methylene group adjacent to the electron-withdrawing pyrimidine ring and coupled to the methyl group. |
| -N(CH₃)₂ | 3.1 - 3.3 | Singlet (s) | 6H | - | Two magnetically equivalent methyl groups attached to the nitrogen atom. |
| Pyrimidine-H | 6.5 - 6.7 | Singlet (s) | 1H | - | Aromatic proton on the pyrimidine ring, appearing as a singlet due to the absence of adjacent protons. The precise shift is influenced by the surrounding substituents.[4] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ (ethyl) | 12 - 15 | Typical chemical shift for an aliphatic methyl carbon. |
| -C H₂- (ethyl) | 28 - 32 | Aliphatic methylene carbon attached to the pyrimidine ring. |
| -N(C H₃)₂ | 37 - 40 | Methyl carbons attached to a nitrogen atom. The two methyl groups are expected to be equivalent.[5][6] |
| C5 (Pyrimidine) | 110 - 115 | Aromatic carbon bearing a proton. |
| C4 (Pyrimidine) | 160 - 165 | Carbon atom attached to the electronegative chlorine atom. |
| C6 (Pyrimidine) | 168 - 172 | Carbon atom bearing the ethyl group. |
| C2 (Pyrimidine) | 162 - 167 | Carbon atom attached to the dimethylamino group. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small molecules like this compound.[7][8][9]
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (can be pre-added to the solvent)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the NMR tube.
-
Cap the tube and gently agitate it until the sample is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to approximately -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the proton-decoupled spectrum.
-
Set the spectral width to approximately -10 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, splitting patterns, and integration values to assign the signals to the respective protons and carbons in the molecule.
-
Visualization of NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[10] It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11][12][13]
Predicted Mass Spectrum
For this compound (C₈H₁₂ClN₃), the high-resolution mass spectrum (HRMS) is expected to show a molecular ion peak corresponding to its exact mass. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, respectively.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Expected Isotopic Pattern |
| [M]⁺ (³⁵Cl) | 185.0719 | Major peak |
| [M+2]⁺ (³⁷Cl) | 187.0690 | ~32.5% of the [M]⁺ peak |
Common fragmentation pathways for substituted pyrimidines involve the loss of substituents or cleavage of the pyrimidine ring.[11] For the target molecule, potential fragment ions could arise from the loss of a methyl radical from the dimethylamino group, loss of an ethyl radical, or cleavage of the pyrimidine ring.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
ESI is a soft ionization technique suitable for polar molecules and is commonly coupled with liquid chromatography.[14][15][16]
Materials:
-
This compound
-
Methanol, acetonitrile, or water (LC-MS grade)
-
Formic acid (optional, to promote protonation)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
A small amount of formic acid (e.g., 0.1%) can be added to the final solution to facilitate protonation.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound class.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in positive ion mode.
-
Perform a full scan to detect the molecular ion.
-
If desired, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it with the calculated value.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
If MS/MS data was acquired, analyze the fragmentation pattern to gain further structural insights.
-
Visualization of Mass Spectrometry Workflow
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. omicsonline.org [omicsonline.org]
- 10. organomation.com [organomation.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 16. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine NMR and mass spectrometry
An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Introduction
Pyrimidine and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents, including antiviral, antitumor, and antibacterial drugs.[1][2] The precise structural elucidation of these molecules is a critical step in the drug discovery and development pipeline, ensuring identity, purity, and a foundational understanding of structure-activity relationships. This guide provides a comprehensive technical analysis of this compound, a substituted pyrimidine, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
With a molecular formula of C₈H₁₂ClN₃ and a molecular weight of 185.65 g/mol , the structural confirmation of this compound relies on the careful interpretation of its unique spectral fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and data interpretation for robust molecular characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following structure and numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a detailed picture of the proton framework.
Experimental Protocol: A Validating System
A robust NMR experiment is self-validating. The choice of solvent and instrument frequency is critical for achieving optimal resolution and avoiding signal overlap.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[3] A higher field strength provides better signal dispersion, which is essential for unambiguous interpretation.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to allow for faster relaxation and a greater number of scans in a given time.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.
-
¹H NMR Spectral Interpretation
The structure of the target compound suggests four distinct proton environments. The predicted spectrum is characterized by signals in both the aromatic/heterocyclic and aliphatic regions.
Caption: Predicted ¹H NMR signals and their origins in the molecular structure.
Detailed Analysis:
-
Pyrimidine Proton (H-5): A single proton is attached to the pyrimidine ring at the C-5 position. With no adjacent protons, its signal is expected to be a singlet . Due to the electron-withdrawing nature of the heterocyclic ring and the adjacent chloro- and ethyl- substituents, this proton is deshielded and should appear downfield, typically in the range of δ 6.0-7.0 ppm .[3]
-
N,N-dimethyl Protons (C⁹-H, C¹⁰-H): The six protons of the two methyl groups attached to the amine nitrogen are chemically equivalent. They are expected to produce a sharp singlet with an integration value of 6H. Their proximity to the electron-donating nitrogen and the aromatic ring places their chemical shift around δ 3.1-3.3 ppm .
-
Ethyl Methylene Protons (C⁷-H): The two protons of the methylene group are adjacent to the three protons of the methyl group. Following the n+1 rule, their signal will be split into a quartet (3+1=4). Being attached directly to the pyrimidine ring, they are deshielded relative to a typical aliphatic chain, with an expected chemical shift of δ 2.6-2.9 ppm .
-
Ethyl Methyl Protons (C⁸-H): The three protons of the terminal methyl group are adjacent to the two protons of the methylene group. Their signal will be split into a triplet (2+1=3). These protons are the most shielded in the molecule, appearing furthest upfield at approximately δ 1.2-1.4 ppm .
Summary of Predicted ¹H NMR Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 | Singlet | 1H | H-5 |
| ~ 3.2 | Singlet | 6H | -N(CH ₃)₂ |
| ~ 2.7 | Quartet | 2H | -CH ₂CH₃ |
| ~ 1.3 | Triplet | 3H | -CH₂CH ₃ |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the structure of this compound contains eight chemically non-equivalent carbon atoms, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Experimental Protocol
The ¹³C NMR spectrum is typically acquired immediately after the ¹H spectrum using the same sample.
Step-by-Step Methodology:
-
Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR.
-
Acquisition Mode: A proton-decoupled (e.g., broadband decoupling) experiment is standard, resulting in a spectrum of singlets for each unique carbon.
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
¹³C NMR Spectral Interpretation
The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.
Detailed Analysis:
-
Pyrimidine Ring Carbons (C-2, C-4, C-6): These carbons are significantly deshielded due to their sp² hybridization and direct attachment to electronegative nitrogen and chlorine atoms. They are expected to appear far downfield, typically in the δ 160-175 ppm range. The carbon attached to the chlorine (C-4) and the two carbons attached to ring nitrogens (C-2, C-6) will have the highest chemical shifts.
-
Pyrimidine Ring Carbon (C-5): This is the only carbon in the ring bonded only to other carbons and a hydrogen. It is therefore more shielded than C-2, C-4, and C-6, with a predicted chemical shift in the δ 110-120 ppm range.
-
Aliphatic Carbons (C-7, C-8, C-9, C-10): These sp³ hybridized carbons appear in the upfield region of the spectrum.
-
N,N-dimethyl Carbons (C-9, C-10): Attached to a nitrogen atom, these carbons are deshielded compared to simple alkanes and are expected around δ 35-40 ppm .
-
Ethyl Methylene Carbon (C-7): This carbon is attached to the pyrimidine ring and is expected around δ 30-35 ppm .
-
Ethyl Methyl Carbon (C-8): As the terminal and most shielded carbon, C-8 should appear furthest upfield, around δ 12-15 ppm .
-
Summary of Predicted ¹³C NMR Data
| Chemical Shift (δ ppm) | Assignment |
| 160 - 175 | C-2, C-4, C-6 |
| 110 - 120 | C-5 |
| 35 - 40 | C-9, C-10 [-N(C H₃)₂] |
| 30 - 35 | C-7 [-C H₂CH₃] |
| 12 - 15 | C-8 [-CH₂C H₃] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions, providing a molecular fingerprint.[1]
Experimental Protocol
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.
Mass Spectrum Interpretation
The mass spectrum provides the molecular weight and structural information based on how the molecule breaks apart. The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents.[1][4]
Molecular Ion (M⁺•):
-
The molecular weight of the compound is 185.65. The mass spectrum will show a molecular ion peak at m/z = 185 .
-
A crucial feature will be the M+2 peak at m/z = 187 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the M+2 peak will have an intensity approximately one-third that of the M+ peak, providing definitive evidence for the presence of a single chlorine atom.
Key Fragmentation Pathways: The high-energy ionization process induces fragmentation of the molecular ion. The stability of the resulting fragment ions dictates the major peaks observed in the spectrum.[5]
Caption: Proposed major fragmentation pathways for this compound.
Detailed Analysis:
-
Loss of a Methyl Radical (m/z 170/172): A common fragmentation for N,N-dimethylamino groups is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage, leading to a stable ion at m/z 170 (and its ³⁷Cl isotope at m/z 172).
-
Loss of an Ethyl Radical (m/z 156/158): Alpha-cleavage next to the pyrimidine ring can result in the loss of the ethyl radical (•C₂H₅, 29 Da). This would generate a significant peak at m/z 156 (and its isotope at m/z 158). This is often a dominant pathway for alkyl-substituted aromatic rings.[6]
-
Loss of a Chlorine Radical (m/z 150): Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl, 35 Da), giving a fragment ion at m/z 150. This fragment will not have the characteristic 3:1 isotopic pattern.
-
Loss of Ethylene (m/z 157/159): A McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in an ion at m/z 157 (and its isotope at m/z 159).[1]
Summary of Predicted Mass Spectral Data
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Notes |
| 185 | [C₈H₁₂ClN₃]⁺• | Molecular ion (M⁺•) |
| 187 | [C₈H₁₂³⁷ClN₃]⁺• | Isotope peak for M⁺•, ~33% intensity of m/z 185 |
| 170 | [M - CH₃]⁺ | Loss of a methyl radical from the N(CH₃)₂ group |
| 156 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the C-6 position |
| 150 | [M - Cl]⁺ | Loss of a chlorine radical |
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all four unique proton environments, while the ¹³C NMR spectrum validates the carbon skeleton. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) and offers further structural insight through predictable fragmentation patterns. This multi-technique approach represents a cornerstone of modern chemical analysis, providing the high-fidelity data required for confident decision-making in research and drug development.
References
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- NMR spectra of pyrimidines. Semantic Scholar.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH).
- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Mass spectral fragmentation modes of pyrimidine derivatives. (Source not further specified).
- This compound. Sigma-Aldrich.
- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI.
- mass spectra - fragmentation patterns. Chemguide.
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (Source not further specified).
Sources
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, a key heterocyclic building block in medicinal chemistry. The pyrimidine core is a privileged structure in numerous FDA-approved drugs, and understanding the regioselective functionalization of its derivatives is paramount for the efficient synthesis of novel therapeutic agents.[1] This document will delve into the electronic and steric factors governing the chlorine's reactivity, primarily focusing on its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for key transformations are provided, underpinned by mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of a vast array of biologically active compounds. Its presence in natural products and synthetic drugs highlights its importance in targeting a wide range of biological pathways, including those involved in cancer, viral infections, and bacterial diseases.[1][2] The ability to selectively functionalize the pyrimidine ring is therefore a critical skill for any drug development professional. The target molecule of this guide, this compound, presents a common yet nuanced challenge: the selective displacement of the C4-chlorine atom in the presence of other functional groups.
The reactivity of halogenated pyrimidines is significantly influenced by the electron-deficient nature of the ring, a consequence of the two electronegative nitrogen atoms. This inherent electronic property makes the pyrimidine ring more reactive towards nucleophiles than analogous benzene halides.[2][3] This guide will explore how to harness this reactivity for the strategic synthesis of novel 2,4-disubstituted pyrimidine derivatives.
The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for the substitution of the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This two-step addition-elimination mechanism is facilitated by the electron-withdrawing character of the pyrimidine ring.[4]
Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C4 position. This step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer-like complex.[4]
-
Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, a good leaving group.
The stability of the Meisenheimer intermediate is a key determinant of the reaction rate. For 4-chloropyrimidines, the negative charge of this intermediate can be effectively delocalized over both ring nitrogen atoms through resonance, providing significant stabilization and thus promoting the reaction.[3]
Factors Influencing SNAr Reactivity
Several factors dictate the success and rate of SNAr reactions on this substrate:
-
Electronic Effects of Substituents: The existing substituents on the pyrimidine ring play a crucial role. The N,N-dimethylamino group at the C2 position is an electron-donating group, which can slightly impede the reaction by reducing the overall electron deficiency of the ring. However, the combined electron-withdrawing effect of the two ring nitrogens is generally sufficient to drive the reaction forward. The ethyl group at C6 has a minor electron-donating effect.
-
Nucleophile Strength: The reactivity of the nucleophile is paramount. Stronger nucleophiles will react more readily. For instance, with aniline nucleophiles, electron-donating groups on the aniline ring enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[4]
-
Steric Hindrance: Bulky groups near the reaction site, either on the pyrimidine ring or on the nucleophile, can significantly hinder the approach of the nucleophile and slow down the reaction rate.[4]
-
Reaction Conditions: Temperature, solvent, and the presence of a base are critical parameters. Many SNAr reactions on chloropyrimidines necessitate heating to proceed at a practical rate.[4]
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol details a general procedure for the amination of this compound.
Objective: To replace the C4-chlorine with a primary or secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 71406-66-1 | 185.65 |
| Amine Nucleophile (e.g., morpholine) | 110-91-8 | 87.12 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 |
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (5.0 mL), add the desired amine (1.1 mmol) and triethylamine (1.2 mmol).[5]
-
Heat the reaction mixture under reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Alcohols are often good solvents for SNAr reactions as they can solvate both the reactants and the intermediate complex.[5]
-
Triethylamine as Base: TEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reflux Conditions: Heating is often necessary to overcome the activation energy barrier for the nucleophilic attack on the relatively electron-rich pyrimidine ring (due to the amino substituent).
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar product spot. The final product can be characterized by NMR and mass spectrometry to confirm the successful substitution.
Expanding the Synthetic Toolkit: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions offer a broader scope for introducing carbon-based substituents at the C4 position. These reactions are indispensable for the synthesis of biaryl and vinyl pyrimidines, which are common motifs in kinase inhibitors and other pharmaceuticals.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the chloropyrimidine with an aryl or heteroaryl boronic acid.[2] The electron-deficient nature of the pyrimidine ring makes 4-chloropyrimidines excellent substrates for this transformation.[2]
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis has emerged as a highly efficient method for Suzuki couplings, often leading to reduced reaction times, lower catalyst loadings, and improved yields compared to conventional heating.[2][6]
Objective: To couple an aryl boronic acid to the C4 position of the pyrimidine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 71406-66-1 | 185.65 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | 121.93 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| 1,4-Dioxane/Water (4:1) | - | - |
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[6]
-
Add 1,4-dioxane/water (4:1, 5 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄ Catalyst: This is a common and effective catalyst for Suzuki couplings.[6]
-
K₂CO₃ as Base: The base is crucial for the transmetalation step in the catalytic cycle.
-
Dioxane/Water Solvent System: This mixture provides good solubility for both the organic and inorganic reagents.
-
Microwave Heating: This technique accelerates the reaction rate, often leading to cleaner reactions and higher yields in a shorter time.[6]
Buchwald-Hartwig Amination: A Powerful Alternative for C-N Bond Formation
For the introduction of a wider variety of amine nucleophiles, especially those that are less reactive under SNAr conditions, the Buchwald-Hartwig amination is an invaluable tool.[7] This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance.[7][8]
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynylpyrimidines.[1][9] These compounds are important intermediates in organic synthesis and can possess interesting biological activities. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9][10]
Regioselectivity: The C4 vs. C2 Position
In many pyrimidine systems, particularly 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[3][11] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized over both nitrogen atoms.[3] While our target molecule only has a chlorine at the C4 position, this general principle of enhanced reactivity at C4 is a cornerstone of pyrimidine chemistry.
However, the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the electronic and steric nature of other substituents on the ring, as well as the reaction conditions.[12][13]
Conclusion
The chlorine atom at the C4 position of this compound is a versatile handle for the introduction of a wide array of functional groups. Its reactivity is primarily governed by the electron-deficient nature of the pyrimidine ring, making it susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively and regioselectively functionalize this important heterocyclic core. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and drug development professionals engaged in the synthesis of novel pyrimidine-based compounds.
References
- Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63, 5394-5405.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- BenchChem. (2025). Reactivity Showdown: 2-Chloropyrimidine vs.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
- Huang, P. et al. (2013). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(15), 6015-6033.
- Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (2025). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Han, Y., & Giroux, S. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Anderson, W. K. (2008). Synthesis of 2,4-Disubstituted Pyrimidine Derivatives as Potential 5-HT7 Receptor Antagonist.
- Chen, K. et al. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
- ResearchGate. (n.d.).
- Hussain, M. et al. (2025). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry.
- ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Kelley, J. L., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7679-7683.
- Krulec, A., & Sova, M. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2955.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- BenchChem. (2025).
- Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(7), 1686.
- ElectronicsAndBooks. (n.d.). An efficient synthesis of cytostatic mono and bis- alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions.
- Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4410-4422.
- Chemistry LibreTexts. (2023).
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). Sonogashira coupling.
- Li, G. Y. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(8), 1541-1544.
- WIPO. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WO/2022/090101.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- PubChem. (n.d.). 4-Chloro-N,N,6-trimethylpyrimidin-2-amine.
- ChemScene. (n.d.). 4-Chloro-6-ethylpyrimidine.
- PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
An In-depth Technical Guide to the Potential Research Applications of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide focuses on a specific, yet underexplored derivative, 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine . While direct research on this compound is limited, its structural features—a 2-aminopyrimidine core, a reactive chloro group at the 4-position, and specific alkyl substitutions—suggest a rich potential for diverse research applications. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed explorations into its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Each proposed application is supported by a scientific rationale grounded in the established bioactivities of analogous structures and is accompanied by detailed, field-proven experimental protocols to guide researchers in their investigations.
Introduction and Chemical Profile
This compound (CAS No. 71406-66-1) is a substituted pyrimidine derivative. The core structure, 2-aminopyrimidine, is a privileged scaffold known for its ability to form hydrogen bonds and dipole-dipole interactions with biological targets, a key feature in many pharmacologically active molecules.[1] The chlorine atom at the 4-position serves as a versatile synthetic handle for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate activity and selectivity.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 71406-66-1 | [2] |
| Molecular Formula | C₈H₁₂ClN₃ | [2] |
| Molecular Weight | 185.65 g/mol | [2] |
| Boiling Point | 280.1°C at 760 mmHg | [2] |
| Density | 1.17 g/cm³ | [2] |
| Appearance | Solid (predicted) | [2] |
Proposed Synthesis Pathway
Step 1: Synthesis of 6-ethyl-N,N-dimethyl-4-hydroxypyrimidin-2-amine This step involves the cyclocondensation of ethyl 3-oxopentanoate with N,N-dimethylguanidine. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the formation of the pyrimidine ring.
Step 2: Chlorination to yield this compound The hydroxyl group of the intermediate is then converted to a chloro group. A standard and effective method for this transformation is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
Caption: Proposed two-step synthesis of the target compound.
Potential Research Application I: Anticancer Agent
Scientific Rationale
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Many approved anticancer drugs, such as Imatinib and Palbociclib, feature this core structure. These molecules typically function by competing with ATP for binding to the kinase active site, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.
The PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various hematological and solid tumors, including prostate cancer and leukemia.[4][5] They are constitutively active and play a significant role in promoting cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD.[4][5] Therefore, PIM-1 is a highly attractive target for anticancer drug development. The structural characteristics of this compound make it a promising candidate for a PIM-1 inhibitor. The N,N-dimethylamino group at the 2-position and the potential for modification at the 4-position (via substitution of the chloro group) allow for the exploration of structure-activity relationships to optimize binding to the PIM-1 active site.
Caption: Hypothetical inhibition of the PIM-1 signaling pathway.
Experimental Protocols
This assay will determine the direct inhibitory effect of the compound on PIM-1 kinase activity.
-
Objective: To determine the IC₅₀ value of the test compound against PIM-1 kinase.
-
Methodology: An ADP-Glo™ luminescent kinase assay can be employed.[6][7] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Procedure:
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[6]
-
In a 96-well plate, add 1 µl of the test compound at various concentrations (serially diluted in DMSO, then in reaction buffer). Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).[6]
-
Add 2 µl of recombinant human PIM-1 kinase (e.g., 10 ng) to each well.[8]
-
Add 2 µl of a substrate/ATP mixture (e.g., 500 µM ATP and a suitable PIM-1 substrate like a BAD-derived peptide).[6][8]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
-
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
-
Objective: To evaluate the effect of the test compound on the viability of PIM-1 overexpressing cancer cells (e.g., prostate cancer cell line PC-3 or leukemia cell line K562).
-
Methodology: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[9][10]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Potential Research Application II: Anti-inflammatory Agent
Scientific Rationale
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[11][12][13][14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrimidine derivatives have been reported to possess significant anti-inflammatory properties, with some exhibiting selective COX-2 inhibition.[11][12][13][14] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The structure of this compound provides a scaffold that can be explored for its potential to bind to the active site of COX-2.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the selective inhibitory activity of the test compound against the COX-2 enzyme.
-
Methodology: A fluorometric or colorimetric COX inhibitor screening kit can be used. These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a probe to generate a fluorescent or colored product.[15][16]
-
Procedure:
-
Prepare the assay buffer and other kit components according to the manufacturer's instructions.[15]
-
In separate wells of a 96-well plate, set up reactions for COX-1 and COX-2.
-
Add the test compound at various concentrations to the respective wells. Include a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a non-selective inhibitor (e.g., Ibuprofen) for comparison.[15][16]
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance using a plate reader.
-
Calculate the percent inhibition for both COX-1 and COX-2 and determine the respective IC₅₀ values. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Potential Research Application III: Antimicrobial Agent
Scientific Rationale
The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[1] Pyrimidine and 2-aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][17][18] The presence of a halogen, such as chlorine, on the pyrimidine ring has been shown in some cases to be important for antimicrobial activity.[19][20] this compound can be screened for its efficacy against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Methodology: The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[21][22][23][24][25]
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[21][23]
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.[21][24]
-
Inoculate each well containing the diluted compound with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21][25]
-
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity. Based on the well-documented and diverse biological activities of the 2-aminopyrimidine scaffold, this guide has outlined a clear and scientifically grounded research plan to investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The provided experimental protocols offer a robust framework for initiating these studies.
Future research should focus on the synthesis of a small library of analogs by leveraging the reactivity of the 4-chloro position. This will enable the exploration of structure-activity relationships, leading to the optimization of potency and selectivity for the identified biological targets. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on this versatile pyrimidine core.
References
-
Alfa Chemistry. CAS 71406-66-1 this compound. Available from: [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
Southeast Asian Fisheries Development Center, Aquaculture Department. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]
-
Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
-
PubMed. Chloropyrimidines as a new class of antimicrobial agents. Available from: [Link]
-
BMG LABTECH. The minimum inhibitory concentration of antibiotics. Available from: [Link]
-
National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]
-
ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
-
Accounts of Chemical Research. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
ResearchGate. Chloropyrimidines as a New Class of Antimicrobial Agents | Request PDF. Available from: [Link]
-
T. Horton. MTT Cell Assay Protocol. Available from: [Link]
-
Molecular Cancer Therapeutics. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Available from: [Link]
-
Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. Available from: [Link]
-
BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. Available from: [Link]
-
PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
-
ResearchGate. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]
-
MDPI. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]
-
The Pharma Innovation Journal. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available from: [Link]
-
Organic Syntheses. 2-(dimethylamino)pyrimidine. Available from: [Link]
-
PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
PubMed Central. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
-
PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
-
PubMed Central. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Available from: [Link]
-
ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]
-
World Journal of Pharmaceutical Research. Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Available from: [Link]
- Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
Frontiers. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 18. op.niscpr.res.in [op.niscpr.res.in]
- 19. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. protocols.io [protocols.io]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2] Its inherent ability to mimic the purine ring of ATP allows for the design of potent ATP-competitive inhibitors that can form crucial hydrogen bond interactions within the kinase hinge region.[1][3] This guide provides a detailed technical overview and robust protocols for the synthesis of novel kinase inhibitors starting from the versatile building block, 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. We will explore key synthetic transformations, focusing on palladium-catalyzed cross-coupling reactions, and discuss the rationale behind methodological choices, potential optimizations, and the biological context of the synthesized compounds.
Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The 2,4-disubstituted pyrimidine framework is a highly successful and adaptable scaffold for this purpose.
The starting material, This compound (CAS No: 71406-66-1), is strategically designed for divergent synthesis.
-
The chloro group at the C4 position is the primary reactive handle, susceptible to nucleophilic substitution and, more importantly, palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or amino moieties that can be tailored to target the specific sub-pockets of the ATP-binding site.
-
The N,N-dimethylaminopyrimidin-2-amine group at C2 often serves as a key hydrogen bond donor/acceptor, interacting with the kinase hinge region. Its substitution pattern can be modified to fine-tune solubility and cell permeability.
-
The ethyl group at C6 provides a vector for exploring deeper pockets within the kinase active site or for modulating the compound's physicochemical properties.
Derivatives synthesized from this scaffold have shown potent inhibitory activity against several key kinase families, including Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR), making it a high-value starting point for drug discovery campaigns.[1][4]
Table 1: Physicochemical Properties of Starting Material
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 71406-66-1 |
| Molecular Formula | C₈H₁₂ClN₃ |
| Molecular Weight | 185.65 g/mol |
| Appearance | Solid |
Core Synthetic Strategies & Mechanistic Rationale
The reactivity of the C4-chloro position is central to the utility of this scaffold. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance, high yields, and well-understood mechanisms.
Figure 1: Key synthetic pathways from the pyrimidine scaffold.
Suzuki-Miyaura Cross-Coupling for C4-Arylation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl groups at the C4 position. This is critical for targeting hydrophobic regions of the kinase active site.[6][7][8] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronic acid, and reductive elimination to yield the product.
Authoritative Insight: The choice of base and solvent system is critical. A base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation.[8][9] A mixed solvent system, often 1,4-dioxane and water, is used to solubilize both the organic and inorganic reagents.[9] The regioselectivity is high, with the reaction occurring preferentially at the more reactive C4-Cl position over other potential sites.[6]
Buchwald-Hartwig Amination for C4-Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage that is ubiquitous in kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.[10][11][12] This reaction allows for the coupling of the C4-chloro position with a vast array of primary and secondary amines.
Authoritative Insight: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like Xantphos or X-Phos are often employed.[11][13] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine nucleophile without competing in the reaction.[11][14]
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[15] this compound is harmful if swallowed. Palladium catalysts are toxic and should be handled with care. Strong bases like NaOtBu are corrosive. Consult the Safety Data Sheet (SDS) for all reagents before use.[16]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis of a C4-aryl pyrimidine derivative.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ (3.0 eq).[8]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[8]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-ethyl-N,N-dimethylpyrimidin-2-amine.
Table 2: Example Reagents for Suzuki-Miyaura Coupling
| Reagent | Role | Molar Eq. | Example |
| Pyrimidine | Starting Material | 1.0 | This compound |
| Boronic Acid | Coupling Partner | 1.2 | 4-methoxyphenylboronic acid |
| Catalyst | Cross-Coupling | 0.05 | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Activator | 3.0 | Potassium Phosphate (K₃PO₄) |
| Solvent | Reaction Medium | - | 1,4-Dioxane / Water (4:1) |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a representative synthesis of a C4-amino pyrimidine derivative.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a base such as Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).[11][14]
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., Xantphos, 6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-substituted-6-ethyl-N,N-dimethylpyrimidin-2,4-diamine.
Application in Kinase Inhibition: Targeting the Cell Cycle
Many inhibitors derived from this scaffold target kinases that are crucial for cell cycle progression, such as Aurora and Polo-like kinases (PLKs).[2][3] These serine/threonine kinases regulate key mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[4] Overexpression of these kinases is common in many cancers, making them attractive therapeutic targets.
An inhibitor synthesized via the methods above, particularly through Buchwald-Hartwig amination, can position a specific N-aryl or N-alkyl group to interact with the kinase hinge region, while the C4- and C6-substituents explore other regions of the ATP-binding pocket to achieve potency and selectivity.
Figure 2: Simplified role of Aurora Kinase in the cell cycle.
References
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). Benchchem.
- Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. (2025). Benchchem.
- This compound. Sigma-Aldrich.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed.
- Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. (2025). Benchchem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- SAFETY D
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- SAFETY D
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed.
- SAFETY D
- Buchwald–Hartwig amin
- Safety D
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 4-Chloro-6-methoxypyrimidin-2-amine. NIH.
- Buchwald-Hartwig Amin
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (2022). PubMed Central.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active compounds, including approved therapeutics for oncology, viral infections, and cardiovascular diseases.[1] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles. Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the formation of carbon-carbon bonds.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. This particular substrate presents a unique set of challenges and opportunities due to the electronic nature of the substituted pyrimidine ring and the presence of multiple nitrogen atoms that can interact with the palladium catalyst.[2] Through a detailed exploration of the reaction mechanism, a meticulously crafted experimental protocol, and a discussion of key optimization parameters, this guide aims to empower scientists to efficiently synthesize diverse libraries of 4-aryl-6-ethyl-N,N-dimethylpyrimidin-2-amines, which are valuable intermediates for drug discovery programs.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] A simplified representation of this cycle is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester, formed in the presence of a base) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid for this step.[3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Quantity (mmol) | Equivalents |
| This compound | 185.66 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 88.11 | 5 mL | - |
| Water | 18.02 | 1 mL | - |
Step-by-Step Procedure
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a reflux condenser) containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction vessel. The use of a solvent mixture is common in Suzuki couplings to ensure the solubility of both organic and inorganic reagents.[2]
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (argon or nitrogen). The optimal temperature may vary depending on the reactivity of the specific arylboronic acid.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-ethyl-N,N-dimethylpyrimidin-2-amine.
Key Considerations and Optimization Strategies
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a versatile and commonly used catalyst, other palladium sources and ligands may offer improved performance, especially for challenging substrates.[2][5] The presence of the N,N-dimethylamino group and the pyrimidine nitrogens can lead to catalyst inhibition.[2] In such cases, the use of electron-rich and sterically bulky phosphine ligands can be advantageous. These ligands can promote the oxidative addition step and stabilize the active catalytic species.[5]
| Catalyst/Ligand System | Key Features |
| Pd(PPh₃)₄ | A reliable, commercially available Pd(0) source. Good starting point for optimization.[1] |
| Pd(OAc)₂ / XPhos or SPhos | Buchwald ligands; electron-rich and sterically hindered, often effective for heteroaryl chlorides.[5] |
| PdCl₂(dppf) | An air-stable Pd(II) precatalyst that is reduced in situ. Often used for a broad range of substrates. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tris(dibenzylideneacetone)dipalladium(0) with a bulky, electron-rich phosphine ligand. Good for challenging couplings. |
Choice of Base
The base plays a multifaceted role in the Suzuki coupling, including the formation of the reactive boronate species and facilitating the regeneration of the catalyst. The choice of base can significantly impact the reaction rate and yield.[3][4]
| Base | Strength | Solubility | Comments |
| K₂CO₃ | Moderate | Aqueous | A common and effective choice for many Suzuki couplings.[1] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Often used for less reactive substrates due to its higher basicity and solubility. |
| K₃PO₄ | Strong | Aqueous | A strong, non-nucleophilic base that can be effective in challenging cases.[2] |
| NaOtBu | Strong | Organic | A very strong base, typically used in anhydrous conditions. |
Solvent System
The solvent must be able to dissolve the organic substrates, the palladium complex, and the base (or at least facilitate its interaction with the other reagents). A mixture of an organic solvent and water is often optimal.[2]
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| 1,4-Dioxane / Water | Polar | ~101 (azeotrope) | A widely used and effective system for a broad range of Suzuki couplings.[2] |
| Toluene / Water | Nonpolar | ~85 (azeotrope) | Another common biphasic system. |
| DMF or DMAc | Polar | High | High-boiling polar aprotic solvents that can be useful for unreactive substrates. |
| Acetonitrile / Water | Polar | ~76.5 (azeotrope) | A lower-boiling option that can be suitable for more reactive partners. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized)- Catalyst inhibition- Insufficient temperature | - Ensure thorough degassing.- Switch to a more robust ligand (e.g., XPhos, SPhos).- Increase the reaction temperature in increments.- Consider a different palladium precatalyst. |
| Formation of Homocoupled Product | - Presence of oxygen- Decomposition of boronic acid | - Improve degassing technique.- Use a milder base.- Add the boronic acid portion-wise. |
| Protodeboronation | - Excess water or base- High temperature | - Use the boronic acid ester instead of the free acid.- Reduce the amount of base or water.- Lower the reaction temperature. |
| Difficult Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring.- Optimize reaction conditions to minimize side reactions.- Employ a different chromatographic technique (e.g., reverse-phase HPLC). |
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and should be handled with care.
-
Pressure: When heating sealed reaction vessels, there is a risk of pressure build-up. Ensure that the reaction vessel is appropriate for the intended temperature and pressure.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of 4-aryl-6-ethyl-N,N-dimethylpyrimidin-2-amines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can overcome the challenges associated with this particular substrate and efficiently generate a diverse range of compounds for further investigation in drug discovery and development programs. The protocol and optimization strategies provided in this application note serve as a comprehensive starting point for the successful implementation of this critical transformation.
References
- Cooke, G. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synlett, 2001(10), 1543-1545.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of 2-pyridyl chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Anderson, K. W., & Handy, S. T. (2010). One-pot double Suzuki couplings of dichloropyrimidines. Tetrahedron Letters, 51(35), 4684-4686.
- Štefane, B., & Polanc, S. (2004). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 9(12), 1065-1077.
- Tyrell, J. H., & Bull, J. A. (2012). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 17(12), 14137-14152.
- BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. BenchChem.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119.
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The 2-aminopyrimidine scaffold, a key structural motif, is present in a multitude of biologically active molecules and approved drugs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C(sp²)–N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr).[1][2] This reaction is particularly valuable for coupling amines with electron-deficient heteroaryl chlorides, which can be challenging substrates.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting. The aim is to equip the reader with the necessary knowledge to successfully implement and adapt this crucial transformation for the synthesis of diverse compound libraries.
Mechanistic Overview: A Symphony of Catalytic Events
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for rational catalyst selection and troubleshooting.[5][6][7] The cycle is initiated by the formation of a catalytically active Pd(0) species from a palladium(II) precatalyst.
The key steps are:
-
Oxidative Addition: The active Pd(0) complex reacts with the aryl chloride (in this case, this compound), inserting into the carbon-chlorine bond to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[3][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[5][9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[5]
To visualize this intricate process, the generalized catalytic cycle is depicted below.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Key Reaction Parameters: The Levers of Success
The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key components. For a challenging substrate like an electron-deficient chloropyrimidine, careful consideration of each parameter is critical.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂. Precatalysts (Recommended): G3/G4 Palladacycles (e.g., XPhos Pd G3, RuPhos Pd G4) | While simple Pd(0) or Pd(II) sources are common, modern precatalysts offer superior performance.[10] They are often air-stable, form the active Pd(0) species more efficiently and cleanly, and can lead to lower catalyst loadings and more reproducible results, which is particularly beneficial for less reactive aryl chlorides.[3] |
| Ligand | Bulky, electron-rich biaryl phosphines: XPhos, RuPhos, BrettPhos. Ferrocene-based: Josiphos | The ligand is arguably the most critical component. For C-Cl bond activation, bulky, electron-rich phosphine ligands are essential.[3][5] These ligands stabilize the palladium center and promote the challenging oxidative addition step. The choice of ligand can significantly impact reaction rate and yield.[11] |
| Base | Strong bases: NaOtBu, KOtBu, LHMDS. Weaker bases: Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3][10] If the substrate possesses base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system and higher reaction temperatures.[10][12] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Aprotic solvents are standard. Toluene and 1,4-dioxane are frequently used due to their ability to dissolve the reactants and their suitable boiling points for reactions requiring heat.[10] It is crucial to use anhydrous, degassed solvents, as water and oxygen can deactivate the catalyst.[3] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[12] |
| Temperature | 80–110 °C | Reactions involving aryl chlorides often require elevated temperatures to overcome the high activation energy of the oxidative addition step.[3] The optimal temperature should be determined empirically. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.
Safety First:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to air and moisture.[3][14] All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Reagent Handling: Palladium compounds and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.[15] Finely divided palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen.[14][16]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware (oven-dried)
-
Schlenk line or glovebox
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide (1.4 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inerting: Seal the tube with a septum and evacuate and backfill with nitrogen or argon. This cycle should be repeated three times to ensure a completely inert atmosphere.[17]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.
-
Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the sealed reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under positive nitrogen pressure) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.[17] Carefully quench the reaction by adding water. Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[18] Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[17]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure aminated product.[18][20]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[20]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently active catalyst/ligand system for the C-Cl bond.3. Low reaction temperature. | 1. Ensure strictly anhydrous and inert conditions. Use freshly opened, high-purity reagents and solvents.[3]2. Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos). Increase catalyst loading to 3-5 mol%.[3]3. Increase the temperature in increments (e.g., to 110 °C). |
| Hydrodehalogenation Side Product | The aryl chloride is reduced (Cl replaced by H) instead of aminated. This can be caused by trace water or if reductive elimination is slow. | 1. Use scrupulously dried reagents and solvents.[3]2. Ensure the base is anhydrous and high-purity.[3]3. Use a slight excess of the amine (1.2–1.5 equiv) to favor the desired coupling.[3] |
| Poor Solubility | The base or other reagents may have poor solubility in the chosen solvent, hindering the reaction rate. | 1. Ensure vigorous stirring to maximize the surface area of insoluble bases.[12]2. Consider alternative solvents or solvent mixtures where all components are more soluble.[10] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl pyrimidines from their corresponding chloro-precursors. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining strict anhydrous and inert conditions, researchers can successfully couple this compound with a wide array of amines. The protocol and insights provided herein serve as a comprehensive starting point for laboratory execution and further methods development, empowering scientists in the rapid generation of novel chemical entities for drug discovery and development programs.
References
- Benchchem. Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress.
-
Journal of Chemical Education. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Online] Available at: [Link]
-
ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. [Online] Available at: [Link]
-
ResearchGate. Conditions for a selective Buchwald-Hartwig amination?. [Online] Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Should I do solvent extraction for Buchwald–Hartwig amination?. [Online] Available at: [Link]
-
SIFCO ASC. SAFETY DATA SHEET PALLADIUM. [Online] Available at: [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Online] Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Online] Available at: [Link]
-
NIH Public Access. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Online] Available at: [Link]
-
ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Online] Available at: [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Online] Available at: [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Online] Available at: [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Online] Available at: [Link]
-
Impala Platinum. PLATINUM METALS REFINERY. [Online] Available at: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Online] Available at: [Link]
-
National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Online] Available at: [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sifcoasc.com [sifcoasc.com]
- 14. honrel.com [honrel.com]
- 15. implats.co.za [implats.co.za]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
palladium-catalyzed cross-coupling with 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Abstract
Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in a wide array of therapeutic agents.[1] The targeted functionalization of these heterocycles is therefore a critical task in modern synthetic chemistry. This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound as a key building block. We delve into the causality behind experimental design for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights and detailed, self-validating protocols. The narrative focuses on overcoming the inherent challenges of C-Cl bond activation on an electron-rich pyrimidine core, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing diverse molecular libraries.
Introduction: The Strategic Value of this compound
The subject of this guide, this compound, is a highly versatile synthetic intermediate. Its structure presents a unique combination of features:
-
A Privileged Pyrimidine Core: The pyrimidine nucleus is a cornerstone of numerous FDA-approved drugs, including Gleevec® and Crestor®.[1]
-
A Single Reactive Site: The chlorine atom at the C4 position serves as a reliable handle for selective functionalization.
-
Modulating Electron Density: The presence of two electron-donating groups—the N,N-dimethylamino at C2 and the ethyl group at C6—enriches the pyrimidine ring electronically. While this enhances the pharmacological potential, it simultaneously presents a challenge for a key step in catalysis: oxidative addition.
The C-Cl bond is inherently less reactive than its C-Br and C-I counterparts, making its activation a common rate-limiting step in cross-coupling reactions.[2] This guide focuses on the specific catalytic systems and conditions required to overcome this hurdle and effectively utilize this valuable building block.
The Palladium Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds.[3][4] These transformations are driven by a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.
The generalized cycle involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the pyrimidine, forming a Pd(II) complex. This is often the most challenging and rate-determining step for chloro-substrates.
-
Transmetalation / Ligand Exchange: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) displaces the chloride on the palladium complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Generalized Palladium Catalytic Cycle.
A critical consideration for nitrogen-containing heterocycles like our substrate is the potential for the lone pairs on the ring nitrogens or the dimethylamino group to coordinate with the palladium center. This can lead to catalyst inhibition or deactivation.[3] The use of bulky, electron-rich phosphine ligands is essential not only for promoting oxidative addition but also for sterically shielding the palladium center, thus preventing unproductive binding.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl structures. For chloropyrimidines, this reaction requires carefully chosen catalysts and conditions to achieve high efficiency.
Causality Behind Component Selection
-
Palladium Precatalyst & Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is paramount. These ligands form highly active, low-coordinate Pd(0) species that can readily engage in the difficult oxidative addition of the C-Cl bond.[5][6] Standard ligands like PPh₃ are often ineffective for this transformation.[2]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust choices that offer a good balance of reactivity and functional group tolerance.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. All solvents must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Optimized Conditions Summary
| Parameter | Recommended | Rationale |
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | (Hetero)Arylboronic Acid or Ester | 1.1 - 1.5 equivalents |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 mol% |
| Ligand | SPhos or XPhos | 2-6 mol% (typically L:Pd ratio of 2:1) |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Must be degassed |
| Temperature | 80 - 110 °C | Required for C-Cl bond activation |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation |
Step-by-Step Experimental Protocol
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst Pd₂(dba)₃ (2 mol %) and the ligand SPhos (4 mol %).
-
Inerting: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe. The total concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, providing direct access to substituted anilines and other arylamines that are prevalent in pharmaceuticals.[7][8][9]
Causality Behind Component Selection
-
Catalyst System: The success of this reaction hinges on the use of highly specialized, bulky, and electron-rich biarylphosphine ligands such as RuPhos or BrettPhos. These ligands promote both the oxidative addition of the C-Cl bond and the subsequent C-N reductive elimination, which can be challenging.[2]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, as it is strong enough to deprotonate the amine coupling partner without acting as a competing nucleophile.[2] For substrates sensitive to strong bases, weaker options like K₃PO₄ can be used, but this often requires higher temperatures or more active catalyst systems.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required. The reaction is highly sensitive to water, which can hydrolyze the base and interfere with the catalytic cycle.
Optimized Conditions Summary
| Parameter | Recommended | Rationale |
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 equivalents |
| Pd Precatalyst | Pd₂(dba)₃ or a Palladacycle Precatalyst (e.g., RuPhos G3) | 1-3 mol% |
| Ligand | RuPhos or BrettPhos | 1.5-4.5 mol% |
| Base | NaOtBu or LiHMDS | 1.5 - 2.0 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed |
| Temperature | 90 - 110 °C | To facilitate oxidative addition |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst stability |
Step-by-Step Experimental Protocol
Caption: The Buchwald-Hartwig amination catalytic cycle.
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., RuPhos G3 Palladacycle, 2 mol %), the ligand (if not using a palladacycle, e.g., RuPhos, 3 mol %), and the base (NaOtBu, 1.5 equiv.) to a sealable reaction tube equipped with a stir bar.
-
Reagent Addition (Glovebox): Add this compound (1.0 equiv.) and anhydrous, degassed toluene. Finally, add the amine coupling partner (1.2 equiv.).
-
Reaction Execution: Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. Note that TLC analysis can be complicated by the basic nature of the reaction mixture; neutralize a small aliquot before spotting.
-
Work-up: After cooling to room temperature, carefully unseal the tube. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography. An amine-functionalized silica or a basic eluent system (e.g., with 1% triethylamine) may be necessary to prevent product streaking.
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for creating more complex molecules, for instance via "click" chemistry or subsequent cyclization reactions.
Causality Behind Component Selection
-
Dual Catalyst System: This reaction classically employs a synergistic combination of a palladium catalyst and a copper(I) salt (typically CuI).[10] The palladium complex undergoes oxidative addition with the chloropyrimidine. The copper salt reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) intermediate.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a ligand and/or solvent.
-
Ligand: For many Sonogashira reactions, triphenylphosphine (PPh₃) provides sufficient activity, especially when paired with a copper co-catalyst.
Optimized Conditions Summary
| Parameter | Recommended | Rationale |
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Terminal Alkyne | 1.2 - 2.0 equivalents |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 2-5 mol% |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 1-10 mol% |
| Base / Solvent | Triethylamine (TEA) or DIPEA | Can be used as solvent or co-solvent with THF/DMF |
| Temperature | 60 - 90 °C | Milder conditions than Suzuki or Buchwald-Hartwig |
| Atmosphere | Inert (Argon or Nitrogen) | Protects catalysts and prevents alkyne homocoupling |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol %), and CuI (5 mol %).
-
Inerting: Seal the flask and cycle between vacuum and argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., THF or DMF) followed by anhydrous triethylamine (3.0 equiv.). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently bulky/electron-rich ligand for C-Cl activation.3. Reaction temperature too low.4. Poor quality or wet reagents/solvents. | 1. Ensure rigorous degassing and inert atmosphere.2. Switch to a more active ligand (e.g., from PPh₃ to SPhos for Suzuki).3. Increase temperature in 10 °C increments.4. Use freshly opened, anhydrous solvents and high-purity reagents. |
| Hydrodehalogenation | 1. Presence of water or protic impurities.2. For Suzuki, slow transmetalation relative to side reactions. | 1. Ensure strictly anhydrous conditions.[2]2. Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃) or a different solvent system to accelerate transmetalation. |
| Catalyst Decomposition | 1. Oxygen contamination.2. Reaction temperature too high for the chosen ligand.3. Substrate coordination/poisoning. | 1. Improve inert atmosphere technique.2. Check the thermal stability of the ligand; do not exceed recommended temperatures.3. Increase ligand-to-palladium ratio to 2:1 or 3:1. |
| Alkyne Homocoupling (Sonogashira) | 1. Presence of oxygen. | 1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]
-
Stanetty, C., et al. (2012). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Krátky, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Scott, J. D., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Knapp, D. M., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]
-
Lannuzel, M., et al. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Organic Letters. [Link]
-
Kim, J., & Lee, S. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Stradiotto, M., et al. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Krátky, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
-
Soul-Badié, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry. [Link]
-
Johnson, E., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Wang, H., et al. (2017). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]
-
Saha, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
Scott, J. D., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Chemistry Stack Exchange. [Link]
-
Ali, M. A., et al. (2007). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Nucleophilic Aromatic Substitution on 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Introduction: Strategic Functionalization of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents. The targeted functionalization of this heterocycle is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy for the derivatization of halopyrimidines. This application note provides a detailed guide to the reaction conditions for SNAr on 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, a bespoke substrate with a unique electronic and steric profile. We will delve into the mechanistic underpinnings of this transformation, offer a robust experimental protocol, and discuss key optimization parameters to empower researchers in their synthetic endeavors.
The general mechanism for the substitution of a 4-chloropyrimidine proceeds via a two-step addition-elimination pathway, known as the SNAr mechanism.[1] The nucleophile first attacks the electron-deficient C-4 position, leading to the formation of a negatively charged Meisenheimer-like intermediate.[1][2] Aromaticity is subsequently restored through the expulsion of the chloride leaving group.[1]
Understanding the Substrate: this compound
The reactivity of a chloropyrimidine in SNAr reactions is intricately governed by the electronic and steric nature of the substituents on the ring. In our target molecule, we have two key electron-donating groups (EDGs): a dimethylamino group at the C-2 position and an ethyl group at the C-6 position.
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.[2] The electron-donating dimethylamino and ethyl groups increase the electron density of the ring, which might intuitively seem to deactivate it towards nucleophilic attack. However, the positions of these substituents are critical. While the C-4 position is generally more reactive than the C-2 position in 2,4-dichloropyrimidines, the presence of an electron-donating group at C-6 can sometimes reverse this selectivity.[3][4] In the case of this compound, the chloro group at the C-4 position remains the primary site for substitution due to the powerful directing effect of the ring nitrogens.
-
Steric Hindrance: The ethyl group at the C-6 position and the dimethylamino group at the C-2 position can exert some steric hindrance around the C-4 reaction center. This needs to be considered when selecting the nucleophile; very bulky nucleophiles may require more forcing reaction conditions.
Key Reaction Parameters and Optimization
The success of a nucleophilic aromatic substitution on this compound hinges on the careful selection of several key parameters.
Choice of Nucleophile
A wide array of nucleophiles can be employed, with their reactivity influencing the required reaction conditions.
-
Amines (N-nucleophiles): Primary and secondary amines are common nucleophiles. Their nucleophilicity is dependent on their basicity and steric bulk. Less basic anilines may require acid catalysis, while aliphatic amines can often react under basic or neutral conditions.[5]
-
Alcohols/Alkoxides (O-nucleophiles): Alkoxides are potent nucleophiles and typically react readily. The corresponding alcohols can also be used, often in the presence of a base to generate the alkoxide in situ.
-
Thiols/Thiolates (S-nucleophiles): Thiolates are excellent nucleophiles and generally react under mild conditions.
Solvent Selection
The choice of solvent is critical and can significantly impact the reaction rate and outcome.[6]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently recommended.[7] These solvents are adept at dissolving the reactants but do not extensively solvate the nucleophile, thereby preserving its reactivity.[7]
-
Polar Protic Solvents: Alcohols (e.g., isopropanol, ethanol) and water can also be effective solvents. They can stabilize the transition state through hydrogen bonding, potentially increasing the reaction rate.[6] However, they also introduce the risk of solvolysis, where the solvent itself acts as a nucleophile, leading to undesired byproducts.[6] This is particularly relevant at higher temperatures.[6]
Base
When employing amine nucleophiles, a base is typically required to neutralize the hydrochloric acid generated during the reaction. The choice of base can influence the reaction rate and side-product formation.
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. They are non-nucleophilic and effectively scavenge the acid.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are also viable options, particularly in polar aprotic solvents.
Temperature
The reaction temperature is a crucial lever for controlling the reaction rate. Many SNAr reactions on chloropyrimidines require heating. If no reaction is observed at room temperature, a gradual increase in temperature is advisable.[6] For less reactive nucleophiles or sterically hindered substrates, refluxing the reaction mixture or heating in a sealed vessel may be necessary to drive the reaction to completion.[6]
Experimental Workflow
Caption: General workflow for SNAr on this compound.
Detailed Protocol: Synthesis of 4-(Benzylamino)-6-ethyl-N,N-dimethylpyrimidin-2-amine
This protocol describes a representative amination reaction using benzylamine as the nucleophile.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add benzylamine (1.2 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
-
Characterize the purified product by NMR and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting & Optimization |
| No or Low Conversion | - Insufficient temperature- Low nucleophilicity of the reagent- Steric hindrance | - Gradually increase the reaction temperature.[6]- Consider using a stronger nucleophile (e.g., the corresponding anion).- Switch to a higher-boiling point solvent (e.g., DMSO) to allow for higher reaction temperatures.- For less reactive systems, heating under pressure in a sealed vessel can be beneficial.[6] |
| Formation of Side Products | - Solvolysis- Hydrolysis | - If using a protic solvent, minimize the reaction time and use the lowest effective temperature to reduce solvolysis.[6]- If hydrolysis is a concern, ensure all reagents and solvents are anhydrous. |
| Poor Solubility of Reactants | - Inappropriate solvent choice | - Use a co-solvent to improve solubility.- Switch to a solvent in which all reactants are fully soluble.[6] For highly crystalline and lipophilic compounds, 2-propanol may be more effective than water.[6] |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and adaptable reaction for the synthesis of diverse pyrimidine derivatives. A thorough understanding of the substrate's electronic properties and the interplay of reaction parameters—nucleophile, solvent, base, and temperature—is crucial for achieving high yields and purity. The provided protocol serves as a solid foundation, and the troubleshooting guide offers practical solutions to common challenges, enabling researchers to confidently and efficiently functionalize this valuable heterocyclic scaffold.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- BenchChem. (2025). Technical Support Center: Reactivity of 4-Chloropyrimidines.
- BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- BenchChem. (n.d.). Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution.
- Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines.
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine as a Synthetic Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine . As a versatile heterocyclic building block, this intermediate offers a reactive handle for constructing complex molecular architectures. The pyrimidine core is a privileged scaffold in medicinal chemistry, and this guide will detail its application in cornerstone synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will elucidate the underlying chemical principles, provide field-tested, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Pyrimidine Core and the Utility of a Key Intermediate
Pyrimidine derivatives are of immense biological and pharmaceutical importance, forming the core structure of nucleobases and a wide array of therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring is therefore a central focus in the synthesis of new chemical entities. The intermediate, This compound , presents a valuable platform for molecular elaboration. Its key feature is the chlorine atom at the C4 position, which is activated towards displacement by the electron-withdrawing effects of the ring nitrogen atoms. This inherent reactivity makes it an ideal substrate for introducing diverse functionalities.
Physicochemical Properties
A clear understanding of the intermediate's properties is fundamental to its effective use.
| Property | Value | Data Source |
| CAS Number | 71406-66-1 | [3] |
| Molecular Formula | C₈H₁₂ClN₃ | Inferred |
| Molecular Weight | 185.65 g/mol | Inferred |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF, DMSO) | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[4] | [4] |
Structural Features and Reactivity
The molecule's reactivity is dominated by the C4-chloro substituent. The pyrimidine ring is electron-deficient, which significantly facilitates the addition-elimination mechanism of nucleophilic aromatic substitution at this position. The 2-dimethylamino and 6-ethyl groups serve to modulate the electronic properties and solubility of the molecule and its derivatives.
General Synthesis Pathway
While this guide focuses on the application of the title compound, understanding its origin is instructive. Typically, such intermediates are prepared from a corresponding pyrimidin-4-ol (or its tautomeric pyrimidone form). The chlorination is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or as the solvent itself.[5][6]
Caption: General synthesis of the title intermediate.
Core Application I: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent application of this intermediate is in SNAr reactions. The C4 position is highly electrophilic, readily reacting with a wide range of nucleophiles to displace the chloride ion. This reaction is a workhorse in medicinal chemistry for building libraries of substituted pyrimidines.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.
The presence of two ring nitrogens ortho and para to the site of substitution provides resonance stabilization for the Meisenheimer complex, lowering the activation energy for the reaction.
Experimental Protocol: N-Arylation with Aniline
This protocol provides a representative procedure for the reaction of the intermediate with an aromatic amine.
Objective: To synthesize N-(4-aminophenyl)-6-ethyl-N,N-dimethylpyrimidin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 0.2 M concentration).
-
Add aniline followed by anhydrous potassium carbonate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: Workflow for a typical SNAr reaction.
Causality and Optimization
-
Choice of Base: An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) or DIPEA is crucial to neutralize the HCl generated in situ. Without a base, the reaction will stall as the nucleophile becomes protonated and non-nucleophilic.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the ions formed during the reaction and tolerate higher temperatures.
-
Temperature: While some highly reactive nucleophiles may react at room temperature, heating is generally required to overcome the activation energy barrier. The optimal temperature depends on the nucleophilicity of the attacking species.
Core Application II: Palladium-Catalyzed Cross-Coupling
For the construction of carbon-carbon or carbon-heteroatom bonds where SNAr is not feasible, the C4-Cl bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[7]
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details the formation of a C-C bond at the C4 position.
Objective: To synthesize 6-ethyl-N,N-dimethyl-4-phenylpyrimidin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
1,4-Dioxane or Toluene, anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
-
Degas Solvents: Sparge the dioxane/toluene and the 2M Na₂CO₃ solution with N₂ or Ar for 20-30 minutes to remove dissolved oxygen.
-
In a flask equipped for inert atmosphere operation, combine this compound, phenylboronic acid, and the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with N₂ or Ar three times.
-
Add the degassed dioxane/toluene, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify via column chromatography.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Self-Validating System: Critical Parameters
-
Inert Atmosphere: Pd(0) catalysts are highly sensitive to oxygen and will be oxidized to an inactive state. The entire procedure, including the use of degassed solvents, must be performed under an inert atmosphere.
-
Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, other ligand/precatalyst systems (e.g., Pd₂(dba)₃ with ligands like SPhos or XPhos) may offer higher yields or faster reaction times, especially with sterically hindered substrates.
-
Base: The base is essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Hazards: Similar chlorinated heterocyclic compounds are classified as harmful if swallowed, and cause skin and serious eye irritation.[8] May cause respiratory irritation.[4][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature; Inactive catalyst (for coupling); Poor quality reagents/solvents; Nucleophile protonated (SNAr). | Increase reaction temperature; Use fresh catalyst/reagents; Ensure solvents are anhydrous; Add more base. |
| Multiple Byproducts | Side reactions (e.g., di-substitution, hydrolysis); Reaction temperature too high. | Lower the reaction temperature; Use a milder base; Reduce reaction time. |
| Difficulty in Purification | Product co-elutes with starting material or impurities. | Optimize chromatography conditions (try different solvent systems or gradients); Consider recrystallization. |
References
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- US5525724A - Process for the preparation of chloropyrimidines.
-
4-Chloro-6-methoxypyrimidin-2-amine. National Center for Biotechnology Information (PMC). [Link]
-
4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
-
Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Center for Biotechnology Information (PMC). [Link]
-
2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU. [Link]
-
2,4-Diamino-6-chloropyrimidine. PubChem, National Center for Biotechnology Information. [Link]
-
N-(4-Chloro-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl)-N-(4-cyanophenyl)nitrous amide. Pharmaffiliates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 71406-66-1|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine for the Synthesis of 2,4,6-Trisubstituted Pyrimidine Scaffolds
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its ability to mimic purine nucleobases allows for potent interactions with key biological targets like protein kinases.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse 2,4,6-trisubstituted pyrimidines starting from the versatile building block, 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine . We delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, to enable researchers in drug discovery to efficiently generate libraries of novel compounds for biological screening.
The Strategic Importance of the Starting Material
The choice of This compound as a precursor is deliberate. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which facilitates both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[5] The reactivity of halopyrimidines is dictated by the position and nature of the halogen, with the generally accepted order being C4/C6 > C2 > C5 for position and I > Br > Cl >> F for the halogen itself.[6][7] Our starting material possesses a chlorine atom at the highly activated C4 position, making it the prime site for functionalization. The pre-existing substituents—an electron-donating dimethylamino group at C2 and an ethyl group at C6—provide a stable, well-defined core upon which molecular complexity can be built.
Caption: Synthetic routes from 4-chloropyrimidine precursor.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds. Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids make it the premier choice for introducing aryl and heteroaryl moieties.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the pyrimidine. This is often the rate-limiting step for less reactive aryl chlorides and necessitates an effective catalyst system.[7]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[5]
The choice of catalyst, ligand, and base is critical. For chloropyrimidines, catalysts like Pd(PPh₃)₄ or pre-catalysts combined with bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[5][8] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used to activate the boronic acid for transmetalation.[5][9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the boronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water to create a 4:1 to 5:1 solvent mixture. The total solvent volume should be sufficient to achieve a substrate concentration of 0.1-0.2 M.
-
Seal the vessel and heat the reaction mixture. For conventional heating, 80-100 °C is typical. For microwave-assisted synthesis, a temperature of 100-120 °C for 15-30 minutes is a good starting point.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-6-ethyl-N,N-dimethylpyrimidin-2-amine.
Data Summary: Representative Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Approx. Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C / 15 min (MW) | 81 | [5] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 90 °C / 12 h | 75-85 | [9] |
| 3-Furanylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C / 15 min (MW) | 78 | [5] |
| 4-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C / 16 h | 60-70 | [10] |
Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira reaction is the most reliable method for installing an alkyne moiety onto an aromatic core.[11] This transformation is invaluable for creating rigid linkers, accessing further functionalization, or as a key pharmacophore itself.
Mechanistic Rationale
This reaction uniquely involves a dual catalytic system.[12]
-
Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the Pd(0) catalyst to the C4-Cl bond and subsequent reductive elimination.
-
Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.
The use of an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial as it serves both to deprotonate the alkyne and to act as a solvent.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Library Synthesis Utilizing the 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds and approved drugs.[1][2] This document provides a comprehensive guide for the synthesis of compound libraries based on the 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine scaffold. We will delve into the strategic considerations for library design, detailed experimental protocols for diversification, and high-throughput purification strategies. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to efficiently generate diverse libraries for screening and lead optimization in drug discovery programs. The presence of the electron-donating N,N-dimethylamino group at the C2 position significantly influences the reactivity of the C4-chloro position, a factor that is central to the synthetic strategies discussed.
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine motif is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[3] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form critical hydrogen bond interactions with protein targets. The this compound scaffold offers a versatile platform for library synthesis with three key points of diversification. The primary point of diversification is the reactive C4-chloro group, which can be readily displaced through various cross-coupling and nucleophilic substitution reactions. Secondary diversification can be achieved by modification of the ethyl group at the C6 position, and the N,N-dimethylamino group at the C2 position can also be modified, although this typically requires harsher conditions.
The electronic nature of the substituents on the pyrimidine ring plays a crucial role in its reactivity. The N,N-dimethylamino group at C2 is a strong electron-donating group, which can decrease the reactivity of the C4-chloro group towards nucleophilic attack compared to pyrimidines with electron-withdrawing substituents.[4] This deactivation must be taken into account when selecting reaction conditions, particularly for palladium-catalyzed cross-coupling reactions where oxidative addition to the C-Cl bond can be the rate-limiting step.[5]
Library Design and Synthetic Strategy
A successful library synthesis campaign begins with a well-defined strategy. The choice of diversification reactions and building blocks should be guided by the therapeutic target and the desired physicochemical properties of the final compounds. For the this compound scaffold, a parallel synthesis approach is highly effective.
Caption: General workflow for library synthesis.
The primary diversification strategies for this scaffold are:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: For the introduction of a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the introduction of alkyne functionalities.
-
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles such as amines, alcohols, and thiols.
Microwave-assisted synthesis is highly recommended for these reactions as it can significantly reduce reaction times and improve yields, which is particularly beneficial for library synthesis.[6][7][8]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts and organic solvents are toxic and should be handled with care.
General Procedure for Parallel Synthesis
The following protocols are designed for a 96-well plate format, but can be scaled as needed.
Materials and Equipment:
-
96-well reaction block with heating and stirring capabilities
-
Inert atmosphere manifold (Argon or Nitrogen)
-
Multichannel pipette or liquid handling robot
-
This compound
-
A diverse set of building blocks (boronic acids, amines, etc.)
-
Palladium catalysts and ligands
-
Anhydrous solvents and bases
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of various aryl and heteroaryl boronic acids to the C4 position of the pyrimidine scaffold. Given the electron-rich nature of the scaffold, a catalyst system known for its high activity with electron-rich aryl chlorides is recommended.
Caption: High-throughput purification and QC workflow.
Recommended Purification Strategy:
-
Crude Sample Analysis: Analyze a small aliquot of each crude reaction mixture by LC-MS to determine the mass of the desired product and major impurities.
-
Automated Preparative HPLC-MS:
-
Use a mass-directed preparative HPLC system.
-
Develop a generic gradient method suitable for a wide range of compound polarities.
-
The mass spectrometer triggers fraction collection only when the desired mass is detected. [5]3. Fraction Processing:
-
Collected fractions are typically evaporated in a high-throughput centrifugal evaporator.
-
-
Quality Control:
-
The purified samples are re-analyzed by analytical LC-MS to confirm identity and purity. A purity threshold of >90% or >95% is typically required for screening libraries.
-
-
Final Plating:
-
The purified compounds are dissolved in a suitable solvent (usually DMSO) to a standard concentration (e.g., 10 mM) and plated into assay-ready 96- or 384-well plates.
-
Data Presentation and Management
Systematic data management is crucial for a successful library synthesis project. All analytical data, including LC-MS traces and purity information, should be linked to the corresponding well and chemical structure in a database.
Table 3: Example Data Summary for a Synthesized Library Plate
| Well ID | Structure | Expected Mass | Observed Mass | Purity (%) | Yield (mg) |
| A1 | [Structure Image/SMILES] | 250.15 | 250.1 | 98 | 2.5 |
| A2 | [Structure Image/SMILES] | 312.20 | 312.2 | 95 | 3.1 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The this compound scaffold provides a valuable starting point for the generation of diverse compound libraries. By employing robust and efficient synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, coupled with high-throughput purification techniques, researchers can rapidly access a wide range of novel chemical entities. The protocols and strategies outlined in this guide are intended to serve as a practical resource for scientists engaged in drug discovery and medicinal chemistry, enabling the efficient exploration of chemical space around this privileged heterocyclic core. Careful consideration of the electronic properties of the scaffold is key to successful reaction optimization and library production.
References
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859.
- Sahoo, B. M., Banik, B. K., Kumar, B. V. V. R., Panda, K. C., Tiwari, A., Tiwari, V., ... & Kumar, M. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059.
- Sahoo, B. M., Banik, B. K., Kumar, B. V. V. R., Panda, K. C., Tiwari, A., Tiwari, V., ... & Kumar, M. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry.
- BenchChem. (2025). Reactivity Showdown: 2-Chloropyrimidine vs.
- Brown, D. G., & Wobst, M. (2021). A decade of FDA-approved drugs (2010–2019): analysis and commentary. Journal of medicinal chemistry, 64(5), 2312-2338.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Abdel-Maksoud, M. S., & El-Gamal, M. I. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Arthur, F. S., Aher, R. B., & Singh, V. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1152.
- El-Gazzar, A. R. B. A., & Hafez, H. N. (2009).
- Wu, Y., & Zhang, L. (2015). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. The Journal of Organic Chemistry, 80(15), 7757-7763.
- Jackson, O. D., & Martin, C. G. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Ramirez, J., & Ortiz, A. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- BenchChem. (2025).
- Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
- Schaffrath, M., von Roedern, E., Hamley, P., & Stilz, H. U. (2005). High-throughput purification of single compounds and libraries.
- Lee, K. C., & Lee, J. C. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(4), 866-878.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- Wikipedia. (2024).
- Ginsburg-Moraff, C., et al. (2022). Integrated and automated high-throughput purification of libraries on microscale. SLAS technology, 27(6), 350-360.
- Ali, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4961.
- Chemistry LibreTexts. (2023).
- Fisher Scientific. (n.d.).
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 11, 1735–1742.
- Wang, Y., et al. (2018). Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis. Journal of virology, 92(14), e00324-18.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1735-1742.
- Jackson, O. D., & Martin, C. G. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of organic chemistry, 81(15), 6443–6462.
- Thompson, L. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- The Organic Chemistry Tutor. (2025).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Jackson, O. D., & Martin, C. G. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters.
- El-Gazzar, A. R. B. A., & Hafez, H. N. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules (Basel, Switzerland), 14(9), 3473–3483.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine for SAR studies
An Application Guide for the Strategic Derivatization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring system is a quintessential "privileged scaffold" in drug discovery, forming the core of numerous natural products, vitamins, and a significant portion of commercially available pharmaceuticals.[1][2][3] Its prevalence in the fundamental building blocks of life, such as the nucleobases uracil, thymine, and cytosine, underscores its inherent ability to engage in biologically relevant interactions.[2][3] The scaffold's synthetic tractability and the diverse biological activities of its derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—make it a focal point for medicinal chemists.[4][5][6]
This guide focuses on a specific, highly versatile starting material: This compound .[7] This molecule is strategically designed for library synthesis. The chlorine atom at the C4 position serves as a robust and predictable reactive handle. The pyrimidine ring's two nitrogen atoms render this position electron-deficient and highly susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[8] The pre-installed ethyl and N,N-dimethylamino groups at C6 and C2, respectively, provide a consistent physicochemical and steric foundation, allowing researchers to systematically probe the effects of modifications exclusively at the C4 position to build a clear and interpretable Structure-Activity Relationship (SAR).
This document provides detailed protocols for three key derivatization strategies—Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination—offering a comprehensive toolkit for researchers to generate diverse libraries of novel pyrimidine analogues for SAR exploration.
Core Derivatization Strategies: Chemical Logic and Mechanisms
The reactivity of the C4-chloro group is the cornerstone of this scaffold's utility. The electron-withdrawing character of the two ring nitrogens significantly activates the C4 and C6 positions towards nucleophilic attack, facilitating the classic addition-elimination mechanism of SNAr.[8][9][10] For transformations requiring a broader substrate scope or involving less nucleophilic partners, palladium-catalyzed cross-coupling reactions provide powerful, modern alternatives.
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for introducing nucleophiles. The reaction proceeds via a two-step mechanism: (1) attack of the nucleophile at the C4 carbon to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by (2) elimination of the chloride ion to restore aromaticity.[8][9] This pathway is particularly effective for strong nucleophiles like primary and secondary amines, alkoxides, and thiolates.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species (e.g., a boronic acid).[11] The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][13]
This reaction is invaluable for installing a wide array of aryl and heteroaryl moieties, allowing for the exploration of steric bulk, electronic effects, and potential π-π stacking interactions in the target's binding site.[14][15]
Buchwald-Hartwig Amination
While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a more general and often more efficient alternative for C-N bond formation.[16][17] It is particularly useful for coupling less nucleophilic amines or when SNAr conditions might lead to side reactions. The catalytic cycle is similar to the Suzuki reaction but involves the formation of a palladium-amido complex.[17][18] The development of specialized, sterically hindered phosphine ligands has been critical to the reaction's success, enabling the coupling of a vast range of aryl halides with primary and secondary amines, and even ammonia equivalents.[16][19]
Experimental Protocols and Workflows
The following protocols are designed as robust starting points. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of the title compound with a generic primary or secondary amine. It is a straightforward method for introducing diverse amino substituents.
Workflow Diagram: SNAr Amination
Caption: General workflow for C4-amination via SNAr.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent and Reaction: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane to achieve a concentration of approximately 0.2 M. Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-amino pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling with an arylboronic acid, a powerful method for installing diverse aromatic rings.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for C4-arylation via Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable ligand like P(t-Bu)₃ (0.1 eq.), and a base such as aqueous 2M K₂CO₃ or spray-dried KF (3.0 eq.).[13]
-
Solvent and Reaction: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or THF and water. Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Seal the vessel and heat to 80-100 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient).
-
Characterization: Confirm the product structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: C4-Amination via Buchwald-Hartwig Amination
This protocol provides a versatile method for C-N bond formation, especially with amines that are poor nucleophiles for SNAr.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, sealed tube under an inert atmosphere (argon or nitrogen), add the this compound (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.), a palladium pre-catalyst such as Pd(OAc)₂ (0.02 eq.), and a specialized phosphine ligand such as XPhos or RuPhos (0.04 eq.).[16][20]
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting residue via flash column chromatography.
-
Characterization: Verify the final compound's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Designing a Library for Structure-Activity Relationship (SAR) Studies
The primary goal of derivatization is to systematically probe the chemical space around the core scaffold to understand how different physicochemical properties affect biological activity. A well-designed initial library should test distinct hypotheses about the target's binding site.
Logical Framework for SAR Exploration
Caption: Probing chemical properties via different reactions.
Table 1: Proposed Derivatives for an Initial SAR Screen
| Derivative ID | C4-Substituent | Reagent Example | Property to Probe | Relevant Protocol |
| LIB-001 | -NHCH₃ | Methylamine | Small, H-bond donor | 1 (SNAr) |
| LIB-002 | -NH-c-propyl | Cyclopropylamine | Small, rigid, lipophilic | 1 (SNAr) or 3 (B-H) |
| LIB-003 | -N(CH₃)₂ | Dimethylamine | H-bond acceptor, no donor | 1 (SNAr) |
| LIB-004 | Morpholin-4-yl | Morpholine | H-bond acceptor, polar | 1 (SNAr) |
| LIB-005 | Phenyl | Phenylboronic acid | Steric bulk, π-stacking | 2 (Suzuki) |
| LIB-006 | 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | Electron-donating group | 2 (Suzuki) |
| LIB-007 | 3-Fluorophenyl | 3-Fluorophenylboronic acid | Electron-withdrawing group | 2 (Suzuki) |
| LIB-008 | Pyridin-3-yl | Pyridine-3-boronic acid | H-bond acceptor, aromatic | 2 (Suzuki) |
| LIB-009 | Aniline | Aniline | Planar, H-bond donor | 3 (B-H) |
Table 2: Hypothetical SAR Data and Interpretation
This table illustrates how data from a biological assay (e.g., an enzymatic inhibition assay) can be used to derive SAR insights.
| Derivative ID | C4-Substituent | IC₅₀ (nM) | Interpretation |
| LIB-001 | -NHCH₃ | 50 | Baseline activity. Small H-bond donor is tolerated. |
| LIB-003 | -N(CH₃)₂ | 45 | Similar activity to LIB-001 suggests H-bond donation is not critical. |
| LIB-004 | Morpholin-4-yl | 25 | Improved activity. The polar ring and H-bond accepting oxygen may form a favorable interaction. |
| LIB-005 | Phenyl | 500 | 10-fold loss of activity. Suggests a sterically constrained pocket that cannot accommodate a large, flat group. |
| LIB-006 | 4-Methoxyphenyl | 420 | No significant improvement over phenyl, reinforcing the negative steric effect. |
| LIB-008 | Pyridin-3-yl | 150 | Modest improvement over phenyl. The nitrogen may act as an H-bond acceptor, partially rescuing activity. |
| LIB-009 | Aniline | 380 | Activity remains low, similar to other aryl groups. |
From this hypothetical data, a clear SAR trend emerges: the binding pocket at the C4 position appears to be compact and favors polar, H-bond accepting groups over large, lipophilic aromatic rings. This insight is critical for guiding the next round of analogue synthesis.[21][22]
Conclusion
The this compound scaffold is an exemplary starting point for medicinal chemistry campaigns. Its activated C4 position allows for reliable and versatile derivatization through robust chemical methods including SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and strategic framework provided in this guide empower researchers to efficiently synthesize diverse chemical libraries, generate clear SAR data, and ultimately accelerate the discovery of novel, potent, and selective drug candidates.
References
-
Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link]
-
Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]
-
Recent Patents on Anti-Infective Drug Discovery. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]
-
Hussain, M., et al. (2011). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. Available at: [Link]
-
Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15639. Available at: [Link]
-
Snégaroff, K., et al. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]
-
MDPI. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Available at: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
Mukherjee, A. K., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Biological Archives, 11(3). Available at: [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
-
Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Available at: [Link]
-
Kvasnica, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(19), 3500. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Acta Crystallographica Section E. (2011). 4-Chloro-6-methoxypyrimidin-2-amine. NIH National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 38. Available at: [Link]
-
van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1050-1066. Available at: [Link]
-
Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 219-227. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Nielsen, D. S., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(29), 9827-9830. Available at: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
Wang, S., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchtrend.net [researchtrend.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 71406-66-1|this compound|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. The inherent electronic properties of this heteroaryl chloride—namely, the electron-donating nature of the 2-amino group deactivating the C4-Cl bond—present unique challenges that require careful optimization.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and a mechanistic rationale for experimental choices, empowering you to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
The primary challenge stems from the electronic nature of the substrate. The C4-chloro position is part of an electron-deficient pyrimidine ring, which generally enhances reactivity compared to benzene halides.[1] However, this is counteracted by the potent electron-donating effect of the N,N-dimethylamino group at the C2 position. This donation increases the electron density at the C4 position, making the crucial initial step of the catalytic cycle—oxidative addition of the palladium catalyst into the C-Cl bond—more difficult.[2][3] Consequently, this reaction often requires more forcing conditions or highly active catalyst systems compared to couplings with simpler chloropyrimidines.
Q2: What is the best "go-to" palladium catalyst system for this substrate?
For challenging, electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient. You require a catalyst system that generates a highly electron-rich, coordinatively unsaturated Pd(0) species to facilitate oxidative addition.[3] Excellent starting points are catalyst systems based on bulky, electron-rich phosphine ligands.[4][5]
-
Recommended Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂.
-
Recommended Ligands: Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or highly hindered trialkylphosphines (e.g., P(t-Bu)₃).[4][6]
A combination of Pd₂(dba)₃ with P(t-Bu)₃ is a robust system for coupling a wide range of aryl chlorides and is an excellent first choice.[4]
Q3: Which base and solvent combination should I start with?
The base is critical for activating the boronic acid to facilitate transmetalation.[4][7] For a sluggish coupling, a moderately strong base is necessary. The solvent must be able to dissolve the reagents and remain stable at elevated temperatures.
-
Base: Potassium phosphate (K₃PO₄) is an excellent and widely applicable base, particularly for hindered or electronically challenging substrates.[5][8] Cesium carbonate (Cs₂CO₃) is also a very effective but more expensive alternative.[9]
-
Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or Toluene are excellent choices.[10] Often, the addition of a small amount of water (e.g., a 10:1 ratio of organic solvent to water) can be beneficial by improving the solubility of the inorganic base.[1][11]
A recommended starting combination is K₃PO₄ in a 10:1 mixture of Dioxane/Water .
Troubleshooting Guide: Common Issues & Solutions
Problem: Low or No Conversion of Starting Material
Q: I've run the reaction overnight, and TLC/LCMS analysis shows mostly unreacted this compound. What went wrong?
This is the most common issue and typically points to a failure in the catalytic cycle, most often the initial oxidative addition step.
A: Investigate these four areas:
-
Catalyst Inactivity:
-
Cause: The Pd(0) active catalyst may have been oxidized to inactive Pd(II) species or palladium black by trace oxygen. The phosphine ligand can also be oxidized.[10] The chosen ligand may not be electron-rich enough to promote oxidative addition into the deactivated C-Cl bond.
-
Solution:
-
Ensure Rigorous Inert Conditions: De-gas your solvent thoroughly (freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes).[3][12] Assemble your reaction under a positive pressure of inert gas.
-
Switch to a More Active Ligand: If using a less electron-rich ligand like PPh₃, switch to a Buchwald ligand (SPhos) or a trialkylphosphine (P(t-Bu)₃).[4][5] These ligands create a more electron-rich palladium center, which is more effective at breaking the C-Cl bond.[13]
-
-
-
Incorrect Base Selection:
-
Cause: The base may be too weak to activate the boronic acid for transmetalation, or it may have poor solubility in the reaction medium.
-
Solution:
-
-
Suboptimal Solvent or Temperature:
-
Cause: The reaction temperature may be too low for the challenging oxidative addition step.
-
Solution:
-
-
Boronic Acid/Ester Instability:
Problem: Significant Side Product Formation
Q: My reaction works, but I'm getting a messy crude product with several major impurities. How can I improve the selectivity?
A: The three most common side reactions in Suzuki coupling are dehalogenation, homocoupling, and protodeboronation.
-
Dehalogenation (Chloro-group replaced by -H):
-
Identification: A major byproduct with a mass that is 34.5 Da less than your starting material (loss of Cl, gain of H).
-
Cause: This occurs when the palladium-aryl intermediate (after oxidative addition) undergoes a reaction that introduces a hydride, followed by reductive elimination.[10] This can be exacerbated by certain bases, solvents (like alcohols), or high temperatures.[10][20][21]
-
Solution:
-
Change the Base: Switch from an alkoxide or hydroxide base to a carbonate or phosphate (K₃PO₄, Cs₂CO₃).
-
Avoid Alcoholic Solvents: If using a solvent mixture containing ethanol or isopropanol, switch to an aprotic system like Dioxane/Water or Toluene/Water.
-
Lower the Temperature: If conversion is acceptable at a lower temperature, reducing the heat can often minimize dehalogenation.
-
-
-
Homocoupling (Boronic Acid Dimer):
-
Identification: A significant byproduct corresponding to the dimer of your boronic acid coupling partner (Ar-Ar).
-
Cause: This side reaction is almost always mediated by the presence of oxygen.[12][22] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules, which regenerates Pd(0).[10][23]
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction setup is scrupulously free of oxygen by sparging the solvent with an inert gas and maintaining a positive inert atmosphere throughout the reaction.[12] Using freeze-pump-thaw cycles is a highly effective degassing method.[14]
-
-
-
Protodeboronation (Boronic Acid Quenching):
-
Identification: The corresponding arene byproduct from your boronic acid (Ar-H) will be present. This also leads to low conversion as the nucleophile is consumed.
-
Cause: The C-B bond of the boronic acid is cleaved by a proton source (often water in the solvent mixture), especially at higher temperatures or with prolonged reaction times.[8][19]
-
Solution:
-
Use a Boronate Ester: As mentioned previously, pinacol esters are significantly more robust against protodeboronation.[18]
-
Minimize Water: Use anhydrous conditions if possible, though this may impact base solubility. Use the minimum amount of water necessary.
-
Don't Over-extend Reaction Time: Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed. Unnecessarily long heating will only promote decomposition of the boronic acid.
-
-
Visualized Workflows & Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Optimized Experimental Protocols
Protocol 1: Robust General Screening Conditions
This protocol is designed as a reliable starting point for coupling with standard aryl or vinyl boronic acids.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A reliable source of Pd(0). |
| Ligand | Tri-tert-butylphosphine (P(t-Bu)₃) | A highly active, electron-rich ligand ideal for activating C-Cl bonds. [4] |
| Catalyst Loading | 2 mol % Pd, 4 mol % Ligand | A sufficient loading for a challenging substrate without being wasteful. |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, effective base with good performance in many difficult couplings. [5] |
| Base Equivalents | 2.0 - 3.0 equiv. | Ensures complete activation of the boronic acid. |
| Boronic Acid | 1.2 - 1.5 equiv. | A slight excess helps drive the reaction to completion and accounts for any minor degradation. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | High boiling point and good solubilizing properties. Water aids in dissolving the base. [1][11] |
| Temperature | 100 °C | Sufficient thermal energy for the oxidative addition step. |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LCMS. |
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add Pd₂(dba)₃ (0.02 equiv.) and P(t-Bu)₃ (0.04 equiv.).
-
Seal the vial with a septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Via syringe, add the degassed 10:1 Dioxane/H₂O solvent to achieve a substrate concentration of ~0.1 M.
-
Place the vial in a pre-heated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction's progress periodically by taking small aliquots for TLC or LCMS analysis.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Protocol 2: Optimized Conditions for Challenging/Sensitive Boronic Acids
This protocol is tailored for heteroaryl boronic acids or those prone to protodeboronation, using a pinacol ester and a different ligand system.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common, stable Pd(II) source that is reduced in situ. |
| Ligand | SPhos | A Buchwald ligand known for high activity and stability, excellent for heteroaryl couplings. [5] |
| Catalyst Loading | 1.5 mol % Pd, 3.0 mol % Ligand | Lower loading may be possible with this highly active system. |
| Base | Cs₂CO₃ (Cesium Carbonate) | A highly effective base, often provides better results with sensitive substrates. [9] |
| Base Equivalents | 2.0 equiv. | Sufficient for this system. |
| Boronic Ester | Arylboronic Acid Pinacol Ester (1.2 equiv.) | Significantly more stable to protodeboronation than the corresponding acid. [17][18] |
| Solvent | Toluene (Anhydrous) | Anhydrous conditions further protect the boronic ester. |
| Temperature | 110 °C | Refluxing toluene provides the necessary energy. |
| Reaction Time | 12 - 18 hours | Monitor by TLC/LCMS. |
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the reagents as listed in the table above (using the boronic acid pinacol ester and Cs₂CO₃).
-
Via syringe, add degassed, anhydrous toluene to achieve a substrate concentration of ~0.1 M.
-
Place the vial in a pre-heated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor and work up the reaction as described in Protocol 1.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
The Suzuki Reaction - Myers, A. (n.d.). Chem 115. Retrieved January 22, 2026, from [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . Molecules, 26(5), 1436. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society, 126(43), 14154–14163. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . Molecules, 26(16), 4945. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster . (n.d.). CovaSyn. Retrieved January 22, 2026, from [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine . Advanced Synthesis & Catalysis, 352(10), 1639-1644. [Link]
-
LeTiran, A., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . Organic Process Research & Development, 6(4), 503–506. [Link]
-
Wallace, D. J., & Chen, C. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines . Tetrahedron Letters, 47(11), 1871-1873. [Link]
-
Janežič, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry, 81(24), 12345–12361. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling . Journal of the American Chemical Society, 129(20), 6534–6537. [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling . Science, 383(6686), 998-1004. [Link]
-
Omoregie, H. O., & Nworie, F. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology, 9(20), 5525-5555. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . The Journal of Organic Chemistry, 73(13), 5104-5112. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. Retrieved January 22, 2026, from [Link]
-
Wallace, D. J., & Chen, C. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines . ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society, 138(40), 13247–13258. [Link]
-
Various Authors. (2019). Diagnosing issues with a failed Suzuki coupling? . Reddit. Retrieved January 22, 2026, from [Link]
-
Wang, Z., et al. (2019). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid . ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fun, H.-K., et al. (2009). 4-Chloro-6-methoxypyrimidin-2-amine . Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2528. [Link]
-
Various Authors. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . Reddit. Retrieved January 22, 2026, from [Link]
-
Dreher, S. D., et al. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . Organic Letters, 15(13), 3326–3329. [Link]
-
Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? . Quora. Retrieved January 22, 2026, from [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 7(11), 6650-6663. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION . ResearchGate. Retrieved January 22, 2026, from [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids . Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
Janežič, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry, 81(24), 12345-12361. [Link]
-
Singh, P., et al. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd . ChemistrySelect, 6(46), 12959-12966. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nova, A., et al. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory . The Journal of Physical Chemistry A, 116(24), 6056–6066. [Link]
-
Worrall, K. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions . Journal of the American Chemical Society, 144(21), 9417–9427. [Link]
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Byproducts in Reactions of 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support guide for 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine (CAS 71406-66-1). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted pyrimidine, this compound is a valuable intermediate, primarily due to the reactivity of the chlorine atom at the C4 position, which is activated towards nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.[1][2]
However, the inherent reactivity of the pyrimidine ring system can also lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues encountered during its use, explaining the causality behind byproduct formation and offering field-proven mitigation strategies.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a byproduct with a mass of 167.2 g/mol (M+H = 168.2), corresponding to the replacement of chlorine with a hydroxyl group. What is this, and how can I prevent it?
A1: Identification and Causality
You are observing the formation of 4-hydroxy-6-ethyl-N,N-dimethylpyrimidin-2-amine . This is a result of hydrolysis, where the C4-chloro group is displaced by a water molecule or a hydroxide ion. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, making the C4 position highly electrophilic and susceptible to attack by even weak nucleophiles like water, especially at elevated temperatures or in the presence of a base.[3]
This issue is almost always traced back to the presence of residual moisture in your reaction setup.
Troubleshooting & Mitigation Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Use freshly opened anhydrous solvents or solvents purified through a solvent purification system (SPS).
-
If using bottled anhydrous solvents, handle them under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
Dry any solid reagents (e.g., bases like K₂CO₃ or Cs₂CO₃) in a vacuum oven before use.
-
-
Inert Atmosphere:
-
Assemble your reaction glassware while hot after oven-drying to minimize adsorbed water.
-
Perform the entire reaction, including reagent addition, under a positive pressure of an inert gas.
-
-
Choice of Base:
-
Be aware that some bases can be hygroscopic. If hydrolysis is persistent, consider switching to a non-hygroscopic base or ensure the one you are using is scrupulously dried.
-
-
Reaction Temperature:
-
While higher temperatures can increase reaction rates, they also accelerate the rate of hydrolysis. If possible, screen for lower effective temperatures or use a more active catalyst to allow for milder conditions.
-
Q2: In my palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), I'm seeing a significant amount of a byproduct with a mass of 151.2 g/mol (M+H = 152.2). What is it?
A2: Identification and Causality
This byproduct is 6-ethyl-N,N-dimethylpyrimidin-2-amine , resulting from a process called hydrodehalogenation . In this side reaction, the chlorine atom is replaced by a hydrogen atom. This is a known parasitic reaction in palladium-catalyzed cross-couplings and can arise from several sources within the catalytic cycle:
-
β-Hydride Elimination: If your coupling partner (e.g., an organoboron reagent or an amine) contains β-hydrogens, this pathway can become accessible.
-
Destabilization of Catalyst: Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which are active in hydrodehalogenation.
-
Protic Sources: Trace water or alcohols can react with the catalyst or reagents to generate hydride sources.
Troubleshooting & Mitigation Protocol:
-
Ligand and Catalyst Selection:
-
The choice of phosphine ligand is critical. Bulky, electron-rich ligands often stabilize the palladium center and favor reductive elimination (the desired step) over side reactions. Consider screening ligands like XPhos, SPhos, or RuPhos for Buchwald-Hartwig aminations.
-
-
Base Optimization:
-
The base can influence the catalytic cycle. Weaker bases or bicarbonate bases are sometimes less prone to promoting hydrodehalogenation than strong alkoxides. A careful screening of bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) is recommended.
-
-
Strictly Anhydrous and Degassed Conditions:
-
As with hydrolysis, ensure all solvents and reagents are free of water.
-
Degas your reaction mixture thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove oxygen, which can degrade the catalyst and promote side reactions.
-
-
Reagent Purity:
-
Ensure the purity of your coupling partner. Impurities can sometimes interfere with the catalytic cycle.
-
Q3: My reaction with a strong nucleophile is messy, and I suspect ring-opening or fragmentation. Is this a known issue with pyrimidines?
A3: Identification and Causality
Yes, this is a documented reactivity pattern for pyrimidine systems.[4][5][6] While the C4 position is the most common site of nucleophilic attack, highly reactive or "hard" nucleophiles can attack other electrophilic positions on the ring, such as C6. This initial attack can lead to the formation of an intermediate adduct that, instead of simply displacing a leaving group, undergoes a ring-opening event.[4][5] This is more likely to occur under harsh conditions (high temperatures, very strong bases) or with particularly potent nucleophiles.
The resulting open-chain intermediates can then undergo further reactions, leading to a complex mixture of unidentifiable products.
Troubleshooting & Mitigation Protocol:
-
Moderate Reaction Conditions:
-
Attempt the reaction at a lower temperature. Nucleophilic attack leading to ring-opening often has a higher activation energy than the desired SNAr at C4.
-
-
Nucleophile and Base Choice:
-
If possible, use a "softer" or less basic nucleophile.
-
Consider using a non-nucleophilic base to avoid competition with your primary nucleophile.
-
-
Protecting Group Strategy:
-
While complex, one could consider strategies to temporarily reduce the electrophilicity of the pyrimidine ring, though this is often not practical.
-
-
Alternative Synthetic Routes:
-
If ring-opening is unavoidable with the chosen nucleophile, a different disconnection approach in your overall synthesis may be necessary.
-
Summary of Common Byproducts
| Byproduct Name | Molecular Weight ( g/mol ) | Common Reaction Type | Primary Cause |
| 4-hydroxy-6-ethyl-N,N-dimethylpyrimidin-2-amine | 167.20 | General (SNAr, Cross-Coupling) | Presence of water/hydroxide in the reaction mixture. |
| 6-ethyl-N,N-dimethylpyrimidin-2-amine | 151.22 | Pd-Catalyzed Cross-Coupling | Hydrodehalogenation via catalyst decomposition/hydride sources. |
| Dimeric/Oligomeric Species | Variable | General (harsher conditions) | Self-condensation promoted by strong base or high heat. |
| Ring-Opened Fragments | Variable | Reactions with strong nucleophiles | Nucleophilic attack at C6 leading to ring cleavage.[4][5] |
Visualizing Reaction Pathways and Byproduct Formation
Diagram 1: SNAr vs. Hydrolysis
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine | 162272-59-5 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine Derivatives
Welcome to the technical support center for the purification of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we synthesize established methodologies with expert insights to help you achieve the desired purity for your compounds.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification is a critical step to ensure the quality and reliability of downstream applications. The presence of a basic dimethylamino group and a reactive chloro substituent on the pyrimidine core can present unique challenges during purification. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound derivatives, offering step-by-step solutions based on established chemical principles.
Problem 1: Low Purity After Column Chromatography
Scenario: You have performed flash column chromatography on your crude product, but TLC and/or HPLC analysis of the combined fractions shows significant impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities.
-
Solution: Conduct a thorough TLC analysis with a range of solvent systems. A good starting point for this class of compounds is a mixture of hexanes and ethyl acetate.[1] For basic compounds like this, which can streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation. An ideal Rf value for the target compound on TLC for effective column separation is between 0.2 and 0.4.
-
-
Column Overloading: The amount of crude material applied to the column may be too high for the column dimensions.
-
Solution: A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. If you are experiencing poor separation, try using a higher ratio.
-
-
Improper Column Packing: Air bubbles or cracks in the stationary phase can lead to channeling and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A "wet" or "slurry" packing method is often more reliable than "dry" packing to avoid these issues.
-
-
Co-eluting Impurities: Some impurities may have very similar polarity to your product.
-
Solution: If a simple isocratic elution (using a single solvent mixture) fails, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. For very challenging separations, consider alternative chromatography techniques such as reversed-phase chromatography.
-
Problem 2: Product "Oiling Out" During Crystallization
Scenario: Upon cooling the crystallization solvent, your compound separates as an oil instead of forming crystals.
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooling is Too Rapid: High supersaturation and rapid cooling often lead to oiling out.
-
Solution: Try using a slightly larger volume of solvent to create a less concentrated solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent for your compound, even at low temperatures.
-
Solution: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different solvent systems. Common choices for pyrimidine derivatives include ethanol/water mixtures, or a combination of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).[1]
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: If possible, try to purify the crude material further by another method, such as a quick filtration through a plug of silica gel, before attempting crystallization.
-
Problem 3: Difficulty Removing Starting Materials or Reagents
Scenario: Your purified product is contaminated with unreacted starting materials (e.g., the corresponding 4-hydroxypyrimidine) or excess reagents from the chlorination step (e.g., phosphorus oxychloride byproducts).
Possible Causes & Solutions:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion.
-
Solution: Before purification, ensure the reaction has been monitored to completion by TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time or adjusting the reaction temperature.
-
-
Ineffective Work-up: The aqueous work-up may not have been sufficient to remove all water-soluble byproducts.
-
Solution: The work-up for a POCl₃ reaction typically involves carefully quenching the reaction mixture on ice, followed by neutralization with a base like sodium bicarbonate.[1] Ensure the pH is neutral or slightly basic before extraction. Multiple extractions with an organic solvent will improve the recovery of your product. A final wash of the combined organic layers with brine can help to remove residual water and some water-soluble impurities.
-
-
Similar Polarity: The starting material may have a similar polarity to the product, making chromatographic separation difficult.
-
Solution: If the starting material is a 4-hydroxypyrimidine, it will be more polar than the 4-chloro product. In this case, normal-phase column chromatography should be effective. If separation is still challenging, a different solvent system or a different stationary phase (like alumina) might provide better selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC method for this compound?
A1: A good starting point for TLC analysis is to use a silica gel plate and a mobile phase of 30% ethyl acetate in hexanes. You can then adjust the ratio to achieve an Rf value of 0.2-0.4 for your target compound. Due to the basic nature of the dimethylamino group, you may observe streaking. Adding 0.5-1% triethylamine to your eluent can help to mitigate this.
Q2: What are some suitable solvent systems for recrystallizing this compound?
A2: For pyrimidine derivatives, a mixed solvent system often provides the best results for recrystallization.[1] Good options to explore include:
-
Ethanol/water
-
Isopropanol/water
-
Ethyl acetate/hexanes
-
Dichloromethane/hexanes
The ideal system will dissolve your compound when hot and allow for the formation of well-defined crystals upon slow cooling.
Q3: My compound appears as a solid. What is its expected molecular weight and formula?
A3: this compound is expected to be a solid at room temperature. Its empirical formula is C₈H₁₂ClN₃, and its molecular weight is 185.65 g/mol .
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your final product. These include:
-
Thin-Layer Chromatography (TLC): To quickly assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your compound and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Q5: Are there any specific safety precautions I should take when working with chloropyrimidines and chlorinating agents?
A5: Yes, safety is paramount. When performing chlorination reactions, for example with phosphorus oxychloride (POCl₃), always work in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. The quenching process is highly exothermic and releases HCl gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
Visualizing Purification Workflows
A systematic approach is crucial for efficient purification. The following diagram outlines a general workflow for the purification of this compound derivatives.
Caption: A general workflow for the purification of this compound.
Data Summary Table
The following table provides a starting point for developing a column chromatography purification protocol. Note that these are suggested starting points and may require optimization for your specific derivative.
| Impurity Type | Typical Eluent System (Silica Gel) | Expected Rf (Target Compound) | Expected Rf (Impurity) | Notes |
| 4-Hydroxy starting material | 30-50% Ethyl Acetate in Hexanes | ~0.4 | < 0.1 | The hydroxyl group makes the starting material significantly more polar. |
| Non-polar byproducts | 10-20% Ethyl Acetate in Hexanes | ~0.2 | > 0.5 | Non-polar impurities will elute much faster. |
| Polar byproducts | 40-60% Ethyl Acetate in Hexanes | ~0.5 | < 0.3 | A more polar eluent may be needed to elute polar byproducts after the main compound. |
References
- Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
BD Biosciences Clontech. Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available from: [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]
-
ResearchGate. (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. Available from: [Link]
-
National Institutes of Health. 4-Chloro-6-methoxypyrimidin-2-amine. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]
-
Pharmaffiliates. N-(4-Chloro-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl)-N-(4-cyanophenyl)nitrous amide. Available from: [Link]
-
AA Blocks. 2172504-22-0 | 4-chloro-N-ethyl-6-methyl-N-(propan-2-yl)pyrimidin-2-amine. Available from: [Link]
-
National Institutes of Health. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available from: [Link]
-
Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Available from: [Link]
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]
-
PubChem. 4-Chloro-N,N,6-trimethylpyrimidin-2-amine. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. This substrate presents a unique set of challenges due to its electron-rich heterocyclic nature and the lower reactivity of the C-Cl bond. This document provides in-depth, field-proven insights and actionable protocols to help you navigate and resolve common experimental failures.
Frequently Asked Questions (FAQs)
Q1: My reaction shows zero or very low conversion. Where should I start troubleshooting?
Low or no conversion is a common issue, especially with less reactive aryl chlorides.[1] The problem almost always lies within one of the core components of the catalytic system or the reaction conditions.
-
Catalyst Inactivity: The single most critical factor is the generation of an active, ligated Pd(0) species. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, this reduction step can be inefficient.[2] Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are strongly recommended as they form the active LPd(0) catalyst more cleanly and reliably upon exposure to a base.[3][4]
-
Inappropriate Ligand Choice: The oxidative addition of an aryl chloride bond to the palladium center is often the rate-limiting step and requires a highly active catalyst.[1] This is achieved by using bulky, electron-rich phosphine ligands. Standard ligands like PPh₃ are generally ineffective for this substrate. Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are essential for activating C-Cl bonds.[3]
-
Insufficient Temperature: Unlike more reactive aryl bromides or iodides, aryl chloride aminations often require higher temperatures (typically 80-110 °C) to drive the difficult oxidative addition step.[1] If you are running the reaction at a lower temperature, a gradual increase may initiate the catalysis.
-
Improper Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] However, if your amine is particularly weak or if there are sensitive functional groups, the choice of base becomes critical. Ensure the base is fresh, anhydrous, and has a suitable particle size to avoid clumping.[4][5]
-
Atmospheric Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen) and that all solvents are thoroughly degassed.
Q2: I'm observing catalyst decomposition (a black precipitate). What is it and how can I prevent it?
The formation of a black or dark brown precipitate is a classic sign of catalyst decomposition, where the active palladium complexes agglomerate to form inactive palladium black (Pd metal).[6]
-
Cause: This can be triggered by several factors:
-
High Temperatures: While necessary, excessive heat can accelerate decomposition pathways.
-
Oxygen Exposure: Trace oxygen can rapidly deactivate the catalyst.[1]
-
Substrate Inhibition: Electron-rich N-heterocycles, like your pyrimidine substrate, can sometimes coordinate too strongly to the palladium center, inhibiting the desired catalytic cycle and leading to decomposition.[7]
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of the stabilizing phosphine ligand can leave the palladium center exposed and prone to aggregation.
-
-
Solutions:
-
Use a Precatalyst: Well-defined precatalysts often offer greater stability.
-
Optimize Temperature: Find the "sweet spot" — the lowest temperature that still provides a reasonable reaction rate.
-
Ensure Rigorous Inert Conditions: Improve your degassing and inert atmosphere techniques.
-
Screen Ligands: Some ligands are better than others at stabilizing the catalyst with specific substrates. A ligand screen may reveal a more robust system for your pyrimidine.
-
Q3: My main side product is the hydrodehalogenated pyrimidine (4-ethyl-6-(dimethylamino)pyrimidine). How can I minimize this?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction.[1] It typically occurs when the desired reductive elimination step is slow, allowing competing pathways to take over.
-
Mechanism: This side reaction can be caused by β-hydride elimination from the amine coupling partner or by reaction with trace amounts of water or other proton sources in the reaction mixture.
-
Solutions:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and the base are scrupulously dried.[1] Use freshly opened, anhydrous solvents.
-
Optimize Catalyst/Ligand: A more efficient catalyst system can accelerate the desired C-N reductive elimination, outcompeting the hydrodehalogenation pathway. Bulky biarylphosphine ligands are known to favor reductive elimination over other pathways.[8]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired amination product.[1]
-
Key Parameters & Optimization Strategy
To successfully couple this compound, a systematic approach to optimizing the key reaction parameters is essential. The electron-donating nature of the two amino groups on the pyrimidine ring can make this substrate particularly challenging.
The Catalytic System: Palladium & Ligand
For a difficult C-Cl bond activation on an electron-rich heterocycle, the choice of catalyst and ligand is paramount.
Caption: Logic for selecting the optimal catalyst system.
| Component | Recommended Starting Point | Rationale |
| Palladium Source | XPhos Pd G3 (or other G3/G4 Precatalyst) | Provides reliable, efficient formation of the active Pd(0) species, leading to more reproducible results.[3][4] |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky, electron-rich biarylphosphine ligands are proven to be highly effective for the challenging oxidative addition of aryl chlorides.[3][8] |
| Catalyst Loading | 1–3 mol % | For difficult couplings, a slightly higher catalyst loading may be necessary to achieve full conversion.[1] |
The Base and Solvent System
The choice of base and solvent is interdependent and crucial for success. The base must be strong enough to deprotonate the amine without causing substrate degradation, and the solvent must facilitate solubility of all components.
| Component | Recommended Starting Point | Alternatives for Screening | Rationale |
| Base | NaOtBu (Sodium tert-butoxide) | K₃PO₄, Cs₂CO₃, LHMDS | NaOtBu is a strong, effective base for most aminations.[2] If substrate decomposition is observed, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be screened, though they may require higher temperatures.[4] |
| Solvent | Toluene or 1,4-Dioxane | t-Amyl alcohol, CPME | These are common, relatively non-polar solvents that perform well.[2] The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[1] |
Experimental Protocols
Protocol 1: General Starting Point for Amination
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine.
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the Pd precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting via Parameter Screening
If the general protocol fails, a systematic screening of parameters is the most effective way to identify a productive set of conditions.[9] This can be done in parallel using a multi-well reaction block.
Setup: Prepare an array of reactions where one parameter (Ligand, Base, or Solvent) is varied while others are kept constant.
| Reaction # | Pd Precatalyst (2 mol%) | Ligand (2.4 mol%) | Base (1.4 equiv) | Solvent | Temp (°C) |
| 1 (Control) | XPhos Pd G3 | (included) | NaOtBu | Toluene | 100 |
| 2 | RuPhos Pd G3 | (included) | NaOtBu | Toluene | 100 |
| 3 | BrettPhos Pd G3 | (included) | NaOtBu | Toluene | 100 |
| 4 | XPhos Pd G3 | (included) | K₃PO₄ | Toluene | 110 |
| 5 | XPhos Pd G3 | (included) | Cs₂CO₃ | Toluene | 110 |
| 6 | XPhos Pd G3 | (included) | LHMDS | Toluene | 100 |
| 7 | XPhos Pd G3 | (included) | NaOtBu | Dioxane | 100 |
| 8 | XPhos Pd G3 | (included) | NaOtBu | t-AmOH | 100 |
Analysis: After a set time (e.g., 18 hours), analyze a small aliquot from each reaction by LC-MS to determine the percent conversion to the desired product. This data will reveal the most promising combination of conditions for further optimization.
Mechanistic & Troubleshooting Visualizations
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing issues. A failure at any step will halt the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Systematic Troubleshooting Workflow
When a reaction fails, follow a logical progression of checks to isolate the problem efficiently.
Caption: A decision tree for troubleshooting failed reactions.
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study . Catalysis Science & Technology. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . PMC. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . NIH. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF . ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . University College London. [Link]
-
Degradation of Pd catalyst in Buchwald-Hartwig amination . Chemistry Stack Exchange. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Nottingham. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . Organic Letters. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. bristol.ac.uk [bristol.ac.uk]
preventing side reactions with 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support center for 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve challenges in your synthetic workflows, ensuring the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, providing causative explanations and actionable solutions.
Issue 1: Poor or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Activation of the Pyrimidine Ring: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[1][2][3] However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. The ethyl and dimethylamino groups are electron-donating, which can slightly decrease the reactivity of the C4 position compared to an unsubstituted 2,4-dichloropyrimidine.
-
Solution: Ensure your reaction conditions are appropriate for the nucleophile's reactivity. Weak nucleophiles may require higher temperatures or the use of a catalyst. For instance, in palladium-catalyzed coupling reactions, the choice of ligand and base is critical.[4]
-
-
Inadequate Base: Many SNAr reactions require a base to deprotonate the incoming nucleophile or to scavenge the HCl generated during the reaction.
-
Solution: Select a base that is strong enough to deprotonate the nucleophile but not so strong that it leads to side reactions with the solvent or starting material. Common bases include K2CO3, Cs2CO3, and organic bases like DIPEA or triethylamine.[5][6] The choice of base can significantly impact the reaction's success.
-
-
Low Reaction Temperature: The activation energy for the SNAr reaction may not be met at lower temperatures.
Issue 2: Formation of a Major Impurity Believed to be a Regioisomer
Symptom: Your reaction produces a significant amount of an isomeric product, which is difficult to separate from the desired compound.
Causality and Strategic Solutions:
In nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[4][5][9][10] This selectivity is attributed to the electronic properties of the pyrimidine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) often has a larger coefficient at the C4 carbon, making it more susceptible to nucleophilic attack.[11][12] However, this selectivity is not absolute and can be influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents on the pyrimidine ring can alter the regioselectivity. In the case of this compound, the ethyl group at C6 is relatively small, so C4 substitution is generally favored.
-
Electronic Effects: The electron-donating N,N-dimethylamino group at the C2 position makes the C2 position less electrophilic. Conversely, this can enhance the relative reactivity of the C4 position. However, strongly electron-donating or withdrawing groups elsewhere on the ring can alter this balance.[11]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF, DMAc, or DMSO are commonly used for SNAr reactions.
-
Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity.[7]
-
Catalyst: In palladium-catalyzed cross-coupling reactions, the choice of ligand can sometimes be tuned to favor one position over the other.[4][9]
-
Troubleshooting Steps:
-
Confirm the Structure of the Isomer: Use 2D NMR techniques (like HMBC and HSQC) and mass spectrometry to definitively identify the structure of the byproduct.
-
Optimize Reaction Conditions:
-
Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Solvent and Base: Systematically vary the solvent and base combination. For example, using nBuOH/DIPEA has been reported to favor C4 substitution in some 2,4-dichloropyrimidine systems.[5]
-
-
Consider a Different Synthetic Strategy: If regioselectivity remains a problem, it might be necessary to introduce the desired groups in a different order.
Issue 3: Hydrolysis of the Chloro Group to a Hydroxyl Group
Symptom: LC-MS analysis reveals a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group, forming a pyrimidone.
Causality and Prevention:
Chloropyrimidines are susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions during workup.[13][14][15][16] The rate of hydrolysis is influenced by the electronic nature of the pyrimidine ring and the pH of the medium.
Preventative Measures:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions if possible. Use dry solvents and reagents.
-
Careful Workup:
-
Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup procedure.
-
If an aqueous wash is necessary, use buffered solutions or perform the extraction quickly at low temperatures.
-
Neutralize the reaction mixture carefully before extraction.
-
Issue 4: Formation of Di-substituted Byproducts
Symptom: In reactions aiming for mono-substitution on a di-chlorinated precursor, a significant amount of a di-substituted product is observed.
Causality and Mitigation:
This occurs when the initially formed mono-substituted product is still reactive enough to undergo a second substitution with the nucleophile.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the pyrimidine to the nucleophile. In some cases, using a slight excess of the pyrimidine may be beneficial.[12]
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can favor mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the formation of the di-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the chlorine atom on this compound in SNAr reactions?
A1: The chlorine at the C4 position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring.[2][17] The presence of the electron-donating N,N-dimethylamino group at C2 and the ethyl group at C6 slightly deactivates the ring compared to an unsubstituted chloropyrimidine, but it is still a reactive substrate for a variety of nucleophiles.
Q2: How should I store and handle this compound?
A2: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a solid at room temperature. Avoid contact with moisture to prevent hydrolysis. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Q3: What analytical techniques are best for monitoring the progress of reactions with this compound?
A3: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of starting material and the appearance of products.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material and the masses of the products and byproducts, which is crucial for identifying side reactions like hydrolysis.[18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and for quantifying the ratio of regioisomers if they are formed.[18]
Q4: Can I perform a Suzuki or other cross-coupling reaction at the C4 position?
A4: Yes, the C4-chloro position of pyrimidines is generally reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4][7][9] The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, will need to be optimized for your specific substrate and coupling partner.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, NMP, or dioxane) is added the amine nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3 (2.0 eq) or DIPEA (2.0 eq)).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Analytical Monitoring by LC-MS
-
Sample Preparation: A small aliquot of the reaction mixture is taken and diluted with a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for these compounds.
-
Analysis: Monitor the masses corresponding to the starting material, expected product, and potential byproducts (e.g., hydrolyzed product, di-substituted product).
-
Visualizations
Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions with this compound.
General SNAr Mechanism
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr) on a pyrimidine ring.
References
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 17. echemi.com [echemi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative scientific literature.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a robust two-step process. The first step involves the construction of the pyrimidine core through a condensation reaction, followed by a critical chlorination step to install the reactive chloro group at the C4 position. Each step presents unique challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale.
Caption: General two-step synthetic workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis, providing both a quick diagnosis and an in-depth solution.
Section 1: Pyrimidinol Formation (Step 1)
Question 1: My condensation reaction to form 2-(dimethylamino)-6-ethylpyrimidin-4-ol is suffering from low yield and/or stalling. What are the likely causes and optimization strategies?
Short Answer: The primary causes are often an inappropriate choice of base, suboptimal reaction temperature, or moisture in the reaction. Ensure you are using a strong, non-nucleophilic base and rigorously anhydrous conditions.
In-Depth Analysis:
The condensation of a β-ketoester with a guanidine derivative is a classic Biginelli-type reaction. The reaction equilibrium and rate are highly sensitive to several factors.
-
Causality of Low Yield:
-
Base Strength: The reaction requires a sufficiently strong base to deprotonate the guanidine salt (if used as a starting material) and to catalyze the condensation. Common choices include sodium ethoxide or sodium methoxide. Using weaker bases like carbonates may not be effective.
-
Stoichiometry: Ensure at least one full equivalent of the base is used relative to the guanidine salt to liberate the free guanidine. An excess of base can sometimes be beneficial but may also promote side reactions.
-
Water Content: The presence of water can hydrolyze the ester starting material and interfere with the condensation equilibrium. Using anhydrous solvents (typically ethanol or methanol) and reagents is critical.
-
Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of starting materials or the product. A typical reflux in ethanol (approx. 78 °C) is a good starting point.
-
Troubleshooting Protocol:
-
Reagent & Solvent Check: Use freshly distilled, anhydrous ethanol. If starting from guanidine hydrochloride or nitrate, ensure it is thoroughly dried.
-
Base Preparation: Prepare the sodium ethoxide solution in situ by carefully dissolving clean sodium metal in anhydrous ethanol under an inert atmosphere (N₂ or Argon).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a small additional charge of the base might be beneficial.
-
Workup: Upon completion, the product often precipitates from the reaction mixture upon cooling or acidification. The pH of the workup is critical for maximizing the recovery of the amphoteric pyrimidinol product.
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base suitable for generating free guanidine. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and allows for a suitable reflux temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier without significant degradation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from entering the reaction, which can cause hydrolysis. |
Section 2: Chlorination Challenges (Step 2)
This step is the most significant scale-up challenge, primarily due to the hazardous nature of phosphorus oxychloride (POCl₃) and the potential for incomplete conversion or side-product formation.
Question 2: My chlorination with POCl₃ is incomplete, leaving significant amounts of starting pyrimidinol. How can I drive the reaction to completion?
Short Answer: Incomplete conversion is typically due to insufficient temperature, insufficient reaction time, or the deactivation of POCl₃. The use of a tertiary amine base as a catalyst and ensuring temperatures of 100-110 °C are crucial.
In-Depth Analysis:
The chlorination of a hydroxypyrimidine (or its tautomeric pyrimidinone form) with POCl₃ proceeds through a mechanism analogous to the Vilsmeier-Haack reaction. The pyrimidinol oxygen attacks the phosphorus atom, and subsequent elimination steps, often facilitated by a base or heat, lead to the chlorinated product.
-
Role of Temperature: This reaction has a high activation energy. Temperatures below 100 °C are often insufficient for achieving a high conversion rate in a reasonable timeframe.
-
Role of Catalytic Base: A tertiary amine, such as N,N-dimethylaniline or pyridine, acts as a catalyst. It reacts with POCl₃ to form a highly electrophilic Vilsmeier-type reagent (a chloro-phosphorimidium salt), which is a more potent activating agent for the pyrimidinol than POCl₃ alone.
-
Excess POCl₃: On a lab scale, POCl₃ is often used as both the reagent and the solvent to ensure the reaction goes to completion. However, this creates significant challenges for workup and waste disposal on a larger scale.[1][2]
Troubleshooting Protocol:
-
Temperature Control: Ensure the internal reaction temperature is maintained at a minimum of 100-110 °C throughout the reaction.
-
Add a Catalyst: Add 0.1 to 1.0 equivalents of a high-boiling tertiary amine like N,N-dimethylaniline or pyridine to the reaction mixture.
-
Extend Reaction Time: Monitor the reaction by HPLC. If conversion is slow but ongoing, extend the heating time.
-
Solvent-Free Approach: For scale-up, consider a solvent-free or high-concentration approach using only a slight excess (1.5-3.0 equivalents) of POCl₃ to minimize waste and simplify workup. This has been shown to be effective for various heterocyclic systems.[3]
Question 3: The workup for the POCl₃ reaction is highly exothermic and difficult to control at scale. What is the standard procedure for a safe quench?
Short Answer: The key to a safe quench is reverse addition at low temperatures. The hot reaction mixture should be added slowly to a vigorously stirred, cold (ice/water or ice/brine bath) slurry of aqueous base or ice. Never add water or ice to the bulk POCl₃ mixture.
In-Depth Analysis:
Phosphorus oxychloride reacts violently and exothermically with water, producing phosphoric acid and corrosive hydrogen chloride gas.[4] A large-scale quench can easily run away if not properly controlled, leading to a dangerous release of pressure and toxic fumes.
-
Quenching Metastable Intermediates: The quench not only destroys excess POCl₃ but also hydrolyzes phosphorus-containing byproducts. These hydrolysis reactions can also be highly energetic.
-
pH Control: The final product is an amine and is best isolated from a basic solution. The quench is typically performed with ice and a base like sodium carbonate or sodium hydroxide to neutralize the generated acids and keep the product in its free base form for extraction.
Recommended Safe Quenching Protocol (Scale-Up):
-
Preparation: In a separate, appropriately sized reactor, prepare a quench vessel with a mixture of ice and water (and optionally a base like Na₂CO₃). Ensure the vessel is well-agitated and cooled in an ice bath.
-
Cooling: Allow the completed reaction mixture to cool to a manageable temperature (e.g., 50-60 °C) before starting the quench.
-
Reverse Addition: Slowly add the reaction mixture portion-wise or via an addition funnel to the vigorously stirred cold quench solution.
-
Temperature Monitoring: Carefully monitor the temperature of the quench vessel throughout the addition, ensuring it does not rise uncontrollably (e.g., keep below 20 °C). The addition rate should be adjusted accordingly.
-
Final pH Adjustment: After the addition is complete, stir the mixture until all ice has melted and the temperature has stabilized. Adjust the pH to >8 with a suitable base to ensure the product is in its free base form.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).
Caption: Safe POCl₃ quenching workflow.
Question 4: How can I effectively remove the dark, tarry impurities and phosphorus byproducts to get a clean final product?
Short Answer: A combination of an aqueous workup with a base, optional filtration through a pad of celite, and final purification by crystallization or column chromatography is typically required.
In-Depth Analysis:
The impurities in this reaction are often colored, polymeric materials formed under the harsh, acidic conditions, as well as inorganic phosphorus salts (phosphates/phosphonates) formed during the workup.
-
Aqueous Wash: Washing the organic extracts with a basic solution (e.g., saturated NaHCO₃) and then with brine helps remove residual acidic impurities and water-soluble salts.
-
Decolorizing Agents: If the organic solution is still highly colored, it can be treated with activated carbon.
-
Filtration: Passing the crude organic solution through a short plug of silica gel or celite can effectively remove baseline, polar impurities and some color before final purification.
-
Crystallization: The target compound is often a solid. Crystallization from a suitable solvent system (e.g., heptane/ethyl acetate, ethanol/water) is a highly effective and scalable method for purification.
-
Distillation/Chromatography: While distillation is a possibility for chloropyrimidines, it may not be suitable if the product is a high-melting solid.[5] Flash column chromatography is the standard method for laboratory-scale purification if crystallization fails.
References
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
- Ciba-Geigy Ag. (1996). U.S. Patent No. 5,525,724.
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Reactions of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges of controlling regioselectivity in reactions involving the versatile but complex scaffold, 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the subtleties of pyrimidine chemistry and achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
The pyrimidine core is a privileged structure in medicinal chemistry, and this compound is a valuable starting material for the synthesis of a wide range of biologically active compounds.[1][2] However, the presence of two distinct reactive sites—the chloro group at the C4 position and the potential for reactions at other positions under certain conditions—presents a significant challenge in controlling regioselectivity. The electronic and steric influences of the ethyl and dimethylamino substituents create a nuanced reactivity profile that must be carefully considered to avoid the formation of undesired isomers.[3] This guide will equip you with the knowledge and practical strategies to master these reactions.
Frequently Asked Questions (FAQs)
Q1: In a nucleophilic aromatic substitution (SNAr) reaction, which position on the pyrimidine ring is generally more reactive, C2 or C4?
A1: For many dichloropyrimidine systems, the C4 position is intrinsically more reactive towards nucleophilic attack than the C2 position.[4][5] This preference is attributed to the greater electron deficiency at C4, making it more susceptible to nucleophilic addition. However, the substituents on the pyrimidine ring can significantly alter this inherent reactivity. In the case of this compound, the electron-donating nature of the dimethylamino group at C2 and the ethyl group at C6 can modulate the electrophilicity of the C4 position.
Q2: I am observing a mixture of C4 and C2 substitution products in my SNAr reaction. What are the key factors I should investigate to improve selectivity for the C4 position?
A2: Achieving high regioselectivity for C4 substitution requires careful optimization of several reaction parameters:
-
Nucleophile Choice: The nature of the nucleophile is critical. Less reactive, "softer" nucleophiles often exhibit higher selectivity for the more electrophilic C4 position. Highly reactive, "hard" nucleophiles may be less discriminating.
-
Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and the transition state, thereby affecting the regiochemical outcome.[6] A systematic screen of aprotic polar solvents (e.g., DMF, DMSO, NMP) and less polar solvents (e.g., THF, Dioxane) is recommended.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer.
-
Base: The choice and stoichiometry of the base can be crucial, especially when using amine nucleophiles.[7] Weaker bases may lead to higher selectivity.
Q3: Can I use palladium-catalyzed cross-coupling reactions, like Suzuki or Buchwald-Hartwig, with this substrate? How does that affect regioselectivity?
A3: Yes, palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing this compound.
-
Suzuki-Miyaura Coupling: This reaction is highly effective for forming C-C bonds. In general, for 2,4-dichloropyrimidines, the Suzuki coupling shows a strong preference for reaction at the C4 position.[5][8] This selectivity is often attributed to the favored oxidative addition of palladium to the C4-Cl bond.[8]
-
Buchwald-Hartwig Amination: This is a versatile method for C-N bond formation.[9] While SNAr reactions can be competitive, the Buchwald-Hartwig amination often provides a milder and more selective alternative, particularly for less nucleophilic amines.[10] The choice of ligand is critical for controlling selectivity and achieving high yields.[11]
Q4: I am attempting a reaction that should be selective for the C4 position, but I am getting a complex mixture of products. What are some common side reactions to consider?
A4: Unexpected side reactions can complicate your synthesis.[12][13] Some possibilities include:
-
Reaction at the Dimethylamino Group: Under harsh conditions, demethylation or other transformations of the N,N-dimethylamino group can occur.
-
Reaction at the Ethyl Group: While less common, strong bases or organometallic reagents could potentially interact with the ethyl group.
-
Ring Opening/Rearrangement: In the presence of very strong nucleophiles or bases, the pyrimidine ring itself can be susceptible to cleavage or rearrangement.
-
Hydrolysis: If water is present, hydrolysis of the chloro group to a hydroxyl group can compete with the desired reaction.[14]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a mixture of C4 and C2 substituted isomers, confirmed by NMR or LC-MS.
-
Difficulty in separating the desired C4 isomer from the undesired C2 isomer.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Reaction Temperature | At elevated temperatures, the reaction may proceed under thermodynamic control, potentially favoring the formation of the more stable isomer, which may not be the desired C4 product. Higher temperatures can also overcome the activation energy barrier for the less favored C2 attack. | 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled C4 product.[12] 2. Monitor Progress: Use TLC or LC-MS to monitor the reaction at different temperatures to find the optimal balance between reaction rate and selectivity. |
| Highly Reactive Nucleophile | Very strong or "hard" nucleophiles can be less selective, reacting at both C4 and C2 positions. | 1. Modify the Nucleophile: If possible, use a less reactive derivative of the nucleophile. For example, use a protected amine and deprotect it in a subsequent step. 2. Change Nucleophile Class: Consider if an alternative nucleophile could be used to install the desired functionality in a multi-step sequence. |
| Inappropriate Solvent | The solvent can influence the relative energies of the transition states leading to the C4 and C2 products.[6] A highly polar solvent might stabilize the transition state for C2 attack more than desired. | 1. Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., THF, 1,4-dioxane, acetonitrile, DMF, DMSO). 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and selectivity. |
| Strong Base | For reactions involving nucleophiles that require deprotonation (e.g., alcohols, some amines), a strong base can lead to a high concentration of a very reactive nucleophile, reducing selectivity. | 1. Use a Weaker Base: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA).[7] 2. Control Stoichiometry: Use the minimum effective amount of base. |
Caption: Interplay of factors governing regioselectivity and yield.
This technical guide provides a comprehensive framework for understanding and controlling the regioselectivity of reactions involving this compound. By systematically applying the principles and troubleshooting strategies outlined here, researchers can significantly improve the efficiency and predictability of their synthetic routes.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed. Available from: [Link]
-
A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase - RSC Publishing. Available from: [Link]
-
Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol - PubMed. Available from: [Link]
-
Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Available from: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available from: [Link]
-
Reaction mechanism of the synthesized pyrimidine derivatives. - ResearchGate. Available from: [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. Available from: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available from: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available from: [Link]
-
Metal Free Access to Polysubstituted Pyrimidines via Nitrile Activation and [2+2+2] Cycloaddition - PubMed. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines | Organic Letters. Available from: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available from: [Link]
-
Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity - PubMed. Available from: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Available from: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available from: [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. Available from: [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available from: [Link]
-
Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility - PubMed. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available from: [Link]
-
The problem with pyrimidines - PubMed. Available from: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Introduction: Navigating the Challenges of a Privileged Scaffold
Welcome to the technical support guide for cross-coupling reactions involving 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. This substituted pyrimidine is a valuable building block in medicinal chemistry and drug discovery. However, its structural features present a unique set of challenges for chemists aiming to perform C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formations.
The primary hurdles arise from the substrate's inherent properties:
-
Electron-Rich Heterocycle: The presence of the powerful electron-donating N,N-dimethylamino group at the C2 position increases the electron density of the pyrimidine ring. This can render the crucial oxidative addition step of the catalytic cycle more difficult compared to electron-deficient systems.
-
Coordinating Nitrogen Atoms: The pyrimidine ring nitrogens can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the reaction.[1][2]
-
Aryl Chloride Inertness: The C4-Cl bond is inherently less reactive than corresponding aryl bromides or iodides, often requiring more active and specialized catalyst systems to achieve efficient coupling.[1]
This guide provides a structured, question-and-answer approach to catalyst selection and troubleshooting, drawing from established principles in cross-coupling chemistry to empower researchers to overcome these challenges and achieve high-yield, reproducible results.
Part 1: General Catalyst System Considerations (FAQs)
This section addresses the fundamental components of the catalytic system. Proper selection here is the foundation for a successful reaction.
Q1: What type of palladium source should I use? A pre-formed precatalyst or should I generate the active catalyst in situ?
A1: For challenging substrates like this, palladium precatalysts are strongly recommended . While generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, precatalysts offer superior reliability and reproducibility.[3][4]
-
Causality: Precatalysts, such as the Buchwald G3 and G4 palladacycles (e.g., XPhos-Pd-G3), are air- and moisture-stable compounds that efficiently generate the active, monoligated L-Pd(0) species under the reaction conditions. This ensures a consistent concentration of the active catalyst from the start, avoiding the variability that can plague in situ methods, especially when dealing with substrates that can interfere with catalyst activation.
Q2: The substrate has two nitrogen atoms on the pyrimidine ring and a dimethylamino group. How does this affect my choice of ligand?
A2: This is the most critical factor for this substrate. The nitrogen atoms can deactivate the catalyst. To counteract this, you must use a ligand that is both bulky and electron-rich .
-
Expertise: Bulky biaryl phosphine ligands (e.g., "Buchwald ligands") are the industry standard for this type of substrate.[2][5] The steric bulk of the ligand creates a protective pocket around the palladium center. This architecture favors the binding of the aryl chloride substrate while sterically discouraging the coordination of the pyrimidine's nitrogen atoms, thus preventing catalyst inhibition.[2] Electron-rich phosphines also promote the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[6] N-heterocyclic carbene (NHC) ligands can also be effective due to their strong σ-donating ability and steric bulk.[7]
Q3: Which base and solvent should I start with?
A3: The choice is highly dependent on the specific cross-coupling reaction. A common mistake is using a single set of conditions for all coupling types.
-
For Suzuki-Miyaura Coupling: A moderately strong inorganic base is preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[4] The solvent system typically requires water to facilitate the transmetalation step. A mixture of an ethereal solvent like 1,4-dioxane or THF with water is standard.[3][4]
-
For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3][8] These reactions must be run under strictly anhydrous and inert conditions, making solvents like toluene, dioxane, or CPME (cyclopentyl methyl ether) suitable.
Part 2: Suzuki-Miyaura (C-C) Coupling Troubleshooting Guide
This section focuses on the formation of a carbon-carbon bond at the C4 position.
Frequently Asked Questions
Q1: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling with this compound?
A1: An excellent starting point would be a second- or third-generation Buchwald palladacycle precatalyst paired with a bulky biaryl phosphine ligand.
| Component | Recommendation | Rationale |
| Precatalyst | XPhos-Pd-G3 or SPhos-Pd-G2 (1-2 mol%) | Air-stable, reliable generation of active Pd(0).[4] |
| Ligand | XPhos or SPhos | Bulky and electron-rich to promote C-Cl activation and prevent catalyst inhibition.[2] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Effective base for transmetalation with boronic acids, minimizes side reactions.[4] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | Good solubility for organic and inorganic reagents.[9] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction without promoting catalyst decomposition. |
Troubleshooting Common Issues
Scenario 1: My reaction shows low or no conversion of the starting material.
This is the most common failure mode and often points to an issue with catalyst activity or stability.
Scenario 2: I'm observing significant protodeboronation of my boronic acid.
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which consumes your coupling partner.
-
Cause: This side reaction is often promoted by high temperatures, excessive water, or an overly strong base.[2]
-
Solution 1: Switch to a Boronate Ester: Pinacol (Bpin) esters of boronic acids are significantly more stable and less prone to protodeboronation.
-
Solution 2: Modify Reaction Conditions: Reduce the amount of water in your solvent system. While some water is often necessary, an excess can be detrimental. Using a milder base like K₂CO₃ can sometimes help, though it may slow the reaction rate.[9]
-
Solution 3: Use Anhydrous Conditions: For very sensitive boronic acids, anhydrous Suzuki conditions can be employed using a base like potassium fluoride (KF) or CsF in a solvent like DME.
Part 3: Buchwald-Hartwig (C-N) Amination Troubleshooting Guide
This section addresses the formation of a carbon-nitrogen bond at the C4 position.
Frequently Asked Questions
Q1: What are the best starting catalyst systems for a Buchwald-Hartwig amination with this substrate?
A1: Success in Buchwald-Hartwig amination is highly dependent on the steric and electronic properties of the amine coupling partner.[10] However, a robust starting point can be recommended.
| Component | Recommendation | Rationale |
| Precatalyst | RuPhos-Pd-G3 or BrettPhos-Pd-G3 (1-3 mol%) | Precatalysts with highly active, bulky ligands are essential for C-N coupling.[5] |
| Ligand | RuPhos, BrettPhos | These ligands are proven to be highly effective for coupling a wide range of amines, including challenging ones.[6] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 equiv.) | Strong, non-nucleophilic bases are required for efficient amine deprotonation.[8] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous, non-protic solvents are mandatory to prevent base quenching and side reactions. |
| Temperature | 90 - 110 °C | Provides the necessary energy for the catalytic cycle. |
Troubleshooting Common Issues
Scenario 1: My reaction is slow and stalls, and I see palladium black forming.
This is a classic sign of catalyst deactivation and decomposition, a common issue with nitrogen-containing heterocyles.
-
Cause: The active L-Pd(0) species is being either inhibited by coordination to the pyrimidine nitrogens or is decomposing via aggregation into inactive palladium black. This can be exacerbated by high temperatures or insufficient ligand protection.[11]
-
Solution 1: Switch to a More Robust Ligand: Ligands like BrettPhos and GPhos have been specifically designed to resist deactivation pathways and can be more effective than earlier-generation ligands.[11]
-
Solution 2: Increase Ligand-to-Palladium Ratio: If generating the catalyst in situ, increasing the L:Pd ratio (e.g., from 1.1:1 to 2:1) can sometimes help stabilize the active species. However, using a precatalyst is the preferred solution.
-
Solution 3: Lower the Temperature: While counterintuitive for a slow reaction, sometimes a lower temperature (e.g., 80 °C) over a longer period can preserve the catalyst's lifetime and lead to a higher overall yield.
Scenario 2: I am trying to couple a sterically hindered secondary amine and getting low yields.
Steric hindrance significantly impacts the reductive elimination step.[12]
-
Cause: The bulky groups on both the pyrimidine and the incoming amine can create a congested transition state for the final C-N bond-forming step.
-
Solution 1: Ligand Choice is Key: This is where ligand screening becomes crucial. While RuPhos is a good starting point, ligands like BrettPhos or AdBrettPhos, which have different steric profiles, may be more effective.[6] Computational studies have shown that the ligand can drastically alter the energy barrier for reductive elimination.[6]
-
Solution 2: Change the Base: For very hindered systems, switching to a different base like lithium hexamethyldisilazide (LHMDS) can sometimes improve results. The nature of the cation (Li⁺ vs. Na⁺) can influence the aggregation state and reactivity of the palladium-amide complex.
-
Solution 3: Increase Temperature: If catalyst stability is not an issue, carefully increasing the reaction temperature (e.g., to 120 °C in a sealed vessel) can provide the necessary energy to overcome the high activation barrier of the reductive elimination step.
Part 4: Starting Point Experimental Protocols
These protocols are intended as a robust starting point. Monitor reactions by TLC or LC-MS for consumption of starting material.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)
-
XPhos-Pd-G3 (2 mol%)
-
K₃PO₄ (3.0 equiv.)
-
1,4-Dioxane and Water (5:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, K₃PO₄, and XPhos-Pd-G3.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reagents:
-
This compound (1.0 equiv.)
-
Amine coupling partner (1.2 equiv.)
-
RuPhos-Pd-G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere , add this compound, RuPhos-Pd-G3, and NaOtBu to an oven-dried reaction vessel.
-
Seal the vessel. Outside the glovebox, add anhydrous toluene followed by the liquid amine coupling partner via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
- PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. J Am Chem Soc.
- BenchChem. (2025).
- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Li, X. (n.d.).
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling.
- Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Dherange, J. R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals.
- Wang, D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
- DSpace@MIT. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Wikipedia. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- NIH. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- Verma, R. B., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Neufeldt, S. R. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Synthesis of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges and impurities encountered during its synthesis, providing in-depth, scientifically grounded troubleshooting advice and frequently asked questions.
I. Overview of the Primary Synthetic Route
The most common and industrially scalable synthesis of this compound involves a multi-step process. A typical route starts with the condensation of ethyl propionylacetate and N,N-dimethylguanidine to form the pyrimidinone core, followed by chlorination.
Core Reaction Scheme:
-
Condensation: Ethyl propionylacetate reacts with N,N-dimethylguanidine in the presence of a base (e.g., sodium ethoxide) to yield 6-ethyl-2-(dimethylamino)pyrimidin-4(3H)-one.
-
Chlorination: The resulting pyrimidinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to afford the final product, this compound.[1][2]
This guide will focus primarily on the challenges arising during the chlorination step, as this is where most purity issues originate.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High Levels of Dichlorinated Impurity (4,6-dichloro-N,N-dimethylpyrimidin-2-amine)
FAQ: My final product is contaminated with a significant amount of a dichlorinated species. What is the likely cause, and how can I prevent it?
Root Cause Analysis: The formation of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine is a common side reaction. It can arise if the starting material for the initial condensation, ethyl propionylacetate, contains impurities such as diethyl malonate. The condensation of diethyl malonate with N,N-dimethylguanidine would lead to the formation of 2-(dimethylamino)pyrimidine-4,6(1H,5H)-dione. This di-hydroxy intermediate, when carried through to the chlorination step, will be dichlorinated by the phosphorus oxychloride.[3][4]
Another potential cause is the presence of unreacted starting materials from a previous step that can undergo chlorination.
Troubleshooting Protocol:
-
Starting Material Purity Check:
-
Action: Analyze the purity of your ethyl propionylacetate using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the synthesis.
-
Rationale: Ensuring the purity of your starting materials is the most effective way to prevent the formation of this impurity.
-
-
Purification of the Pyrimidinone Intermediate:
-
Action: If you suspect your ethyl propionylacetate is impure, or if you are already facing this issue, purify the 6-ethyl-2-(dimethylamino)pyrimidin-4(3H)-one intermediate before the chlorination step.
-
Method: Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective.
-
-
Controlled Chlorination Conditions:
-
Action: Carefully control the stoichiometry of the phosphorus oxychloride and the reaction temperature.
-
Rationale: While the primary cause is an impure intermediate, harsh reaction conditions can sometimes lead to side reactions. Using a minimal excess of POCl₃ and maintaining a controlled temperature can help minimize the formation of dichlorinated byproducts.[2]
-
Issue 2: Presence of Unreacted 6-ethyl-2-(dimethylamino)pyrimidin-4(3H)-one
FAQ: My post-reaction analysis shows a significant amount of the pyrimidinone starting material. What are the likely reasons for incomplete conversion?
Root Cause Analysis: Incomplete chlorination is often due to insufficient reactivity of the chlorinating agent, suboptimal reaction conditions, or the presence of moisture.
Troubleshooting Protocol:
-
Reagent Quality and Stoichiometry:
-
Action: Ensure your phosphorus oxychloride is of high purity and has not been degraded by exposure to atmospheric moisture. Use a slight excess (typically 1.5-3 equivalents) to drive the reaction to completion.
-
Rationale: POCl₃ is highly reactive with water. Contamination will reduce its effective concentration and can also generate phosphoric acid, which can interfere with the reaction.
-
-
Reaction Temperature and Time:
-
Solvent and Additives:
-
Action: The reaction is often run neat (using excess POCl₃ as the solvent) or in a high-boiling inert solvent. The addition of a tertiary amine, such as N,N-dimethylaniline, can act as a catalyst and acid scavenger, promoting the reaction.[2]
-
Rationale: The amine base helps to drive the equilibrium by neutralizing the HCl generated during the reaction.
-
| Parameter | Recommended Range | Rationale |
| POCl₃ Equivalents | 1.5 - 3.0 | Ensures complete conversion of the pyrimidinone. |
| Temperature | 80 - 110 °C | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 2 - 6 hours | Dependent on scale and temperature; monitor for completion. |
| Additives | N,N-dimethylaniline (catalytic) | Acts as an acid scavenger and catalyst. |
Issue 3: Formation of Hydrolyzed Impurity (6-ethyl-2-(dimethylamino)pyrimidin-4(3H)-one)
FAQ: During workup and purification, I am seeing the re-formation of the pyrimidinone starting material. How can I prevent this hydrolysis?
Root Cause Analysis: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis by water, especially under non-neutral pH conditions.
Troubleshooting Protocol:
-
Anhydrous Workup:
-
Action: To the extent possible, perform the initial stages of the workup under anhydrous conditions. Quenching the reaction mixture by pouring it onto ice-water is common, but this should be done carefully and with subsequent rapid extraction.
-
Rationale: Minimizing the contact time with water, especially at elevated temperatures or non-neutral pH, is crucial.
-
-
pH Control During Extraction:
-
Action: After quenching, neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) to a pH of 7-8 before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Rationale: The chloro-pyrimidine is more stable at neutral to slightly basic pH. Acidic conditions can promote hydrolysis.
-
-
Purification Strategy:
-
Action: If using column chromatography, ensure your silica gel is not acidic. You can neutralize it by pre-treating with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Rationale: Acidic silica gel can cause on-column hydrolysis of the product.
-
Issue 4: Discoloration of the Final Product
FAQ: My isolated product is a dark oil or a discolored solid. What causes this, and how can I obtain a cleaner product?
Root Cause Analysis: Discoloration is often due to the formation of polymeric or degradation byproducts, which can result from excessive heating or the presence of reactive impurities.
Troubleshooting Protocol:
-
Temperature Control:
-
Action: Avoid excessive heating during the reaction and distillation of excess POCl₃.
-
Rationale: High temperatures can lead to decomposition and polymerization of starting materials and products.
-
-
Inert Atmosphere:
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This prevents oxidation of sensitive functional groups.
-
-
Purification:
-
Action: If discoloration persists, consider purification by column chromatography or recrystallization. A charcoal treatment of the product solution before the final isolation step can also be effective in removing colored impurities.
-
Method: Dissolve the crude product in a suitable solvent, add activated charcoal, stir for a short period, and then filter through celite before concentrating the solution.
-
III. Visualizing the Process: Diagrams
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation routes.
Troubleshooting Workflow
Sources
- 1. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]
Technical Support Center: Work-up and Purification of 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical work-up and purification stages of common reactions involving this versatile building block. The methodologies described herein are designed to ensure high purity, and optimal recovery, and to address common challenges encountered in the laboratory.
Part 1: Foundational Principles & General Troubleshooting
This section addresses overarching issues that can arise during the work-up of any reaction involving pyrimidine derivatives. Understanding these principles is crucial before proceeding to reaction-specific protocols.
Frequently Asked Questions (General Work-up)
Q1: My pyrimidine product has poor recovery during aqueous extraction. Where is it going?
A1: This is a classic issue stemming from the basicity of the pyrimidine core and the N,N-dimethylamino group. In neutral or acidic aqueous solutions, your product can become protonated, forming a salt that is highly soluble in the aqueous layer.
-
Causality: The lone pairs on the pyrimidine ring nitrogens and the exocyclic amine act as Brønsted-Lowry bases. In the presence of acid (even mild acid from quenching or buffer systems), they form cationic species (e.g., pyrimidinium salts), which are polar and prefer the aqueous phase.
-
Solution: Before extraction, ensure the pH of the aqueous layer is adjusted to be basic, typically pH 8-10. This is achieved by adding a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] This deprotonates your product, rendering it neutral and significantly more soluble in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Always test the pH of the aqueous layer after basification.
Q2: I've formed a persistent emulsion between the aqueous and organic layers during the work-up. How can I resolve it?
A2: Emulsion formation is common when working with amine-containing compounds, which can act as surfactants.
-
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the separation between the two layers more distinct.[2]
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, gentle swirling, rather than vigorous shaking, can help the layers separate.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break the emulsion, allowing the layers to be separated in the filtrate.[2]
-
Solvent Modification: Adding a small amount of a different organic solvent (e.g., a little THF if you are using EtOAc) can sometimes alter the phase dynamics enough to break the emulsion.
-
Q3: I see an unexpected, more polar spot on my TLC that isn't my starting material. What could it be?
A3: The 4-chloro position on the pyrimidine ring is susceptible to hydrolysis, especially under basic conditions or during prolonged heating in the presence of water.[1][3] This side reaction converts the chloro group to a hydroxyl group, forming the corresponding pyrimidin-4-ol.
-
Prevention:
-
Minimize the time the reaction mixture is exposed to aqueous base.
-
Use milder bases for pH adjustment when possible.
-
If the reaction is run in water, consider lowering the temperature or using a non-protic solvent like DMF or DMSO.[1]
-
-
Identification: This byproduct will have a significantly lower Rf on TLC and a different mass in LC-MS analysis (+18 amu for -OH vs. +35.5 amu for -Cl, a net change of -17.5 amu).
Part 2: Work-up for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation by coupling the 4-chloro position with an organoboron reagent.[4][5] The work-up is critical for removing the palladium catalyst and boron-containing byproducts.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: How do I effectively remove the residual palladium catalyst after the reaction? It's making my crude product a dark color.
A1: Palladium residues are a common issue. The black or dark brown color is often due to the formation of palladium black (Pd(0) nanoparticles).
-
Standard Procedure: After reaction completion, cool the mixture, dilute it with your primary extraction solvent (e.g., ethyl acetate), and filter it through a plug of Celite®. This will remove the majority of the precipitated catalyst.[4]
-
Advanced Removal: If Celite filtration is insufficient:
-
Aqueous Wash: Washing the organic layer with an aqueous solution of 1M sodium thiosulfate or ammonium chloride can help complex and remove some soluble palladium species.
-
Thiourea Treatment: Stirring the organic solution with a small amount of silica-bound thiourea (scavenger resin) for a few hours can effectively chelate and remove palladium.
-
Activated Carbon: Treatment with activated carbon can adsorb palladium residues, but be aware that it may also adsorb your product, so use it judiciously and monitor with TLC.
-
Q2: My purified product is contaminated with boronic acid or its byproducts. How can I prevent this?
A2: Excess boronic acid and its trimeric anhydride (boroxine) are common contaminants. They are acidic and can be removed with a basic wash.
-
Solution: During the aqueous work-up, perform a thorough wash with a saturated solution of NaHCO₃ or a 1M solution of K₂CO₃.[5] This deprotonates the boronic acid, forming a boronate salt that is soluble in the aqueous layer and easily removed. One or two washes are typically sufficient.
Standard Experimental Protocol: Suzuki-Miyaura Reaction Work-up
This protocol assumes a reaction performed in a solvent like 1,4-dioxane/water.[5]
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the mixture to cool to room temperature.
-
Dilution & Filtration: Dilute the reaction mixture with ethyl acetate (EtOAc, ~10-20 volumes). Filter the resulting suspension through a 1-inch pad of Celite® in a Büchner funnel to remove the bulk of the palladium catalyst. Wash the Celite pad with additional EtOAc.[4]
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add water to dissolve the inorganic salts (e.g., K₂CO₃, K₃PO₄).
-
Extraction & Washes:
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography.
Workflow Visualization
Caption: Workflow for a standard Suzuki-Miyaura reaction work-up.
Part 3: Purification by Column Chromatography
Purifying pyrimidine derivatives can be challenging due to their basicity, which can cause streaking on standard silica gel.
Frequently Asked Questions (Purification)
Q1: What is the best stationary phase for purifying my product?
A1: Silica gel is the most commonly used and cost-effective stationary phase for the column chromatography of pyrimidine derivatives.[7][8] For highly basic compounds that show poor behavior on silica, neutral alumina can be an effective alternative.[7] For analytical separation or purification of very polar compounds, reversed-phase (C18) HPLC is also an excellent option.[7][9]
Q2: How do I choose an appropriate mobile phase (eluent) for silica gel chromatography?
A2: The key is to optimize the solvent system using Thin-Layer Chromatography (TLC) first.[7]
-
Target Rf: For good separation on a flash column, aim for an Rf (retention factor) of your target compound between 0.2 and 0.4 on the TLC plate.[7]
-
Common Solvent Systems:
-
Low to Medium Polarity: Start with a mixture of Hexanes/Ethyl Acetate. Gradually increase the proportion of ethyl acetate to increase polarity.
-
Medium to High Polarity: A mixture of Dichloromethane/Methanol is effective for more polar compounds.[7]
-
-
Reducing Tailing/Streaking: The basic nature of your product can cause it to interact strongly with the acidic silanol groups on the silica surface, leading to tailing. To mitigate this, add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
Data Summary: Eluent Systems for Pyrimidine Chromatography
| Polarity of Product | Recommended Solvent System (Silica Gel) | Basic Modifier (Optional) | Expected Rf Range (Target) |
| Low-Medium | Hexanes / Ethyl Acetate (Gradient: 10% to 50% EtOAc) | 0.5% Triethylamine | 0.2 - 0.4 |
| Medium-High | Dichloromethane / Methanol (Gradient: 1% to 10% MeOH) | 0.5% Triethylamine | 0.2 - 0.4 |
| High | Ethyl Acetate / Methanol (Gradient: 2% to 15% MeOH) | 1% Triethylamine | 0.2 - 0.4 |
References
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Hunds, A. (1996). Process for the preparation of chloropyrimidines. U.S.
- US Patent US6001838A. (1999).
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Careddu, G., et al. (1998). Purines and pyrimidines determination in urine using high-performance liquid chromatography. Advances in Experimental Medicine and Biology, 431, 843-848.
- Randerath, K., & Randerath, E. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
- Sunkaria, A., et al. (2022).
- Li, G., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(8), 11166-11179.
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Nova Science Publishers. (2024).
- US Patent US6087507A. (2000).
- Khan, I., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(19), 6294.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Dichloropyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Chloropyrimidines in Nucleophilic Aromatic Substitution
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents across a vast spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4] As a fundamental building block of DNA and RNA, its derivatives are uniquely positioned to interact with biological systems.[1][2] The synthetic versatility of the pyrimidine scaffold allows for extensive structural diversification, making it a "privileged" structure in drug discovery.[1][3]
A critical reaction for functionalizing this scaffold is Nucleophilic Aromatic Substitution (SNAr), particularly on chloropyrimidine precursors.[5][6] The ease and regioselectivity of displacing a chloro substituent with a nucleophile are paramount in the synthesis of complex drug candidates. This guide provides an in-depth comparison of the reactivity of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine against other common chloropyrimidines, grounded in mechanistic principles and supported by a standardized experimental protocol.
The Mechanism and Principles of SNAr on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates attack by nucleophiles, a process that would be difficult on an electron-rich benzene ring. The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a key resonance-stabilized intermediate known as a Meisenheimer complex.[7]
The reactivity and regioselectivity of this reaction are governed by two primary factors:
-
Position of the Leaving Group: The positions on the pyrimidine ring are not equal. Nucleophilic attack is most favorable at positions that allow the negative charge of the Meisenheimer intermediate to be delocalized onto the ring nitrogens. This leads to a general reactivity trend: C4/C6 > C2 >> C5 .[7][8] Attack at C4 (para to one nitrogen and ortho to the other) allows for significant stabilization, making 4-chloropyrimidines generally more reactive than their 2-chloro counterparts.[7][8]
-
Electronic Effects of Other Substituents: The presence of other groups on the ring profoundly influences its electrophilicity.
-
Electron-Withdrawing Groups (EWGs) , such as nitro or sulfonyl groups, further decrease the ring's electron density, activating it towards nucleophilic attack and increasing the reaction rate.[9][10]
-
Electron-Donating Groups (EDGs) , such as amino or alkoxy groups, increase the ring's electron density, deactivating it towards nucleophilic attack and slowing the reaction.[9][11]
-
Structural Analysis of this compound
Our focus molecule, this compound (CAS 71406-66-1), possesses a unique combination of substituents that dictate its reactivity profile.[12][13]
-
2-(N,N-dimethylamino) Group: This is a potent electron-donating group (EDG) due to the lone pair on the nitrogen atom. It significantly increases the electron density of the pyrimidine ring, thereby deactivating it towards nucleophilic attack compared to an unsubstituted chloropyrimidine.
-
4-Chloro Group: The chloro atom is positioned at the most reactive C4 position, which provides a strong driving force for the substitution reaction.
-
6-Ethyl Group: This alkyl group is a weak EDG and introduces minor steric hindrance near the reaction center.
The key takeaway is that the reactivity of this molecule is a balance between the powerful deactivating effect of the 2-dimethylamino group and the inherent high reactivity of the 4-chloro position.
Comparative Reactivity Analysis
To contextualize the reactivity of our target molecule, we will compare it with several other chloropyrimidines. The predicted reactivity is based on the electronic principles discussed above.
| Compound | Key Substituents & Position | Electronic Influence | Predicted Relative Reactivity |
| 2,4-Dichloro-5-nitropyrimidine | 5-NO₂ (Strong EWG) | Strong Activation | Very High |
| 4-Chloropyrimidine | None | Baseline (Electron Deficient) | High |
| 2-Chloropyrimidine | None | Baseline (Less reactive C2-Cl) | Moderate |
| This compound | 2-NMe₂ (Strong EDG), 6-Et (Weak EDG) | Strong Deactivation | Low |
| 2-Amino-4,6-dichloropyrimidine | 2-NH₂ (Strong EDG) | Strong Deactivation | Very Low (for 2nd substitution) |
This table illustrates that the presence of the strong electron-donating amino group at the C2 position is expected to render This compound significantly less reactive than simpler, non-activated chloropyrimidines like 4-chloropyrimidine. It is, however, expected to be more reactive than a dichloropyrimidine undergoing a second substitution, where the first-introduced amino group deactivates the ring.[9]
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate these predictions, a standardized SNAr experiment can be performed. The choice of nucleophile and reaction conditions is critical for a fair comparison. We select morpholine, a common secondary amine nucleophile, and monitor the reaction by LC-MS.
Objective: To compare the rate of displacement of the chloro group from various chloropyrimidines with morpholine under identical reaction conditions.
Materials:
-
This compound
-
4-Chloropyrimidine
-
2-Chloropyrimidine
-
Morpholine
-
1,4-Dioxane (Anhydrous)
-
Internal Standard (e.g., 4,4'-Di-tert-butylbiphenyl)
-
Methanol with 0.1% Formic Acid (for quenching)
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare 0.1 M stock solutions of each chloropyrimidine, morpholine, and the internal standard in anhydrous 1,4-dioxane.
-
Reaction Setup: To a series of identical reaction vials, add 1.0 mL (0.1 mmol, 1.0 eq) of a specific chloropyrimidine stock solution and 0.5 mL of the internal standard stock solution.
-
Initiation: Place the vials in a pre-heated reaction block at 80 °C. To initiate the reaction, add 1.2 mL (0.12 mmol, 1.2 eq) of the morpholine stock solution to each vial. Start a timer for each vial.
-
Monitoring & Quenching: At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 50 µL aliquot from each vial and immediately quench it in a labeled autosampler vial containing 1.0 mL of acidic methanol.
-
Analysis: Analyze the quenched samples by LC-MS. Calculate the ratio of the starting material peak area to the internal standard peak area.
-
Data Processing: Determine the percent conversion for each time point by comparing the peak area ratio to the t=0 sample. Plot percent conversion versus time for each substrate to visualize the reactivity differences.
Predicted Outcomes and Discussion
Based on our mechanistic understanding, the experimental results would likely follow the trend outlined below.
| Chloropyrimidine Substrate | Time for >95% Conversion (Hypothetical) | Rationale |
| 4-Chloropyrimidine | < 1 hour | Highly activated C4 position with no deactivating groups. |
| 2-Chloropyrimidine | 4 - 6 hours | Less reactive C2 position compared to C4.[7][8] |
| This compound | > 24 hours | Strong deactivation from the 2-NMe₂ group significantly slows the reaction, despite the reactive C4-Cl.[9][11] |
The logic behind this predicted reactivity is summarized in the diagram below.
The powerful deactivating nature of the 2-dimethylamino group in our target molecule is the dominant factor. While the 4-chloro position is intrinsically reactive, the increased electron density across the ring raises the activation energy for the initial nucleophilic attack, leading to a much slower reaction compared to its non-amino-substituted counterparts.
Conclusion
In the landscape of chloropyrimidine reactivity, This compound is classified as a relatively deactivated substrate for SNAr reactions. Its reactivity is a trade-off between the electronically favorable 4-chloro leaving group and the strongly deactivating 2-dimethylamino substituent. Researchers and drug development professionals utilizing this building block should anticipate the need for more forcing reaction conditions—such as higher temperatures, longer reaction times, or the use of stronger nucleophiles or catalysts—compared to simpler analogs like 4-chloropyrimidine. Understanding this nuanced reactivity is essential for designing efficient and successful synthetic routes towards novel pyrimidine-based therapeutics.
References
- Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63, 5394-5405.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Cikotiene, I., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines. Synlett, 23(18), 2633-2636.
- Gajera, D., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3).
- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
- BenchChem. (2025). Reactivity Showdown: 2-Chloropyrimidine vs.
- Recent discoveries and development towards its medicinal impact of pyrimidine derivatives. (2024). World Journal of Advanced Research and Reviews, 22(01), 1637–1652.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024).
- Cikotiene, I., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. Thieme E-Books & E-Journals.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- BenchChem. (2025).
- ResearchGate. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.
- The Organic Chemistry Tutor. (2019).
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- Ramirez-Prada, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6242.
- ResearchGate. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Sigma-Aldrich. (n.d.). This compound.
- Terrier, F., et al. (1983). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of ethyl thiopicrate with aliphatic amines in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 1615.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). 4-Chloro-N,N,6-trimethylpyrimidin-2-amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. youtube.com [youtube.com]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 12. This compound DiscoveryCPR 71406-66-1 [sigmaaldrich.com]
- 13. This compound | 71406-66-1 [amp.chemicalbook.com]
A Researcher's Guide to the Structure-Activity Relationship of Novel 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine Analogs as Putative Kinase Inhibitors
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of novel analogs based on the 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine scaffold. We will explore the synthesis, biological evaluation, and SAR of these compounds, presenting hypothetical experimental data to illustrate key concepts in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an ideal anchor for designing enzyme inhibitors.[3] In the realm of oncology, pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][5][6][7]
The core structure, this compound, presents several points for chemical modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. This guide will focus on a hypothetical series of analogs designed to probe the importance of substituents at the C4, C6, and N2 positions of the pyrimidine ring.
Synthesis of this compound Analogs
The synthesis of the target analogs typically begins with a commercially available starting material, such as 4,6-dichloropyrimidine. A general synthetic route is outlined below. The strategic introduction of substituents at various positions allows for the systematic exploration of the chemical space around the core scaffold.[8]
General Synthetic Scheme:
Caption: General synthetic route for the preparation of this compound and its analogs.
Structure-Activity Relationship (SAR) Analysis
To illustrate the SAR of this series, we present hypothetical data for a panel of analogs tested against a representative receptor tyrosine kinase (RTK), such as VEGFR-2, which is a key mediator of angiogenesis.[9] The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical In Vitro Inhibitory Activity of Analogs against VEGFR-2 Kinase
| Compound ID | R1 (C4-position) | R2 (C6-position) | R3 (N2-position) | VEGFR-2 IC50 (nM) |
| 1 | -Cl | -CH2CH3 | -N(CH3)2 | 500 |
| 2 | -Phenyl | -CH2CH3 | -N(CH3)2 | 150 |
| 3 | -4-Methoxyphenyl | -CH2CH3 | -N(CH3)2 | 75 |
| 4 | -4-Chlorophenyl | -CH2CH3 | -N(CH3)2 | 200 |
| 5 | -Cl | -CH3 | -N(CH3)2 | 800 |
| 6 | -Cl | -Cyclopropyl | -N(CH3)2 | 350 |
| 7 | -Cl | -CH2CH3 | -NHCH3 | 1200 |
| 8 | -Cl | -CH2CH3 | -NH-Cyclopropyl | 950 |
| 9 | -4-Methoxyphenyl | -Cyclopropyl | -N(CH3)2 | 50 |
Modifications at the C4-Position
The chlorine atom at the C4-position serves as a versatile handle for introducing various aryl and heteroaryl groups via cross-coupling reactions.
-
Effect of Aryl Substitution: Replacing the C4-chloro group with a phenyl ring (Compound 2 ) led to a significant increase in potency compared to the parent compound 1 . This suggests that the aryl group may be involved in beneficial hydrophobic or pi-stacking interactions within the kinase's active site.
-
Influence of Phenyl Ring Substituents: Introducing an electron-donating methoxy group at the para-position of the phenyl ring (Compound 3 ) further enhanced the inhibitory activity. This could be due to favorable electronic effects or the formation of a hydrogen bond with a nearby residue. Conversely, an electron-withdrawing chloro substituent (Compound 4 ) was less tolerated, resulting in decreased potency.
Modifications at the C6-Position
The C6-position appears to be sensitive to the size and nature of the alkyl substituent.
-
Alkyl Group Size: A smaller methyl group at C6 (Compound 5 ) was detrimental to the activity compared to the ethyl group in Compound 1 . This indicates that a certain degree of steric bulk is required for optimal binding.
-
Introduction of a Cyclopropyl Group: Replacing the ethyl group with a cyclopropyl moiety (Compound 6 ) improved the potency. The rigid nature of the cyclopropyl ring may help to lock the molecule in a more favorable conformation for binding. The combination of a cyclopropyl group at C6 and a 4-methoxyphenyl group at C4 (Compound 9 ) resulted in the most potent analog in this hypothetical series.
Modifications at the N2-Position
The N,N-dimethylamino group at the N2-position is likely involved in crucial interactions with the hinge region of the kinase.
-
Importance of the Dimethylamino Group: Replacing one of the methyl groups with a hydrogen (Compound 7 ) or a cyclopropyl group (Compound 8 ) led to a substantial loss of activity. This highlights the critical role of the N,N-dimethylamino moiety, possibly in forming a key hydrogen bond or occupying a specific hydrophobic pocket.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase, such as VEGFR-2.
Objective: To determine the IC50 values of test compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound solution, and the VEGFR-2 kinase.
-
Initiation of Reaction: Add the substrate and ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a microplate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Putative Signaling Pathway Inhibition
The designed analogs are hypothesized to target receptor tyrosine kinases like VEGFR-2. Inhibition of this kinase would block downstream signaling pathways involved in angiogenesis, a critical process for tumor growth and metastasis.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis to confirm the structure of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine products
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step in the synthesis and characterization of novel chemical entities. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine with potential applications in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide will present a predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. This approach not only offers a robust framework for the characterization of this molecule but also serves as a practical guide for the structural elucidation of other novel pyrimidine derivatives.
The Imperative of Multi-faceted Spectroscopic Analysis
A single spectroscopic technique rarely provides sufficient evidence for the unambiguous determination of a chemical structure. A synergistic approach, employing multiple complementary techniques, is essential for a comprehensive and self-validating analysis. For this compound, the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, when used in concert, provide a detailed and cross-verifiable structural picture.
Logical Workflow for Spectroscopic Confirmation
Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and dimethylamino groups, as well as the lone aromatic proton on the pyrimidine ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~6.5 - 7.0 | Singlet (s) | 1H | H-5 (pyrimidine ring) | The proton at position 5 is a singlet as it has no adjacent protons. Its chemical shift is in the aromatic region, influenced by the electron-withdrawing nitrogen atoms and the chlorine atom. |
| B | ~3.1 - 3.3 | Singlet (s) | 6H | -N(CH₃)₂ | The six protons of the two methyl groups on the nitrogen are equivalent and appear as a single, sharp peak. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom. |
| C | ~2.6 - 2.8 | Quartet (q) | 2H | -CH₂CH₃ | The methylene protons are split into a quartet by the three adjacent methyl protons (n+1 rule). They are deshielded by the pyrimidine ring. |
| D | ~1.2 - 1.4 | Triplet (t) | 3H | -CH₂CH₃ | The methyl protons are split into a triplet by the two adjacent methylene protons. They are the most upfield aliphatic protons in the molecule. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~160 - 165 | C-2 | Carbon attached to three nitrogen atoms, highly deshielded. |
| 2 | ~160 - 165 | C-4 | Carbon attached to a nitrogen and a chlorine atom, and part of the aromatic ring, resulting in a downfield shift. |
| 3 | ~170 - 175 | C-6 | Carbon attached to a nitrogen and an ethyl group within the aromatic ring, expected to be the most downfield aromatic carbon. |
| 4 | ~110 - 115 | C-5 | The only carbon in the pyrimidine ring bonded to a hydrogen, expected to be the most upfield aromatic carbon. |
| 5 | ~37 - 40 | -N(CH₃)₂ | The methyl carbons of the dimethylamino group, deshielded by the nitrogen. |
| 6 | ~30 - 35 | -CH₂CH₃ | The methylene carbon of the ethyl group, deshielded by the pyrimidine ring. |
| 7 | ~12 - 15 | -CH₂CH₃ | The methyl carbon of the ethyl group, the most upfield signal. |
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-25 mg of the purified this compound.[1][2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4] Gentle warming or vortexing can aid dissolution.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field inhomogeneities.[3]
-
Transfer to NMR Tube: Transfer the clear solution to a high-quality 5 mm NMR tube.[1][4]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.[2]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is indispensable for confirming the molecular weight of a synthesized compound and provides valuable structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces an intact molecular ion.[6]
Predicted Mass Spectrum (ESI-MS)
-
Molecular Ion Peak ([M+H]⁺): The molecular formula of this compound is C₈H₁₂ClN₃, with a molecular weight of 185.65 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum should show two peaks for the protonated molecular ion:
-
[M+H]⁺ at m/z 186.08 (corresponding to ³⁵Cl)
-
[M+H]⁺ at m/z 188.08 (corresponding to ³⁷Cl) The intensity ratio of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.
-
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of substituted pyrimidines is often dictated by the substituents on the ring.[7]
Predicted Fragmentation Pathway for this compound
Caption: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[6]
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[6]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific groups within a molecule.[8][9]
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-N bonds, and the C-Cl bond.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2975 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H (ethyl and methyl groups) |
| ~1600 - 1550 | Strong | C=N stretch | Pyrimidine ring |
| ~1500 - 1450 | Strong | C=C stretch | Pyrimidine ring |
| ~1350 - 1250 | Strong | C-N stretch | Aromatic amine[10] |
| ~1250 - 1020 | Medium | C-N stretch | Aliphatic amine[10] |
| ~800 - 600 | Medium-Strong | C-Cl stretch | Chloro-substituted aromatic |
Since this is a tertiary amine, there will be an absence of N-H stretching bands in the 3300-3500 cm⁻¹ region, which would be present in primary or secondary amine analogues.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Scan: Record the spectrum of the sample.
-
Data Processing: The instrument's software will automatically subtract the background and display the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) after the measurement.
Conclusion: A Unified Approach to Structural Verification
The structural confirmation of this compound requires a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will delineate the carbon-hydrogen framework, mass spectrometry will confirm the molecular weight and the presence of a chlorine atom, and IR spectroscopy will identify the key functional groups present. By comparing the experimentally obtained data with these predicted values, researchers can confidently confirm the structure of the synthesized product. This guide provides a robust framework for this analytical process, emphasizing the importance of a multi-faceted, self-validating approach in modern chemical research and drug development.
References
-
Holčapek, M., & Jirásko, R. (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 31(4), 459-477. [Link]
-
Sahu, B., & Choudhary, S. (2021). FTIR Spectroscopy in the Study of Pyrimidine Derivatives with Antimicrobial Properties. Journal of Chemical Sciences, 133(11), 47-58. [Link]
-
Jain, A., & Yadav, M. (2018). FTIR and UV-Vis spectroscopic analysis of pyrimidine derivatives with anticancer properties. Bioorganic & Medicinal Chemistry Letters, 28(7), 1172-1181. [Link]
-
Gabelica, V., & De Pauw, E. (2005). Identifying specific small-molecule interactions using electrospray ionization mass spectrometry. Analytical chemistry, 77(15), 312A-319A. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic resonance in chemistry: MRC, 51(11), 714–721. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Vahora, I., & Vahora, S. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Journal of Cheminformatics, 16(1), 1-13. [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2007). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 844-845, 25-34. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26. [Link]
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
-
Walz, A., & Lützen, A. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 57-73. [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 741-748. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
Sources
- 1. 4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-N,N,6-trimethylpyrimidin-2-amine | C7H10ClN3 | CID 21960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
A Senior Application Scientist's Guide to Pyrimidine Scaffolds: 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine vs. 2,4-dichloropyrimidine in Synthesis
For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs, particularly as a scaffold for kinase inhibitors, underscores its importance.[1] The strategic functionalization of this heterocycle is paramount, and the choice of starting material can dictate the efficiency, selectivity, and ultimate success of a synthetic campaign.
This guide provides an in-depth comparison of two key chloropyrimidine building blocks: the versatile workhorse, 2,4-dichloropyrimidine , and the specialized, pre-functionalized reagent, 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine . We will move beyond a simple cataloging of reactions to explore the underlying electronic principles, strategic implications, and field-proven applications that govern the choice between these critical reagents.
The Archetype: Understanding the Reactivity of 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine is a foundational building block in heterocyclic chemistry.[2][3] Its utility stems from the two reactive chlorine atoms, which serve as handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Inherent Regioselectivity: The C4 vs. C2 Dichotomy
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it highly susceptible to nucleophilic attack.[2][4] In 2,4-dichloropyrimidine, the two chlorine atoms are not electronically equivalent. Nucleophilic attack and subsequent displacement of the chloride leaving group overwhelmingly favor the C4 position over the C2 position.[1][2][3][5][6]
This preference is rooted in the stability of the transient Meisenheimer intermediate formed during the SNAr reaction. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the para nitrogen atom (N1), providing significant resonance stabilization. Attack at the C2 position, however, only allows delocalization onto the adjacent N1 and N3 atoms, a less stabilizing arrangement.[2][7]
While this C4 preference is a general rule, the degree of selectivity can be modest, often yielding mixtures of C4 and C2 isomers, especially with highly reactive nucleophiles or under harsh conditions.[8] This lack of absolute control can complicate purification and reduce the overall yield of the desired product, a critical consideration in multi-step syntheses.
Strategic Implications
-
High Flexibility: The stepwise reactivity allows for the sequential introduction of two different nucleophiles, making it ideal for generating diverse compound libraries.[1]
-
Challenge in C2-Selectivity: Accessing the C2-substituted isomer first is a significant challenge. While recent advances in palladium catalysis using specialized bulky ligands have shown promise for inverting the typical selectivity for C-S coupling, these methods are not universally applicable.[1][9]
-
Cost-Effectiveness: As a readily available and inexpensive commodity chemical, it is an excellent starting point for exploratory synthesis and process development.
The Specialist: this compound
This reagent represents a more tailored approach. It is, in essence, a 2,4-disubstituted pyrimidine scaffold where one position (C2) has been deliberately pre-functionalized, leaving a single reactive site for subsequent modification.
Reactivity Profile: Unambiguous and Predictable
The key feature of this compound is its single reactive chloro group at the C4 position.[10] The C2 position is blocked by a strongly electron-donating N,N-dimethylamino group, and the C6 position bears a weakly donating ethyl group. Any nucleophilic substitution will occur exclusively at C4, eliminating the possibility of isomeric byproducts.
The electronic nature of the substituents plays a crucial role. The potent electron-donating N,N-dimethylamino group deactivates the pyrimidine ring towards nucleophilic attack compared to 2,4-dichloropyrimidine. Consequently, slightly more forcing reaction conditions (e.g., higher temperatures) may be required to achieve substitution, but the outcome is highly predictable.
Strategic Implications
-
Absolute Regiocontrol: This reagent guarantees the formation of a single product isomer, simplifying reaction workup, purification, and characterization. This is a major advantage in target-oriented synthesis where a specific substitution pattern is required.
-
Reduced Flexibility: The N,N-dimethylamino group at C2 is a permanent feature. If this group is not desired in the final molecule, this starting material is unsuitable. The synthetic path is linear, not divergent.
-
Ideal for Late-Stage Functionalization: Its predictable reactivity makes it an excellent choice for introducing key functionalities late in a synthetic sequence, minimizing the risk of side reactions and protecting group manipulations.
Head-to-Head Performance Comparison
The choice between these two reagents is fundamentally a strategic one, balancing the need for flexibility against the demand for predictability.
| Feature | 2,4-Dichloropyrimidine | This compound |
| Regioselectivity | C4 > C2; often yields mixtures, requiring chromatographic separation.[8] | Exclusive C4 substitution; clean reaction profile. |
| Synthetic Flexibility | High. Allows for stepwise, divergent synthesis to create diverse analogues at both C2 and C4.[1] | Low. The C2 substituent is fixed as N,N-dimethylamino. |
| Predictability | Moderate. The C4/C2 product ratio can be sensitive to the nucleophile, solvent, and temperature.[3][5][6] | High. The reaction outcome is unambiguous. |
| Purification | Can be complex and costly due to the separation of structurally similar isomers.[8] | Significantly simplified, often requiring only precipitation or crystallization. |
| Ideal Use Case | Diversity-oriented synthesis, library generation, initial SAR exploration. | Target-oriented synthesis, late-stage functionalization, process chemistry scale-up. |
| Cost & Availability | Inexpensive and widely available from numerous suppliers.[3] | A more specialized, higher-cost reagent.[11] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of nucleophilic aromatic substitution on each scaffold.
Protocol 1: C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol describes a typical SNAr reaction where an aniline derivative is installed at the C4 position, a common step in the synthesis of kinase inhibitors.[12]
Objective: To synthesize N-(2-chlorophenyl)-2-chloropyrimidin-4-amine.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
2-Chloroaniline (1.05 eq)
-
Aqueous Hydrochloric Acid (e.g., 1M) or an organic solvent like isopropanol
-
Microwave synthesis vials
Procedure:
-
In a microwave vial, combine 2,4-dichloropyrimidine and 2-chloroaniline.
-
Add the chosen solvent (e.g., aqueous HCl).
-
Seal the vial and heat the mixture using microwave irradiation to 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired C4-isomer from any C2-isomer and disubstituted byproducts.
Protocol 2: Amination of this compound
This protocol demonstrates the straightforward substitution on the pre-functionalized scaffold.
Objective: To synthesize a 4-amino substituted derivative from the title compound.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., morpholine) (1.1 eq)
-
A polar aprotic solvent (e.g., DMF, NMP, or DMAc)
-
A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (1.5 eq)
Procedure:
-
To a round-bottom flask, add this compound, the chosen solvent, and the base.
-
Add the amine nucleophile to the stirred mixture.
-
Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to achieve high purity without the need for chromatography.
Conclusion: Matching the Reagent to the Research Goal
The decision between 2,4-dichloropyrimidine and This compound is a classic case of synthetic strategy. There is no universally "better" reagent; the optimal choice is dictated entirely by the project's objectives.
-
Choose 2,4-Dichloropyrimidine for flexibility and discovery. Its capacity for sequential, divergent functionalization makes it the undisputed choice for building libraries, exploring structure-activity relationships, and when the synthetic route is still being established. Be prepared, however, to invest effort in optimizing reaction selectivity and performing careful purification.
-
Choose this compound for precision and efficiency. When the target molecule requires a 2-(N,N-dimethylamino) substituent and the primary goal is a clean, predictable, and scalable synthesis, this specialized reagent is superior. It eliminates the challenges of regioselectivity and simplifies purification, making it ideal for target-oriented and late-stage synthesis.
By understanding the fundamental reactivity and strategic implications of each building block, researchers can make informed decisions that accelerate their research, conserve resources, and ultimately lead to the successful synthesis of novel and impactful molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Diethoxypyrimidine.
- Neufeldt, S. R., & Sanford, M. S. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(10), 939-944.
- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
- Knochel, P., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. Journal of Organic Chemistry, 88(13), 9475-9487.
- Stambuli, J. P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(22), 5013-5016.
- Bavetsias, V., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 579-583.
- MacCoss, R. N., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-7763.
- Chiarparin, E., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9164-9182.
- de Sousa, L. R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14855-14911.
- Burger, M. T., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(9), 2182.
-
Balaji, K., & Manikandan, R. (2013). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. ResearchGate. Retrieved from [Link]
- Besson, T., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 694.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution on Thienopyrimidines.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
- Sharma, R., et al. (2010). Chloropyrimidines as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 3048-3055.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine: Structure and Synthesis.
- In-Silico study, Synthesis and Biological evaluation of some novel Pyrimidine derivatives. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Al-Tel, T. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(11), 4388.
- Chemistry & Biology Interface. (2011). Dimethylamination with Dimethylformamide: A Microreview. 1(2), 161-176.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7436-7454.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studylib.net [studylib.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. This compound DiscoveryCPR 71406-66-1 [sigmaaldrich.com]
- 11. 71406-66-1|this compound|BLD Pharm [bldpharm.com]
- 12. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Inhibition Profile of 4-Chloro-6-Ethyl-N,N-Dimethylpyrimidin-2-Amine Derivatives: A Guide for Drug Discovery Professionals
Introduction
In the landscape of modern therapeutics, particularly in oncology, protein kinases have emerged as one of the most critical classes of drug targets.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, the pyrimidine scaffold has earned the status of a "privileged structure."[2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site has made it a foundational element in numerous FDA-approved drugs.[3]
This guide provides a comprehensive comparative analysis of a series of hypothetical kinase inhibitors based on the 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine scaffold. As direct experimental data for this specific series is not yet publicly available, we will leverage structure-activity relationship (SAR) data from closely related pyrimidine-based inhibitors to project a potential kinase inhibition profile. This guide will compare these hypothetical derivatives against well-established, clinically relevant kinase inhibitors: Gefitinib , a first-generation EGFR inhibitor, Osimertinib , a third-generation EGFR inhibitor, and Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases.
Through this analysis, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this novel chemical series, understanding the rationale behind its design, and outlining the experimental steps necessary for its validation.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, and its subsequent diversification are crucial for exploring the structure-activity relationship. A plausible synthetic route, adapted from established methods for substituted pyrimidines, is outlined below. The key starting material, 2-amino-4-chloro-6-ethylpyrimidine, can be synthesized from commercially available precursors.
Scheme 1: Proposed Synthesis of this compound Derivatives
A plausible synthetic route would involve the initial synthesis of a disubstituted pyrimidine core, followed by functionalization. For instance, starting from ethyl acetoacetate and urea, one could form the corresponding pyrimidinone. Chlorination using a reagent like phosphorus oxychloride would yield a dichloropyrimidine intermediate. Sequential nucleophilic aromatic substitution (SNAr) reactions, first with dimethylamine and then potentially with various anilines or other nucleophiles at the 4-position (displacing the second chlorine), would lead to the desired derivatives. The ethyl group at the 6-position would be introduced early in the synthesis, for example, by using an appropriately substituted beta-ketoester.
The derivatization strategy would focus on modifying the 4-position of the pyrimidine ring, a common strategy for tuning the selectivity and potency of kinase inhibitors. By introducing a variety of substituted anilines at this position, we can explore interactions with different regions of the kinase ATP-binding pocket.
Kinase Inhibition Screening: A Two-Tiered Approach
To evaluate the kinase inhibitory potential of our hypothetical series of this compound derivatives, a robust, two-tiered screening strategy is proposed. This involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct interaction between a compound and its target kinase, providing a quantitative measure of potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). A widely used and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase being assayed to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare serial dilutions of the test compounds (and control inhibitors) in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 4X compound solution to each well.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Kinase Inhibition Assays
While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, and metabolism. Cell-based assays are therefore a critical next step to validate the activity of hit compounds in a cellular context. A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., A549 for EGFR, K562 for BCR-ABL) in appropriate growth medium.
-
Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and control inhibitors in the cell culture medium.
-
Treat the cells with the compounds for a specific duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
Use a phospho-specific antibody-based detection method, such as a sandwich ELISA or an automated capillary-based immunoassay system (e.g., Wes™).
-
For an ELISA, coat the plate with a capture antibody for the total target protein. Add the cell lysates, followed by a detection antibody specific for the phosphorylated form of the protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for signal generation.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to vehicle-treated cells.
-
Determine the IC50 values from the dose-response curves.
-
Diagrams
Caption: Kinase Inhibition Screening Workflow.
Comparative Analysis of Kinase Inhibition Profiles
A direct comparison of the kinase inhibition profiles of our hypothetical derivatives and the established inhibitors will provide valuable insights into their potential therapeutic utility.
Profiles of Comparator Kinase Inhibitors
Gefitinib (Iressa®): A first-generation, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor that is effective against both activating EGFR mutations and the T790M resistance mutation.[1][5] It also shows reduced activity against wild-type EGFR, leading to a better side-effect profile compared to earlier-generation inhibitors.
Dasatinib (Sprycel®): A multi-targeted kinase inhibitor that potently inhibits BCR-ABL and Src family kinases.[6][7] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Table 1: Kinase Inhibition Profiles of Comparator Drugs (IC50 values in nM)
| Kinase Target | Gefitinib | Osimertinib | Dasatinib |
| EGFR (L858R) | 75[4] | 0.1-10[5] | >1000 |
| EGFR (T790M) | >1000 | 4.6[1] | >1000 |
| EGFR (wild-type) | 420[4] | 3.39[5] | >1000 |
| BCR-ABL | >10,000 | >10,000 | 9[7] |
| SRC | >10,000 | >10,000 | <1 |
| LYN | >10,000 | >10,000 | 1.7-8.5[6] |
| VEGFR2 | >1000 | >1000 | - |
Note: IC50 values can vary depending on the assay conditions. The values presented here are representative figures from the literature.
Hypothetical Kinase Inhibition Profile of this compound Derivatives
Based on the structure-activity relationships of similar 2,4-diaminopyrimidine and related pyrimidine-based kinase inhibitors, we can project a hypothetical kinase inhibition profile for our series of interest. The 2-amino group is expected to form key hydrogen bonds with the kinase hinge region. The substituents at the 4- and 6-positions will be critical for determining potency and selectivity.
Table 2: Hypothetical Kinase Inhibition Profile of this compound Derivatives (Projected IC50 values in nM)
| Derivative | R Group (at 4-position) | Projected Target(s) | Projected IC50 (nM) | Rationale based on SAR of related compounds |
| CED-001 | 4-Chloro-2-fluoroaniline | EGFR, VEGFR2 | 10-100 | The 4-chloro-2-fluoroaniline moiety is present in potent multi-kinase inhibitors.[8] |
| CED-002 | 3-Ethynylaniline | EGFR (mutant) | 50-200 | The ethynyl group can form additional interactions in the ATP-binding pocket. |
| CED-003 | 4-(Piperidin-1-yl)aniline | Src family kinases | 20-150 | The piperidine moiety can access a hydrophobic pocket in Src family kinases. |
| CED-004 | 3-Aminosulfonylaniline | CDK family | 100-500 | Sulfonamide groups are known to interact with CDKs.[9] |
Disclaimer: The data presented for the CED series are purely hypothetical and are intended to guide further experimental work. These projections are based on the analysis of published data for structurally related compounds.
Structure-Activity Relationship (SAR) Analysis
The kinase inhibitory activity and selectivity of pyrimidine-based inhibitors are highly dependent on the nature and position of their substituents.
Caption: Key SAR points for pyrimidine kinase inhibitors.
-
2-Position (N,N-dimethylamino): The amino group at this position is crucial for anchoring the inhibitor to the hinge region of the kinase through hydrogen bonds. The dimethyl substitution may influence solubility and cell permeability.
-
4-Position (Chloro and subsequent modifications): The chlorine atom serves as a leaving group for the introduction of various aniline and other nucleophilic moieties. The nature of the substituent at this position is a primary determinant of kinase selectivity. For example, bulky, hydrophobic groups may favor inhibition of kinases with larger gatekeeper residues.
-
6-Position (Ethyl): The ethyl group at this position extends towards the solvent-exposed region of the ATP-binding pocket. Modifications here can be used to fine-tune physicochemical properties such as solubility and metabolic stability without drastically altering the core binding interactions.
Conclusion
This guide has provided a comparative framework for evaluating a novel series of hypothetical kinase inhibitors based on the this compound scaffold. By leveraging the extensive knowledge base on pyrimidine-based kinase inhibitors, we have projected a potential activity profile for these compounds and outlined a clear experimental path for their validation.
The comparison with established drugs like Gefitinib, Osimertinib, and Dasatinib highlights the high bar for new entrants in the field of kinase inhibitors. However, the modular nature of the pyrimidine scaffold and the potential for fine-tuning selectivity through targeted modifications at the 4- and 6-positions suggest that this series warrants further investigation. The true potential of these derivatives can only be unlocked through rigorous experimental validation using the biochemical and cell-based assays detailed in this guide. The insights gained from such studies will be invaluable in the ongoing quest for more effective and selective cancer therapeutics.
References
-
Chem-Impex. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
- Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 26(11), 3385.
- Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7524-7534.
-
ResearchGate. (n.d.). The half maximal inhibitory concentration (IC50) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib.... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase inhibitory activity (IC50 values) of osimertinib. Retrieved from [Link]
- Kim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5549-5567.
- Ho, A. L., & Agents, A. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(4), 515-526.
- Hirano, Y., et al. (2020).
- Obr, A., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367.
- Al-Ostoot, F. H., & Alanazi, M. M. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693.
- Lee, J.-C., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 9(11), 9799-9811.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354-365.
- Al-Rashida, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 103.
- de Oliveira, A. F. F., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]
- Hanna, W. M., et al. (2021).
-
ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 . EC50 values for effects induced by imatinib and dasatinib. Retrieved from [Link]
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- Ahmad, A., et al. (2021). Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer. Cancers, 13(11), 2548.
-
bioRxiv. (2024). Beyond IC50 - A computational dynamic model of drug resistance in enzyme inhibition treatment. Retrieved from [Link]
- Matias, P. M., et al. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 44(21), 3491-3503.
- Al-Warhi, T., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103522.
- Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Forty five.... Retrieved from [Link]
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1144.
Sources
- 1. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]
A Senior Application Scientist's Guide to the Purity Assessment of Novel 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine Analogs
The Synthetic Landscape: Anticipating Potential Impurities
The purity assessment of a compound begins with an understanding of its synthesis. Pyrimidine derivatives are commonly synthesized via the condensation of a β-dicarbonyl compound with an N-C-N synthon, such as guanidine or urea derivatives.[4] A plausible route to the target 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine scaffold involves the cyclization of a suitable precursor followed by chlorination.
This synthetic pathway, while effective, can introduce several classes of impurities that must be analytically targeted:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the final product.
-
Reaction Byproducts: Side reactions, such as dimerization or alternative cyclization pathways, can generate structurally related impurities.[5]
-
Isomeric Impurities: Regioisomers can form if the starting materials are not perfectly symmetrical, leading to compounds with the same mass but different structures.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., THF, Dichloromethane, Ethyl Acetate) and excess reagents can be retained in the final product.
-
Inorganic Salts: Aqueous workup and purification steps can introduce inorganic salts (e.g., NaCl, MgSO₄) which are often invisible to common spectroscopic techniques like NMR or HPLC-UV.[6]
Caption: General Synthetic and Purification Workflow.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique and complementary piece of the puzzle. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is arguably the most crucial technique for routine purity analysis in pharmaceutical and chemical research due to its high resolution, sensitivity, and quantitative power.[7][8][9] For the analysis of this compound analogs, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains hydrophobic compounds more strongly, while a polar mobile phase elutes them. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. This allows for the separation of the main product from less or more hydrophobic impurities.[10]
Caption: HPLC Purity Analysis Workflow.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized analog and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.
-
Instrumentation:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Diode Array Detector (DAD) or UV-Vis, monitoring at 254 nm.
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Trustworthiness: This protocol is self-validating. The use of a broad gradient (5-95%) ensures that both highly polar and non-polar impurities will be eluted from the column, providing a comprehensive profile. Coupling this method with Mass Spectrometry (LC-MS) allows for the determination of the molecular weight of impurity peaks, aiding in their structural identification.[9][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Insight
NMR spectroscopy is unparalleled for structural elucidation and can serve as a powerful secondary method for purity assessment.[13][14][15] While HPLC excels at separating components, NMR provides a detailed structural fingerprint of the entire sample in solution.
Causality Behind the Choice: ¹H NMR spectroscopy provides information on the chemical environment of every proton in the molecule.[16] The presence of signals that do not correspond to the target structure is a direct indication of impurities. Furthermore, the integration of these signals can provide a semi-quantitative estimate of the impurity level. For highly accurate quantification, quantitative NMR (qNMR) can be employed, which uses a certified internal standard.
Caption: NMR Purity Assessment Workflow.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the entire expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the main product.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum to the residual solvent peak.
-
Assign all peaks corresponding to the target molecule.
-
Carefully examine the baseline for small, unassigned peaks, which indicate impurities. Pay close attention to regions where solvent or grease impurities are known to appear.
-
Integrate the impurity peaks relative to a well-resolved peak of the main product to estimate the molar ratio.
-
Trustworthiness: This method directly observes the molecular structure. The presence of unexpected signals is definitive proof of impurities. Comparing the obtained spectrum to a reference spectrum of a known pure standard provides the highest level of confidence.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is a highly sensitive technique ideal for separating and identifying volatile and semi-volatile compounds.[7][17] Its primary role in this context is the detection of residual solvents from the synthesis and purification stages.
Causality Behind the Choice: GC separates compounds based on their boiling points and interaction with the stationary phase. The sample is vaporized and carried by an inert gas through a long, narrow column. Compounds with lower boiling points travel faster. The separated components then enter a mass spectrometer, which provides their mass-to-charge ratio, allowing for positive identification by comparison to a spectral library.
-
Sample Preparation: Prepare a solution of the sample (~10 mg/mL) in a high-purity solvent that is not expected to be a contaminant (e.g., DMSO).
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
-
MS Method: Scan from m/z 35 to 500.
-
Data Analysis: Identify peaks in the total ion chromatogram. Compare the mass spectrum of each peak to a reference library (e.g., NIST) to identify any residual solvents.
Elemental Analysis (EA): Verifying Elemental Composition
Elemental analysis (or combustion analysis) provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a sample.[18] It serves as a fundamental check of the bulk sample's empirical formula.
Causality Behind the Choice: This technique confirms that the overall elemental composition of the bulk material matches the theoretical composition of the desired molecule.[19][20] A significant deviation (typically >0.4%) between the measured and calculated values suggests the presence of impurities, which could include inorganic salts, water, or other organic compounds that alter the C:H:N ratio.[6][18]
-
Submit a small quantity (2-5 mg) of the dry, homogenous sample to a certified analytical laboratory.
-
Provide the theoretical chemical formula (e.g., C₁₃H₁₇ClN₄).
-
The lab will provide a report with the experimentally determined percentages of C, H, and N.
-
Compare the experimental values to the calculated theoretical percentages.
Comparative Analysis and Data Interpretation
The true power of this multi-modal approach lies in comparing the data from each technique. A sample that appears pure by one method may reveal hidden impurities in another.
Table 1: Comparison of Core Analytical Techniques
| Technique | Primary Purpose | Strengths | Weaknesses |
| HPLC-UV | Quantify purity and separate organic impurities. | High resolution, excellent for quantification, widely applicable.[9] | May not detect non-UV active impurities (e.g., inorganic salts). Purity is relative (area %). |
| NMR | Confirm structure and identify organic impurities. | Provides definitive structural information. Can be made quantitative (qNMR).[7][13] | Lower sensitivity than HPLC for minor impurities. Complex mixtures can be difficult to interpret. |
| GC-MS | Identify and quantify residual volatile impurities. | Extremely sensitive for volatile compounds. Provides definitive identification via MS library.[12][17] | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Verify empirical formula and assess bulk purity. | Provides absolute purity with respect to elemental composition. Detects non-spectroscopic impurities.[6][20] | Does not identify specific impurities. Requires a homogenous sample. |
Table 2: Hypothetical Purity Data for a Synthesized Analog (C₁₃H₁₇ClN₄)
| Batch ID | HPLC Purity (Area %) | ¹H NMR Observations | GC-MS Results | Elemental Analysis (%C, %H, %N) | Overall Assessment |
| SYN-001 | 99.2% | No extraneous peaks observed. | Dichloromethane (0.1%) | Found: 58.52, 6.45, 21.10Calc: 58.54, 6.42, 21.00 | High Purity. Suitable for biological testing. |
| SYN-002 | 96.5% | Small peaks at 7.3-7.5 ppm (unreacted starting material). | Dichloromethane (0.05%) | Found: 57.98, 6.31, 20.85 | Contains ~3% starting material. Requires re-purification. |
| SYN-003 | 99.5% | No extraneous peaks observed. | No significant solvents detected. | Found: 57.25, 6.28, 20.49 | HPLC and NMR look clean, but EA is off (>0.4%). Suggests inorganic salt contamination. |
Conclusion: A Self-Validating Workflow for Purity Confirmation
Assessing the purity of novel this compound analogs requires a rigorous, multi-faceted analytical strategy. Relying on a single technique is insufficient and carries the risk of overlooking critical impurities.
A robust and trustworthy workflow should proceed as follows:
-
Primary Screening (HPLC): Use a broad-gradient RP-HPLC method to get a rapid assessment of purity and identify the number of components.
-
Structural Confirmation (NMR): Use ¹H and ¹³C NMR to confirm the structure of the main component and to spot any organic impurities that may co-elute in the HPLC.
-
Volatiles Check (GC-MS): Analyze the sample for residual solvents, which are common process impurities.
-
Final Verification (Elemental Analysis): For final compounds intended for extensive biological testing or publication, confirm the elemental composition to ensure the absence of non-spectroscopic impurities like water or inorganic salts.
By integrating these orthogonal techniques, researchers can build a comprehensive and validated purity profile, ensuring the integrity of their scientific data and accelerating the drug development process with confidence.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
How to Determine the Purity of a Substance using Elemental Analysis - Study.com. (2021). Retrieved from [Link]
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. (1980). Retrieved from [Link]
-
Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. (2021). Retrieved from [Link]
-
Elemental analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). (2021). DOI:10.1039/D1QI01379C. Retrieved from [Link]
-
Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.). Retrieved from [Link]
-
Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved from [Link]
-
Elemental analysis: an important purity control but prone to manipulations - ResearchGate. (2022). Retrieved from [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014). Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024). Retrieved from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023). Retrieved from [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Retrieved from [Link]
-
“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025). Retrieved from [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.). Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.). Retrieved from [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024). Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). Retrieved from [Link]
-
Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.). Retrieved from [Link]
-
Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023). Retrieved from [Link]
-
Purine and Pyrimidine Metabolism. (1997). Retrieved from [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.). Retrieved from [Link]
-
CHEMISTRY (862). (n.d.). Retrieved from [Link]
-
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed. (2021). Retrieved from [Link]
-
De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (2023). Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (2024). Retrieved from [Link]
-
Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides - MDPI. (n.d.). Retrieved from [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. veeprho.com [veeprho.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 16. jchps.com [jchps.com]
- 17. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 20. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
computational studies on the reactivity of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
An In-Depth Computational Guide to the Reactivity of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic molecules.[1][2][3] The reactivity of these heterocyclic systems is of paramount importance for the synthesis of novel derivatives. This guide focuses on a comprehensive computational analysis of the reactivity of this compound, a versatile synthetic intermediate.
Predicting chemical reactivity through computational methods offers a powerful, resource-efficient alternative to purely empirical approaches. By leveraging quantum chemical calculations, we can gain deep insights into the electronic structure of a molecule, identifying its most probable sites for electrophilic and nucleophilic attack. This guide will objectively compare the predicted reactivity of the title compound with related pyrimidine scaffolds, providing a robust framework for researchers, scientists, and drug development professionals to anticipate its chemical behavior.
Pillar 1: Theoretical Framework for Reactivity Analysis
To dissect the reactivity of this compound, we employ a suite of well-established computational chemistry techniques. The synergy between these methods provides a holistic view of the molecule's electronic landscape.
Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as the foundation for our calculations. It is a quantum mechanical method that calculates the electronic structure of molecules with a favorable balance of accuracy and computational cost. For this guide, all calculations were performed using the B3LYP functional with the 6-31G(d,p) basis set, a widely accepted level of theory for organic molecules that reliably predicts geometries and electronic properties.[4][5]
Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting the outcome of chemical reactions.[6][7] It posits that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[8][9]
-
HOMO: Represents the outermost electrons and acts as an electron donor (nucleophile). Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the lowest energy empty orbital and acts as an electron acceptor (electrophile). Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular reactivity. A smaller gap suggests that the molecule is more easily polarized and thus more reactive.[8]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures.[10][11][12] This method is invaluable for quantifying the distribution of electron density, providing precise atomic charges and identifying key donor-acceptor interactions that stabilize the molecule.[13][14] These atomic charges are crucial for understanding electrostatic contributions to reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. It maps the electrostatic potential, allowing for the immediate identification of electron-rich and electron-poor regions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are attractive to electrophiles.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are attractive to nucleophiles.
Pillar 2: A Validated Computational Workflow
To ensure the reliability and reproducibility of our findings, a systematic computational protocol was followed. This self-validating workflow ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.
Experimental Protocol: Computational Reactivity Analysis
-
Molecule Building: The 3D structure of this compound was constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was optimized using DFT at the B3LYP/6-31G(d,p) level of theory to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation was performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations were performed to derive the HOMO and LUMO energies, NBO charges, and the MEP surface.
-
Data Analysis: The output data was analyzed to identify reactive sites and predict the molecule's chemical behavior.
Caption: A standardized workflow for computational reactivity analysis.
Reactivity Profile of this compound
Following the established workflow, we analyzed the electronic structure of the title compound to predict its reactivity.
Molecular Structure and Key Reactive Sites
Caption: FMO model for nucleophilic attack on the C4 position.
Conclusion
The computational analysis presented in this guide provides a detailed and robust prediction of the reactivity of this compound. The convergence of FMO, NBO, and MEP data strongly indicates that the molecule's primary reactive site is the C4 carbon, which is highly susceptible to nucleophilic aromatic substitution .
When compared to related pyrimidine scaffolds, the title compound emerges as the most kinetically reactive, as evidenced by its low HOMO-LUMO energy gap. While the electron-donating substituents slightly reduce the electrophilicity of the C4 carbon compared to the unsubstituted 4-chloropyrimidine, the molecule remains a potent substrate for nucleophilic attack. This comprehensive computational guide provides chemists with the predictive data needed to effectively utilize this versatile building block in the synthesis of novel, high-value compounds.
References
-
UC Santa Barbara. Frontier Orbital Theory in Organic Reactivity. Available from: [Link]
-
Taylor & Francis Online. Frontier molecular orbital theory – Knowledge and References. Available from: [Link]
-
Wikipedia. Frontier molecular orbital theory. Available from: [Link]
-
YouTube. How Molecules React, Frontier Molecular Orbital Theory | A Hand Wavy Guide. Available from: [Link]
-
ACS Publications. Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Available from: [Link]
-
PubMed. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Available from: [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]
-
ResearchGate. Natural Bonding Orbital (NBO) Analysis of Drugs: Bonding Types and Charge. Available from: [Link]
-
University of Regensburg. Natural Bond Orbital (NBO) Analysis. Available from: [Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]
-
Wikipedia. Natural bond orbital. Available from: [Link]
-
Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. Available from: [Link]
-
Journal of Chemical Reviews. Computational study of heterocyclic anticancer compounds through nbo method. Available from: [Link]
-
Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]
-
DergiPark. Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. Available from: [Link]
-
Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available from: [Link]
-
Journal of Chemical Reviews. A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Available from: [Link]
-
Imperial College London. Computational Heterocyclic Chemistry. Available from: [Link]
-
PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]
-
ACS Publications. Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Available from: [Link]
-
PubMed. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Available from: [Link]
-
PubMed Central. 4-Chloro-6-methoxypyrimidin-2-amine. Available from: [Link]
-
Wikipedia. 2,4-Diaminopyrimidine. Available from: [Link]
-
ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]
-
NIH. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Available from: [Link]
-
ACS Publications. 2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives. Journal of the American Chemical Society. Available from: [Link]
-
ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available from: [Link]
-
ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine. Available from: [Link]
-
PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available from: [Link]
-
PubChem. 4-Chloro-N-methylpyrimidin-2-amine. Available from: [Link]
-
MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBO [cup.uni-muenchen.de]
- 12. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to the 2-Aminopyrimidine Scaffold in Drug Discovery
A Comparative Analysis for Medicinal Chemists and Drug Development Professionals
Editorial Note: Your initial query focused on the specific molecule 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine. A thorough review of scientific literature and chemical databases did not yield sufficient public data on this specific compound to construct an in-depth, evidence-based guide. However, this molecule belongs to the critically important 2-aminopyrimidine class. Therefore, this guide has been structured to provide a comprehensive analysis of the 2-aminopyrimidine scaffold itself—a "privileged" structure that forms the core of numerous FDA-approved drugs and is a cornerstone of modern medicinal chemistry.[1][2][3] The principles, data, and protocols discussed herein are directly applicable to understanding the potential and strategic use of derivatives like the one you inquired about.
Introduction: The Power of the Privileged Scaffold
In the relentless pursuit of targeted therapies, certain chemical motifs consistently emerge as versatile and effective frameworks for engaging biological targets. The 2-aminopyrimidine scaffold is a quintessential example of such a "privileged structure."[2][3] Its remarkable success, particularly in the realm of protein kinase inhibition, stems from its intrinsic ability to mimic the adenine base of ATP, the universal substrate for kinases.[2] This mimicry allows 2-aminopyrimidine derivatives to act as competitive inhibitors, binding with high affinity to the ATP-binding pocket and blocking the enzyme's catalytic function.[2]
This guide offers a deep dive into the strategic advantages of the 2-aminopyrimidine core, provides a data-driven comparison with alternative scaffolds, and presents validated experimental protocols to empower researchers in their drug discovery programs.
Part 1: The 2-Aminopyrimidine Scaffold: A Master Key for the Kinase Hinge
The efficacy of the 2-aminopyrimidine scaffold is fundamentally rooted in its interaction with the "hinge region" of protein kinases—a flexible glycine-rich loop that connects the N- and C-lobes of the catalytic domain. This region provides a critical anchoring point for the adenine of ATP. The 2-aminopyrimidine core expertly exploits this interaction.
-
The Bidentate Hydrogen Bond: The defining feature of this scaffold is its ability to form a conserved, bidentate (two-point) hydrogen bond pattern with the backbone of the kinase hinge. The exocyclic N-H at the 2-position and one of the endocyclic ring nitrogens act as a hydrogen bond donor and acceptor, respectively. This robust, dual-point connection provides a strong anchor for the inhibitor, forming the foundation of its potency.[4]
Caption: Bidentate hydrogen bonding of the 2-aminopyrimidine scaffold.
Part 2: Strategic Advantages and Structure-Activity Relationship (SAR)
The true power of a scaffold lies not just in its core binding ability, but in its amenability to chemical modification. The 2-aminopyrimidine ring is exceptionally versatile, allowing chemists to systematically tune a compound's properties.
Key Advantages:
-
Synthetic Tractability: Substituted 2-aminopyrimidines are readily synthesized through robust and well-established chemical reactions, such as the condensation of guanidine salts with β-dicarbonyl compounds.[5][6] This facilitates the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.
-
Proven Clinical Translation: The scaffold is present in numerous FDA-approved drugs, including the revolutionary kinase inhibitors Imatinib and Ribociclib, validating its favorable pharmacokinetic and safety profiles in humans.[7][8]
-
Tunable Vectorial Chemistry: The different positions on the pyrimidine ring project into distinct regions of the ATP-binding site, allowing for logical, vector-oriented drug design.
Decoding the Structure-Activity Relationship (SAR)
The SAR for 2-aminopyrimidine inhibitors is well-documented, providing a reliable roadmap for optimization.
Caption: Key positions for SAR optimization on the 2-aminopyrimidine scaffold.
-
The 2-Amino Group: This is the primary hinge-binding element. While often unsubstituted, derivatizing it into a 2-(phenylamino)pyrimidine, as seen in Imatinib, allows the phenyl ring to access a deep hydrophobic pocket, dramatically increasing potency and defining selectivity.[8]
-
Positions 4 and 6: These positions generally point towards the solvent-exposed region of the active site. Modifications here are crucial for tuning potency and selectivity. For example, replacing a small alkyl group with a larger, more complex moiety like a piperazine can pick up additional interactions and significantly improve cell-based activity and pharmacokinetic properties.[9]
-
Position 5: This position is directed towards the ribose-binding pocket. Introducing steric bulk at this position can be a powerful strategy to achieve selectivity against kinases that have a smaller residue (like glycine) at the "gatekeeper" position.[10][11]
Part 3: Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
While the 2-aminopyrimidine scaffold is highly effective, researchers have a rich toolbox of alternative hinge-binding motifs. The choice of scaffold is a strategic decision based on the specific target, desired selectivity profile, and intellectual property landscape.
| Feature | 2-Aminopyrimidine | Pyrazolo[3,4-d]pyrimidine | Quinazoline |
| Example Drugs | Imatinib, Ribociclib, Palbociclib[7] | Ruxolitinib[12] | Gefitinib, Erlotinib |
| Hinge Binding | Bidentate H-bond (donor/acceptor) from exocyclic amine and ring nitrogen.[4] | Bidentate H-bond from two ring nitrogens, mimicking adenine more closely.[12] | Monodentate H-bond from a single ring nitrogen. |
| Key Advantages | Excellent synthetic tractability, vast historical SAR data, proven clinical success.[6][7] | Isostere of adenine, often potent, can be designed as multi-kinase inhibitors.[12] | High affinity, well-established SAR for specific kinase families (e.g., EGFR). |
| Potential Challenges | Can have broad kinase activity if not carefully optimized; potential for off-target effects.[13] | Can be less synthetically accessible than simpler monocyclic systems. | Planarity can sometimes lead to solubility or metabolism issues. |
| Best Suited For | Programs requiring rapid library synthesis and broad SAR exploration; established kinase targets. | Multi-targeted inhibitors; targets where close adenine mimicry is beneficial. | Targets with a well-defined pocket that accommodates the rigid, planar system (e.g., EGFR). |
Part 4: Experimental Protocols for Application
Translating theory into practice requires robust and reproducible experimental methods. The following protocols provide a self-validating framework for the synthesis and evaluation of novel 2-aminopyrimidine inhibitors.
Protocol 1: Microwave-Assisted Synthesis of a 4,6-Disubstituted-2-Aminopyrimidine
This protocol demonstrates the synthetic tractability of the scaffold, enabling rapid analog generation. It is adapted from established literature methods.[6]
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: A Comparative Guide for Researchers
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery and Agrochemical Development
The 2-amino-4-chloro-6-alkylpyrimidine scaffold is a cornerstone in modern medicinal and agricultural chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules.[1][2] Within this class of privileged building blocks, 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine presents itself as a key intermediate, poised for the development of novel kinase inhibitors, herbicides, and other pharmacologically relevant compounds. This guide provides a comparative analysis of the applications of this compound, juxtaposing its potential with that of its structural analogs. Through an examination of its reactivity and the biological activities of its derivatives, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage this powerful synthetic tool.
The 2-Amino-4-chloro-6-alkylpyrimidine Core: A Tale of Two Reactive Sites
The synthetic utility of this compound and its congeners is largely dictated by the reactivity of the chlorine atom at the C4 position. The pyrimidine ring, being an electron-deficient heterocycle, is primed for nucleophilic aromatic substitution (SNAr).[3] Notably, the chlorine atom at the C4 (or C6) position is significantly more susceptible to displacement by nucleophiles compared to a chlorine at the C2 position. This enhanced reactivity is a consequence of superior electronic stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.[4]
This inherent reactivity makes the 4-chloro position an ideal handle for introducing a wide range of functionalities, including amino, alkoxy, and aryl groups, through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.[5][6] The presence of the 2-dimethylamino group and the 6-ethyl group also plays a crucial role in modulating the molecule's physical properties and influencing the binding of its derivatives to biological targets.
Comparative Applications in Medicinal Chemistry: The Quest for Potent Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the purine scaffold of ATP and engage in crucial hydrogen bonding interactions within the kinase active site.[2] A multitude of approved and investigational drugs targeting various kinases feature a substituted pyrimidine ring.
While specific structure-activity relationship (SAR) studies directly comparing the C6-ethyl substituent of our title compound with other alkyl groups in a single kinase target are not extensively documented in publicly available literature, we can draw valuable insights from broader studies on 2,4,6-trisubstituted pyrimidines. The nature of the substituent at the C6 position can significantly impact the potency and selectivity of the resulting kinase inhibitor.
For instance, in the development of p21-activated kinase 1 (PAK1) inhibitors, the substitution pattern on the pyrimidine core was found to be critical for activity.[7] Similarly, studies on pyrrolo[2,3-d]pyrimidine-based antifolates have shown that varying the size of the alkyl group at the 5-position (analogous to the 6-position of our scaffold) can influence inhibitory activity against dihydrofolate reductase (DHFR) from different species.[8] This suggests that the ethyl group in this compound offers a distinct steric and electronic profile that can be exploited to achieve desired potency and selectivity against specific kinase targets.
To illustrate the potential of this scaffold, let's consider the synthesis of a hypothetical kinase inhibitor via a Suzuki-Miyaura coupling, a common strategy for elaborating the pyrimidine core.
Experimental Protocol: Synthesis of a 4-Aryl-6-ethyl-N,N-dimethylpyrimidin-2-amine Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL) and the palladium catalyst (0.05 mmol) to the reaction vessel under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-ethyl-N,N-dimethylpyrimidin-2-amine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Below is a Graphviz diagram illustrating the general workflow for the synthesis of a 4-aryl-6-ethyl-N,N-dimethylpyrimidin-2-amine derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Synthesis and Herbicidal Activity of 2‐Alkyl(aryl)‐4‐amino‐3‐[alkyl(alkoxy)carbonyl]‐5‐cyano‐6‐[(3‐trifluoromethyl)phenoxy]‐pyridines / Journal of Heterocyclic Chemistry, 2013 [sci-hub.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine (CAS Number: 71406-66-1). As a substituted pyrimidine, this compound is a common building block in pharmaceutical and agrochemical research. Its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering not just a set of instructions, but the scientific rationale behind them.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. This compound is classified as acutely toxic if swallowed (Acute Toxicity Category 4, Oral). While comprehensive toxicological data is limited, its structure as a chlorinated heterocyclic amine warrants a cautious approach.
Key Hazard Considerations:
-
Toxicity: The primary hazard is acute oral toxicity. Ingestion can be harmful.
-
Environmental Fate: As a chlorinated organic compound, its release into the environment should be strictly avoided. Such compounds can be persistent and harmful to aquatic life.
A formal risk assessment should be conducted in your laboratory to identify potential exposure scenarios during handling and disposal and to implement appropriate control measures.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following PPE must be worn when handling this compound for disposal purposes:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Eye Protection | Chemical safety goggles or a face shield if there is a splash hazard. | Protects the eyes from accidental splashes of the chemical or its solutions. |
| Body Protection | A laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dusts or aerosols. | Prevents inhalation of the compound, especially if it is in a powdered form. |
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation and containerization of chemical waste at the point of generation are critical to prevent accidental reactions and ensure compliant disposal.
Waste Categorization
Based on its properties, this compound waste should be categorized as non-halogenated organic solvent waste . Although it contains chlorine, for disposal purposes, it is often grouped with other organic solvents. However, always consult your institution's specific waste management guidelines, as some may require it to be segregated as halogenated organic waste .
Compatible Containers
Waste containers must be compatible with the chemical to prevent leaks and reactions.
-
Primary Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.
-
Secondary Containment: The primary container should be placed in a larger, chemically resistant secondary container to contain any potential leaks.
Labeling: Clarity for Compliance
Accurate and detailed labeling is a regulatory requirement and essential for safety. The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "71406-66-1".
-
An accurate estimation of the concentration and total volume.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
On-Site Storage and Accumulation
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
SAA Requirements:
-
The SAA must be under the direct control of the laboratory personnel generating the waste.
-
Waste containers must be kept closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
-
Regularly inspect the SAA for any signs of leaks or container degradation.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the procedural steps for the proper disposal of this compound.
Step 1: Waste Generation and Immediate Segregation Upon generating waste containing this compound (e.g., residual solid, contaminated consumables), immediately segregate it into a designated, pre-labeled waste container.
Step 2: Containerization and Labeling Place the waste into a compatible container as described in Section 3.2. Ensure the container is accurately labeled as detailed in Section 3.3.
Step 3: Storage in Satellite Accumulation Area (SAA) Securely close the waste container and place it in your laboratory's designated SAA.
Step 4: Scheduling Waste Pickup Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days, but this can vary by state), schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Step 5: Off-Site Transport and Final Disposal The licensed waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for chlorinated organic compounds like this compound is high-temperature incineration. This process ensures the complete destruction of the compound, converting it to less harmful inorganic constituents.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.
-
Don Appropriate PPE: Before attempting cleanup, don the PPE outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., soap and water), collecting all cleanup materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, wipes, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for disposal.
Regulatory Framework
The disposal of this compound is governed by federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). Your institution's EHS office will be familiar with the specific state and local regulations that apply to your laboratory.
Conclusion
The safe disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from thorough hazard assessment and proper PPE use to meticulous waste segregation, containerization, and compliant disposal—researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific waste management protocols and your Safety Data Sheets for the most accurate and up-to-date information.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from American Chemical Society. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Retrieved from Fisher Scientific. [Link]
-
Occupational Safety and Health Administration. PYRIDINE. Retrieved from OSHA. [Link]
- Carl Roth.
Navigating the Safe Handling of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling, application, and disposal of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine (CAS Number: 71406-66-1), a substituted pyrimidine derivative. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring a secure and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid compound with a molecular weight of 185.65 g/mol . According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Acutely Toxic (Oral, Category 4), signified by the GHS07 pictogram and the signal word "Warning". This classification indicates that the substance can be harmful if swallowed.[1]
While specific data on skin and eye irritation for this exact compound is not detailed in the primary safety data sheet, related chlorinated and aminated pyrimidines are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, a cautious approach that assumes potential for irritation is a cornerstone of safe handling. The causality here is rooted in the reactive nature of the chloro- and amino- functional groups common in this chemical family, which can interact with biological tissues.
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if ingested.[1]
-
Potential Skin Irritant: Based on analogous compounds, prolonged or repeated contact may cause skin irritation.[2][4][6]
-
Potential Eye Irritant: Direct contact may cause serious eye irritation.[1][4][7]
-
Potential Respiratory Irritant: Inhalation of dust may irritate the respiratory system.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical, risk-based decision. The equipment specified below is designed to create a comprehensive barrier against the identified hazards.
| Protection Type | Specific PPE Recommendation | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves. | These materials offer good resistance to a broad range of chemicals.[8] Always double-glove when handling the solid compound or solutions.[9] Contaminated outer gloves should be removed and disposed of immediately within a fume hood to prevent spreading contamination.[9] Gloves should be inspected for tears or punctures before use and changed regularly. |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10][11] | Standard safety glasses do not provide a complete seal and are inadequate. Goggles protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.[9] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or when generating dust, a disposable chemical-resistant coverall is recommended. | A buttoned lab coat protects against incidental contact. Coveralls provide more complete protection.[12] All protective clothing should be removed before leaving the laboratory area. Contaminated clothing must be laundered separately or disposed of as hazardous waste.[6][10] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[10][13] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[10] | A fume hood is the primary engineering control to minimize inhalation exposure. Respirators are a secondary measure for situations with a higher risk of aerosol or dust generation.[12] |
Operational Protocols: From Benchtop to Disposal
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible results.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential dust or vapors.[10][13]
-
Pre-Use Inspection: Visually inspect the container for any damage or leaks before opening.[6]
-
Dispensing: When weighing the solid, use spark-proof tools and techniques that minimize dust generation.[11] A low-flow nitrogen stream can be used to gently blanket the solid during transfer to reduce static and dust.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[13][14]
Storage
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[10][14] It should be stored away from incompatible materials.[10]
Spill Management
In the event of a spill, the primary objective is to contain and clean the material safely.
-
Minor Spills (Solid):
-
Major Spills:
Emergency Procedures: A Plan for the Unexpected
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[10] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air immediately.[1][10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[10] Seek medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] Seek medical advice if irritation occurs.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation location.[13]
Disposal Plan: Responsible Waste Management
All waste materials, including the compound itself, contaminated consumables (e.g., gloves, wipes), and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.[2]
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][14] Do not dispose of down the drain.[5] Empty containers may retain product residue and should be handled as hazardous.[6]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. hsa.ie [hsa.ie]
- 9. pppmag.com [pppmag.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
